Product packaging for Bornyl acetate, (-)-(Cat. No.:CAS No. 5655-61-8)

Bornyl acetate, (-)-

Numéro de catalogue: B1142027
Numéro CAS: 5655-61-8
Poids moléculaire: 196.29 g/mol
Clé InChI: KGEKLUUHTZCSIP-HOSYDEDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Bornyl acetate is a bicyclic monoterpene ester and a primary odoriferous component found in the essential oils of various coniferous plants, particularly those from the Pinaceae family . In scientific research, it is recognized for its promising pharmacological profile, demonstrating significant anti-inflammatory and immunomodulatory activities . Its mechanism of action is associated with the inhibition of key signaling pathways, including NF-κB and MAPK, leading to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Recent investigations in oncology have revealed that (-)-bornyl acetate can suppress the progression of non-small cell lung cancer (NSCLC) by inhibiting the PI3K/AKT signaling axis and downregulating the multidrug resistance transporter ABCB1, highlighting its potential as an agent to overcome chemoresistance . Beyond its anti-inflammatory and anticancer properties, studies indicate that this compound possesses notable effects on the central nervous system. At low doses, it has been shown to induce autonomic relaxation and reduce arousal levels in subjects after performing visual display terminal work, suggesting potential applications in neurophysiological research . Given its multi-target effects and more favorable safety profile compared to some traditional pharmaceuticals, (-)-bornyl acetate presents a compelling natural product for developing novel therapeutic strategies for a range of conditions, and it remains a key component of interest in several traditional medicine systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1142027 Bornyl acetate, (-)- CAS No. 5655-61-8

Propriétés

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKLUUHTZCSIP-HOSYDEDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041675, DTXSID3052228
Record name (±)-Bornyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)Bornyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless solid; Sweet herbaceous odour
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-0.987
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.6 [mmHg]
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

76-49-3, 5655-61-8
Record name (±)-Bornyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bornyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5655-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bornyl acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Bornyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005655618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bornyl acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (±)-Bornyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)Bornyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-born-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORNYL ACETATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24QAP1VCUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BORNYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213431586X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Bornyl Acetate: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (-)-Bornyl acetate, a bicyclic monoterpene ester recognized for its characteristic piney, camphor-like aroma and various biological activities. It is a significant component in the essential oils of numerous plants and holds potential for applications in the pharmaceutical, cosmetic, and food industries. This document details its natural sources, prevalent extraction techniques, and specific experimental protocols for its isolation and quantification.

Natural Sources of (-)-Bornyl Acetate

(-)-Bornyl acetate is predominantly found in its optically active form in a variety of plant families, most notably in conifers. The concentration of this compound can vary significantly based on the plant species, geographical location, season of harvest, and the specific part of the plant being analyzed.

Below is a summary of prominent natural sources of (-)-Bornyl acetate, with concentrations reported in the essential oil extracted from the specified plant part.

Plant SpeciesFamilyPlant Part(-)-Bornyl Acetate Content in Essential Oil (%)
Amomum villosumZingiberaceaeFruitUp to 59.60%
Valeriana officinalisValerianaceaeRootsUp to 48.2%
Achillea odorataAsteraceaeAerial Parts15.07%
Artemisia absinthiumAsteraceaeAerial Parts13.84%[1]
Cistus ladaniferCistaceaeLeaves/TwigsVaries, generally lower than other major components
Ferulago macrocarpaApiaceaeAerial PartsMajor Component
Pinus mugoPinaceaeNeedles8.3%
Pinus sylvestrisPinaceaeNeedles, TwigsVaries
Abies sibirica (Siberian Fir)PinaceaeNeedlesHigh concentration
Picea mariana (Black Spruce)PinaceaeNeedlesPresent
Rosmarinus officinalis (Rosemary)LamiaceaeLeavesLower concentration
Alpinia calcarataZingiberaceaeLeaves1.34%

Extraction Methodologies

The isolation of (-)-Bornyl acetate from its natural botanical sources is primarily achieved through the extraction of essential oils. The choice of extraction method is critical as it influences the yield, purity, and chemical profile of the final product. The most common industrial and laboratory-scale methods include steam distillation, solvent extraction, and supercritical fluid extraction.

Comparison of Extraction Methods

The efficiency and resulting composition of the extract are highly dependent on the chosen method. For instance, studies on Valeriana officinalis have shown that supercritical CO2 extraction can yield a higher concentration of certain compounds like isovaleric acid compared to hydrodistillation, which tends to yield a higher percentage of bornyl acetate in the final oil[2]. Similarly, microwave-assisted methods can significantly reduce extraction time compared to conventional distillation[3].

Extraction MethodPrinciplesAdvantagesDisadvantages
Steam Distillation Utilizes steam to vaporize volatile compounds from plant material, which are then condensed and separated.Cost-effective, suitable for large-scale production, produces pure essential oil without solvent residue.[4]Can cause thermal degradation of sensitive compounds, may require long extraction times.[5]
Solvent Extraction Employs organic solvents (e.g., ethanol, hexane) to dissolve the essential oil from the plant matrix.Highly efficient at extracting a wide range of compounds, can be performed at low temperatures.[4]Risk of residual solvent in the final product, potential for environmental and safety hazards.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent due to its unique gas-like and liquid-like properties.Highly selective, operates at low temperatures preserving thermolabile compounds, no toxic residue, environmentally friendly.[4]High initial equipment cost, can be less efficient for highly polar compounds without a co-solvent.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of (-)-Bornyl acetate.

Protocol 1: Steam Distillation of Pine Needles

This protocol describes a standard laboratory procedure for extracting essential oils rich in (-)-Bornyl acetate from pine needles.

Materials and Equipment:

  • Fresh pine needles (Pinus sp.)

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, still head/Claisen adapter, condenser, receiver)[6]

  • Heating mantle or hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Collect fresh pine needles. Clean the needles to remove any debris and cut them into smaller pieces (2-3 cm) to increase the surface area for efficient extraction.[7]

  • Apparatus Assembly: Assemble the steam distillation unit. Place approximately 1.25 L of distilled water into the boiling flask (should be 1/2 to 2/3 full).[6] Place the prepared pine needles into the biomass flask (do not pack too tightly to allow steam to pass through).

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the pine needles, vaporizing the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapor.

  • Collection: Collect the distillate, which will consist of a milky emulsion of essential oil and water (hydrosol), in the receiver. The essential oil, being less dense, will typically form a layer on top of the hydrosol.[7]

  • Extraction: Continue the distillation for 2-3 hours, or until no more oil is observed in the distillate. Transfer the collected distillate to a separatory funnel.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (hydrosol). Collect the upper essential oil layer. To maximize recovery, the aqueous layer can be extracted with a non-polar solvent like diethyl ether or hexane, which is then combined with the primary oil extract.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Decant the clear oil into a labeled, airtight glass vial and store in a cool, dark place.

Protocol 2: Solvent Extraction

This protocol outlines a general method for the extraction of (-)-Bornyl acetate using an organic solvent.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Valeriana officinalis roots)

  • Solvent (e.g., Ethanol, Hexane:Ethyl Acetate mixture)[1][8]

  • Erlenmeyer flask or beaker

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)[8]

  • Rotary evaporator[8]

  • Ultralow temperature freezer (optional, for winterization)[8]

Procedure:

  • Preparation: Weigh the dried and ground plant material.

  • Soaking (Maceration): Place the plant material in a flask and add the extraction solvent. A common ratio is 50:1 (mg/mL) of solvent to plant material.[1] For example, use 50 mL of solvent for every 1 g of plant material.

  • Extraction: Agitate the mixture for 3-4 hours or let it soak overnight to ensure thorough extraction.[1] For some protocols, this soaking period is performed at very low temperatures (e.g., in an ultralow freezer for 24 hours when using ethanol) to precipitate waxes and lipids.[8]

  • Filtration: Separate the solid plant material from the solvent-extract solution by vacuum filtration.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. The reduced pressure lowers the boiling point of the solvent, allowing for its efficient removal without excessive heat, which preserves the integrity of the extracted compounds.[8]

  • Purification (Optional - Winterization): For a purer extract, the concentrated oil can be dissolved in ethanol and chilled to precipitate waxes and lipids. The solution is then re-filtered and the ethanol is removed again using the rotary evaporator.[8]

Protocol 3: Supercritical Fluid Extraction (SFE) of Valeriana Officinalis Roots

This protocol is based on established methods for SFE of valerian roots to obtain an extract containing (-)-Bornyl acetate.

Materials and Equipment:

  • Dried and ground Valeriana officinalis roots

  • Supercritical Fluid Extractor system

  • High-purity CO2

  • Co-solvent (e.g., ethanol, optional)

  • Collection vials

Procedure:

  • Sample Preparation: Ensure the valerian roots are dried and ground to a consistent particle size to facilitate efficient extraction.

  • Loading the Extractor: Load the ground plant material into the extraction vessel of the SFE system.

  • Setting Parameters: Set the extraction conditions. The following parameters have been shown to be effective for Valeriana officinalis:

    • Pressure: 10-15 MPa (100-150 bar)[9]

    • Temperature: 313 K (40°C) to 323 K (50°C)[9]

    • CO2 Flow Rate: Maintain a constant flow rate as per instrument specifications.

    • Modifier (Co-solvent): To enhance the extraction of more polar compounds, a co-solvent like ethanol can be added to the CO2 stream (e.g., 5% by volume).

  • Extraction: Begin the extraction process. The supercritical CO2 will pass through the plant material, dissolving the desired compounds. The process can include a static phase (no flow) followed by a dynamic phase (continuous flow).

  • Separation and Collection: The CO2-extract mixture flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate. Collect the extract from the separator.

  • Analysis: The resulting extract can then be analyzed for its composition. SFE of Valeriana officinalis at 10 MPa and 313 K has been shown to yield an extract where bornyl acetate is a dominant compound[9].

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of (-)-Bornyl acetate in an essential oil extract.

Equipment and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for essential oil analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[10]

  • Injector: Split/splitless injector. For concentrated essential oils, a high split ratio (e.g., 1/100) is used.[10]

  • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp of 3-15°C/min up to a final temperature of 240-250°C, held for a final period.[10][11]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-350.[10]

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol) to a concentration appropriate for GC-MS analysis (typically 1-5% v/v).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Separation and Detection: The components of the essential oil are separated based on their boiling points and polarity as they pass through the column. The separated components then enter the mass spectrometer for detection and identification.

  • Identification: Identify (-)-Bornyl acetate by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of bornyl acetate will show characteristic fragment ions.

  • Quantification: Create a calibration curve using standard solutions of (-)-Bornyl acetate of known concentrations. The peak area of (-)-Bornyl acetate in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve. The percentage content is typically reported as the relative peak area normalized to the total peak area of all components in the chromatogram.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Steam_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_collect Collection & Separation A Plant Material (e.g., Pine Needles) B Clean & Mince A->B C Load into Biomass Flask B->C E Pass Steam Through Biomass C->E D Generate Steam D->E F Vaporize Volatiles E->F G Condense Vapor F->G H Collect Distillate (Oil + Hydrosol) G->H I Separate Layers (Separatory Funnel) H->I J Dry Oil (Anhydrous Na2SO4) I->J K Final Product: Essential Oil J->K

Caption: Workflow for Steam Distillation.

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery A Dried & Ground Plant Material B Add Solvent (e.g., Ethanol) A->B C Macerate / Agitate B->C D Filter to Remove Solids C->D E Solvent + Extract Solution D->E F Remove Solvent (Rotary Evaporator) E->F G Final Product: Crude Extract F->G

Caption: Workflow for Solvent Extraction.

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery A Dried & Ground Plant Material B Load into Extraction Vessel A->B D Pass SC-CO2 Through Biomass B->D C Pressurize & Heat CO2 to Supercritical State C->D E Dissolve Target Compounds D->E F Depressurize in Separator E->F G Precipitate Extract F->G H Recycle Gaseous CO2 F->H I Final Product: SFE Extract G->I

Caption: Workflow for Supercritical Fluid Extraction (SFE).

References

The Biosynthesis of (-)-Bornyl Acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl acetate is a bicyclic monoterpene ester that contributes significantly to the aromatic profile of various medicinal and aromatic plants. It is a key constituent of the essential oils derived from species within the Pinaceae and Asteraceae families, among others. Beyond its characteristic fragrance, (-)-bornyl acetate and its precursor, (-)-borneol, exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Understanding the biosynthetic pathway of this valuable compound is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of (-)-bornyl acetate in plants, detailing the enzymatic steps, key intermediates, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of (-)-bornyl acetate originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways in plants. The dedicated pathway to (-)-bornyl acetate proceeds through three key enzymatic steps, converting the C10 precursor geranyl diphosphate (GPP) into the final ester product.

The central enzymatic players in this pathway are:

  • (-)-Bornyl Diphosphate Synthase (BPPS): This enzyme catalyzes the initial and rate-limiting step, the cyclization of the linear precursor GPP into the bicyclic intermediate, (-)-bornyl diphosphate (BPP).

  • Diphosphatase/Phosphatase: An uncharacterized phosphatase is responsible for the dephosphorylation of (-)-BPP to yield (-)-borneol.

  • Borneol Acetyltransferase (BAT): This enzyme facilitates the final step, the acetylation of (-)-borneol using acetyl-CoA as the acetyl group donor, to produce (-)-bornyl acetate.

Quantitative Data on Pathway Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in (-)-bornyl acetate synthesis.

Table 1: Kinetic Parameters of (-)-Bornyl Diphosphate Synthase (BbTPS3) from Blumea balsamifera [1]

SubstrateK_m_ (μM)k_cat_ (s⁻¹)
Geranyl Diphosphate (GPP)4.93 ± 1.381.49

Table 2: Substrate Specificity of Borneol Acetyltransferases (BATs) from Wurfbainia longiligularis [2]

EnzymeSubstrates Acetylated in vitroPreferred Substrate Type in vivo
WlBAT1(+)-borneol, (-)-borneol, isoborneol, geraniol, nerolBorneol-type
WlBAT2(+)-borneol, (-)-borneol, isoborneol, geraniol, nerolBorneol-type
WlBAT3(+)-borneol, (-)-borneol, isoborneol, geraniol, nerolBorneol-type

Note: Specific kinetic parameters (K_m_ and k_cat_) for (-)-borneol were not explicitly provided in the cited literature for the WlBAT enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of (-)-bornyl acetate.

(-)-Bornyl Diphosphate Synthase (BPPS) Enzyme Assay

This protocol is adapted from methodologies used for characterizing terpene synthases[3][4].

a. Protein Expression and Purification:

  • Clone the full-length cDNA of the candidate (-)-BPPS gene into an appropriate expression vector (e.g., pET28a) with a purification tag (e.g., His-tag).

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with a suitable inducer (e.g., 0.5 mM IPTG) and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin) according to the manufacturer's instructions.

  • Elute the protein and dialyze against a storage buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

  • Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

b. Enzyme Activity Assay:

  • Prepare the assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 10% (v/v) glycerol[3].

  • Set up the reaction mixture in a final volume of 500 µL in a glass vial:

    • Assay buffer

    • 10-50 µg of purified (-)-BPPS protein

    • 50 µM Geranyl Diphosphate (GPP)

  • Overlay the reaction mixture with 500 µL of n-hexane to trap volatile products.

  • Incubate the reaction at 30°C for 1-2 hours.

  • To dephosphorylate the bornyl diphosphate product, add a phosphatase (e.g., alkaline phosphatase) and incubate for an additional 1-2 hours at 37°C.

  • Vortex the mixture vigorously to extract the products into the hexane layer.

  • Analyze the hexane phase by Gas Chromatography-Mass Spectrometry (GC-MS).

c. Kinetic Parameter Determination:

  • To determine the K_m_ and k_cat_ values, perform the enzyme assay with varying concentrations of GPP (e.g., 0.5 µM to 100 µM) while keeping the enzyme concentration constant.

  • Ensure that the reaction time is within the linear range of product formation.

  • Quantify the amount of (-)-borneol produced using a standard curve.

  • Calculate the initial reaction velocities (v₀) for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m_ and V_max_.

  • Calculate k_cat_ using the equation: k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.

Borneol Acetyltransferase (BAT) Enzyme Assay

This protocol is based on general methods for assaying acetyltransferase activity[2][5].

a. Protein Expression and Purification:

  • Follow the same procedure as for (-)-BPPS to express and purify the recombinant BAT protein.

b. Enzyme Activity Assay:

  • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Set up the reaction mixture in a final volume of 200 µL in a glass vial:

    • Assay buffer

    • 5-20 µg of purified BAT protein

    • 200 µM (-)-borneol (dissolved in a minimal amount of a suitable solvent like acetone)

    • 200 µM Acetyl-CoA

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Analyze the ethyl acetate phase by GC-MS to detect the formation of (-)-bornyl acetate.

c. Kinetic Parameter Determination:

  • To determine the kinetic parameters for (-)-borneol, vary its concentration while keeping the concentration of acetyl-CoA saturating.

  • Conversely, to determine the kinetic parameters for acetyl-CoA, vary its concentration while keeping the concentration of (-)-borneol saturating.

  • Follow the same procedure for quantification, plotting, and calculation as described for (-)-BPPS.

GC-MS Analysis of Reaction Products

a. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 min.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 2 min.

    • Ramp: 20°C/min to 280°C.

    • Hold at 280°C for 5 min[6].

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

b. Sample Analysis:

  • Inject 1 µL of the hexane or ethyl acetate extract into the GC-MS.

  • Identify the products by comparing their retention times and mass spectra with those of authentic standards of (-)-borneol and (-)-bornyl acetate.

  • Quantify the products by generating a standard curve with known concentrations of the authentic standards.

Mandatory Visualizations

Biosynthesis Pathway of (-)-Bornyl Acetate

Bornyl_Acetate_Biosynthesis cluster_upstream Central Metabolism cluster_main_pathway (-)-Bornyl Acetate Pathway cluster_enzymes Enzymes cluster_cofactor Cofactor MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP MVA MVA Pathway MVA->GPP BPP (-)-Bornyl Diphosphate GPP->BPP Borneol (-)-Borneol BPP->Borneol BornylAcetate (-)-Bornyl Acetate Borneol->BornylAcetate BPPS (-)-BPPS BPPS->GPP Phosphatase Diphosphatase Phosphatase->BPP BAT BAT BAT->Borneol AcetylCoA Acetyl-CoA AcetylCoA->BAT

Caption: Biosynthetic pathway of (-)-Bornyl Acetate from central metabolism.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Production cluster_assay Enzyme Assay cluster_analysis Analysis gene_id Identify Candidate Gene (e.g., BPPS, BAT) cloning Clone Gene into Expression Vector gene_id->cloning expression Heterologous Expression (e.g., E. coli) cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification verification Verify Purity (SDS-PAGE) & Concentration purification->verification assay_setup Set up Reaction (Enzyme, Substrate, Buffer) verification->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation extraction Product Extraction (Organic Solvent) incubation->extraction gcms GC-MS Analysis extraction->gcms kinetics Kinetic Parameter Calculation gcms->kinetics

Caption: General workflow for the characterization of biosynthetic enzymes.

References

Spectroscopic data interpretation for (-)-Bornyl acetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Analysis of NMR, IR, and MS Data for (-)-Bornyl Acetate

This in-depth guide provides a detailed examination of the spectroscopic data for the monoterpene ester, (-)-Bornyl acetate. By presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and structured format, this document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The included experimental protocols and visual workflows offer a practical framework for the acquisition and interpretation of spectroscopic data.

Spectroscopic Data Summary

The unique bicyclic structure of (-)-Bornyl acetate gives rise to a characteristic spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of (-)-Bornyl acetate were acquired in deuterated chloroform (CDCl₃). The assignments are based on one-dimensional and two-dimensional NMR experiments, including HMQC (Heteronuclear Multiple Quantum Coherence).[1]

Table 1: ¹H NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl₃)

Proton Assignment Chemical Shift (δ) in ppm
H-2 (exo)4.88
H-3 (exo)2.35
H-3 (endo)1.94
H-41.74
H-5 (exo)1.67
H-5 (endo)1.29
H-6 (exo)1.23
H-6 (endo)1.05
CH₃ (acetyl)2.06
C-7 (CH₃)0.91
C-7 (CH₃)0.87
C-1 (CH₃)0.83

Table 2: ¹³C NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl₃)

Carbon Assignment Chemical Shift (δ) in ppm
C=O (acetyl)170.8
C-280.0
C-149.0
C-447.0
C-745.0
C-337.0
C-528.0
C-626.5
CH₃ (acetyl)21.4
C-7 (CH₃)19.7
C-7 (CH₃)18.9
C-1 (CH₃)13.6
Infrared (IR) Spectroscopy Data

The IR spectrum of (-)-Bornyl acetate exhibits characteristic absorption bands corresponding to its functional groups. The strong ester carbonyl (C=O) stretch is a prominent feature.

Table 3: Characteristic IR Absorption Bands for (-)-Bornyl Acetate

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1735
C-O (Ester)Stretch~1240
C-H (sp³)Stretch~2950
C-HBend~1450 and ~1370
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of (-)-Bornyl acetate shows a distinct fragmentation pattern. The molecular ion peak is observed, which is a key characteristic for the endo isomer.[2]

Table 4: Key Mass Spectrometry Data for (-)-Bornyl Acetate

m/z Relative Intensity (%) Assignment
196Present[M]⁺ (Molecular Ion)
154Significant[M - CH₂CO]⁺
136Significant[M - CH₃COOH]⁺
95Base Peak[C₇H₁₁]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of (-)-Bornyl acetate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of about 220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (HMQC): An HMQC experiment is performed to establish the one-bond correlations between protons and their directly attached carbons, aiding in the unambiguous assignment of the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As (-)-Bornyl acetate is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of (-)-Bornyl acetate is prepared in a volatile organic solvent such as ethyl acetate or hexane (e.g., 1 µL in 1 mL).

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent) is used for the analysis.

  • Gas Chromatography (GC) Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at a rate of 10 °C/min to 240 °C and held for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • The acquired mass spectra are compared with spectral libraries (e.g., NIST) for confirmation.

Visualizing Spectroscopic Workflows and Interpretations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of spectroscopic analysis and interpretation for (-)-Bornyl acetate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample (-)-Bornyl acetate NMR NMR Spectroscopy (1H, 13C, HMQC) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of (-)-Bornyl acetate NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of (-)-Bornyl acetate.

Mass_Fragmentation M (-)-Bornyl acetate [M]⁺ m/z = 196 F1 [M - CH₂CO]⁺ m/z = 154 M->F1 - CH₂CO F2 [M - CH₃COOH]⁺ m/z = 136 M->F2 - CH₃COOH F4 [CH₃CO]⁺ m/z = 43 M->F4 F3 [C₇H₁₁]⁺ Base Peak m/z = 95 F2->F3 - C₃H₅

Caption: Proposed mass fragmentation pathway for (-)-Bornyl acetate under EI-MS.

NMR_Correlations cluster_protons ¹H NMR cluster_carbons ¹³C NMR H2 H-2 (4.88 ppm) C2 C-2 (80.0 ppm) H2->C2 HMQC CO_acetyl C=O (170.8 ppm) H2->CO_acetyl HMBC (expected) H3_exo H-3exo (2.35 ppm) C3 C-3 (37.0 ppm) H3_exo->C3 HMQC H3_endo H-3endo (1.94 ppm) H3_endo->C3 HMQC Me_acetyl CH₃ (acetyl) (2.06 ppm) Me_acetyl->CO_acetyl HMBC (expected) C_Me_acetyl CH₃ (acetyl) (21.4 ppm) Me_acetyl->C_Me_acetyl HMQC

Caption: Key HMQC and expected HMBC correlations for (-)-Bornyl acetate.

References

(-)-Bornyl acetate CAS number and material safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-Bornyl Acetate

This technical guide provides comprehensive information on (-)-Bornyl acetate, including its Chemical Abstracts Service (CAS) number and a detailed material safety data sheet (MSDS). The content is tailored for researchers, scientists, and professionals in drug development, offering key data, safety protocols, and logical relationship diagrams to ensure safe handling and informed use of this compound.

Chemical Identification

(-)-Bornyl acetate is a naturally occurring monoterpene and the acetate ester of borneol. It is a component of the essential oil of pine needles and is largely responsible for its characteristic scent.[1]

The primary identifier for (-)-Bornyl acetate is its CAS number:

  • (-)-Bornyl acetate CAS Number: 5655-61-8[2][3]

It is important to distinguish this specific stereoisomer from its enantiomer and the racemic mixture, which have different CAS numbers:

  • (+)-Bornyl acetate CAS Number: 20347-65-3[2]

  • (±)-Bornyl acetate (racemic mixture) CAS Number: 76-49-3[2][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of (-)-Bornyl acetate.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₂[1][5]
Molecular Weight 196.29 g/mol [1][3]
Appearance Colorless liquid[5]
Odor Odorless[5]
Flash Point 85 - 90 °C (185 - 194 °F)[3]
Storage Class 10 - Combustible liquids[3]
Water Solubility Not determined[6]
Density 0.98 g/cm³[7]

Material Safety Data Sheet (MSDS) Summary

This section provides a summary of the critical safety information for (-)-Bornyl acetate, compiled from various safety data sheets.

Hazards Identification
  • GHS Classification: According to Regulation (EC) No 1272/2008, it is not classified as a hazardous substance or mixture.[8]

  • Primary Hazard: It is a combustible liquid.[5]

  • Health Hazards: The product in its given concentration is not considered to be hazardous to health.[5]

  • Environmental Hazards: It is not known to contain substances hazardous to the environment or that are not degradable in waste water treatment plants.[5]

Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Use eyeshields or safety goggles.[9]

  • Hand Protection: Wear chemical-impermeable gloves.[9]

  • Respiratory Protection: A multi-purpose combination respirator cartridge is recommended for use in the US. If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[9]

  • Skin Protection: Wear impervious, flame-resistant clothing.[9]

Handling and Storage:

  • Keep away from open flames, hot surfaces, and sources of ignition.[5]

  • Store in a dry, cool, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash thoroughly after handling.[5]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5][8]

  • Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes.[5][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[5][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water, followed by milk if possible. Never give anything by mouth to an unconscious person.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry powder, or alcohol-resistant foam.[8][9]

  • Specific Hazards: Harmful or toxic vapors and carbon oxides may be released during a fire.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and suitable protective clothing.[8][9]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment and ensure adequate ventilation. Evacuate personnel from the contaminated area.[8]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[8]

  • Containment and Cleaning: For large spills, contain the material with absorbent clay or sand. For small spills, use absorbent materials and transfer to a waste receptacle.[7] Clean the affected area with soap and water, and properly dispose of contaminated materials in sealed containers.[8]

Diagrams

The following diagrams illustrate the stereoisomeric relationship of bornyl acetate and a general workflow for its safe handling.

G cluster_isomers Bornyl Acetate Stereoisomers racemic (±)-Bornyl Acetate (CAS: 76-49-3) levo (-)-Bornyl Acetate (CAS: 5655-61-8) racemic->levo Contains dextro (+)-Bornyl Acetate (CAS: 20347-65-3) racemic->dextro Contains

Caption: Relationship between the stereoisomers of Bornyl Acetate.

G start Start: Handling (-)-Bornyl Acetate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe handling Handle in Well-Ventilated Area Away from Ignition Sources ppe->handling storage Store in Cool, Dry Place in Tightly Sealed Container handling->storage spill Accidental Spill Occurs handling->spill If end End of Procedure storage->end contain Contain Spill with Absorbent Material spill->contain Yes cleanup Clean Area and Dispose of Waste Properly contain->cleanup cleanup->handling

Caption: Safe handling workflow for (-)-Bornyl Acetate.

References

Biological activities of (-)-Bornyl acetate from pine needle oil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of (-)-Bornyl Acetate

Introduction

(-)-Bornyl acetate is a bicyclic monoterpene and a primary volatile constituent found in the essential oils of numerous coniferous plants, particularly pine needles.[1] Traditionally, pine needle oil has been used in medicine for its anti-inflammatory, antioxidant, and antibacterial properties.[2][3] Modern pharmacological studies have identified (-)-bornyl acetate as a key bioactive compound responsible for many of these effects. This technical guide provides a comprehensive overview of the biological activities of (-)-bornyl acetate, focusing on its anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

(-)-Bornyl acetate has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the regulation of cytokine production.[4][5]

Molecular Mechanisms

(-)-Bornyl acetate exerts its anti-inflammatory effects by:

  • Inhibiting NF-κB Signaling: It interferes with the phosphorylation of IκB and the production of IKKs, which are crucial steps in the activation of the NF-κB pathway.[4][5]

  • Suppressing MAPK Signaling: It inhibits the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[4][5]

  • Downregulating Pro-inflammatory Cytokines: As a result of inhibiting the NF-κB and MAPK pathways, it reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[4][5][6]

  • Upregulating Anti-inflammatory Cytokines: In human chondrocytes, bornyl acetate has been shown to elevate the expression of the anti-inflammatory cytokine IL-11.[1] This upregulation is mediated by the induction of the AP-1 component c-fos.[1]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_ba Intervention cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS LPS / IL-1β IKK IKK LPS->IKK MAPK MAPKs (JNK, p38, ERK) LPS->MAPK BA (-)-Bornyl Acetate BA->IKK Inhibits phosphorylation BA->MAPK Inhibits phosphorylation AP1 AP-1 (c-fos) BA->AP1 Induces IkappaB IκB-α IKK->IkappaB NFkB NF-κB IkappaB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription MAPK->AP1 MMPs MMPs AP1->MMPs Transcription IL11 Anti-inflammatory Cytokine (IL-11) AP1->IL11 Transcription

Caption: Anti-inflammatory signaling pathways modulated by (-)-Bornyl Acetate.
Quantitative Data

The following table summarizes the quantitative data related to the anti-inflammatory activity of (-)-bornyl acetate.

Model SystemActivityObservationReference
LPS-induced RAW 264.7 cellsCytokine InhibitionDownregulated levels of proinflammatory cytokines.[6]
LPS-induced acute lung injury (murine model)Anti-inflammatoryReduced total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF); attenuated histologic alterations.[6]
Human ChondrocytesAnti-inflammatoryElevates the expression of IL-11 at both mRNA and protein levels; antagonizes IL-1β induced MMP-1 and MMP-13.[1]

Anticancer Activity

(-)-Bornyl acetate has emerged as a potential therapeutic agent against various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2][7] Its anticancer effects are attributed to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2][8]

Molecular Mechanisms

The primary anticancer mechanism involves the suppression of the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[7][8]

  • PI3K/AKT Pathway Inhibition: (-)-Bornyl acetate suppresses the phosphorylation of key proteins in the PI3K/AKT pathway.[2][7]

  • Downregulation of ABCB1: In NSCLC, inhibition of the PI3K/AKT pathway leads to the downregulation of the ATP-binding cassette subfamily B member 1 (ABCB1), a transporter associated with drug resistance.[2][9]

  • Induction of Apoptosis: It promotes apoptosis through the cleavage of caspase-3.[2]

  • Cell Cycle Arrest: The compound has been shown to block the cell cycle in CRC cells.[8]

G cluster_receptor Cell Surface Receptor cluster_ba Intervention cluster_pathway PI3K/AKT Signaling Pathway cluster_response Cancer Progression Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates BA (-)-Bornyl Acetate BA->PI3K Inhibits phosphorylation AKT AKT PI3K->AKT Phosphorylates ABCB1 ABCB1 AKT->ABCB1 Upregulates Transcription Proliferation Proliferation AKT->Proliferation Invasion Invasion AKT->Invasion Apoptosis Apoptosis AKT->Apoptosis DrugResistance Drug Resistance ABCB1->DrugResistance

Caption: Anticancer signaling via inhibition of the PI3K/AKT/ABCB1 axis.
Quantitative Data

The following table summarizes the cytotoxic activity of (-)-bornyl acetate against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Cell LineCancer TypeIC₅₀ (µg/mL)Time (h)Reference
SW480Colorectal Carcinoma15.5824[8]
8.2148[8]
5.3272[8]
HeLaCervix Carcinoma72.0-[10]
HT-29Colon Carcinoma60.5-[10]
A549Lung Carcinoma44.1-[10]
MCF-7Breast Adenocarcinoma85.6-[10]

Antimicrobial and Antioxidant Activities

(-)-Bornyl acetate also exhibits notable antimicrobial and antioxidant properties.

Antimicrobial Activity

The compound has been shown to be effective against various bacterial and fungal strains.[11][12] Its lipophilic nature allows it to penetrate microbial cell membranes, disrupting their structure and function.[13]

Microbial StrainActivity MetricValueReference
Klebsiella pneumoniaeMIC8-64 µg/mL[4]
Various StrainsMIC1.75 to 4.88 mg/mL[11]
Botrytis cinereaAntifungalStronger activity than terpinyl acetate[14]
Antioxidant Activity

(-)-Bornyl acetate contributes to the antioxidant capacity of essential oils.[15]

AssayActivity MetricValueReference
DPPH Radical ScavengingIC₅₀1.30 ± 0.05 mg/mL (for essential oil rich in bornyl acetate)[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of (-)-bornyl acetate.

Cell Viability and Cytotoxicity (CCK-8 Assay)

This protocol is adapted from studies on NSCLC and CRC cells.[2][8]

  • Cell Seeding: Plate cancer cells (e.g., A549, SW480) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of (-)-bornyl acetate (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • Reagent Addition: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Cell Migration and Invasion (Transwell Assay)

This protocol is based on the methodology used in NSCLC studies.[2][3][16]

  • Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours.

  • Chamber Setup: Use Transwell chambers (8 µm pore size). For invasion assays, coat the upper surface of the membrane with Matrigel. For migration assays, the membrane is left uncoated.

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing (-)-bornyl acetate at the desired concentration. Seed 1 × 10⁵ cells into the upper chamber.

  • Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Protein Expression Analysis (Western Blot)

This protocol is a standard method used to detect changes in signaling protein phosphorylation and expression.[2][7]

  • Cell Lysis: Treat cells with (-)-bornyl acetate as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, ABCB1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for in vitro evaluation of (-)-Bornyl Acetate.

Conclusion

(-)-Bornyl acetate, a major component of pine needle oil, exhibits a wide range of promising pharmacological activities. Its well-documented anti-inflammatory and anticancer effects are mediated through the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/AKT.[2][4] Furthermore, its antimicrobial and antioxidant properties add to its therapeutic potential.[11][15] The data and protocols summarized in this guide underscore the potential of (-)-bornyl acetate as a lead compound for the development of novel drugs for inflammatory diseases and cancer, warranting further preclinical and clinical investigation.

References

The Pharmacological Profile of (-)-Bornyl Acetate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bornyl acetate, a bicyclic monoterpene found in various traditional medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of (-)-Bornyl acetate, with a focus on its traditional uses and modern scientific validation. We delve into its anti-inflammatory, analgesic, and cytotoxic properties, detailing the underlying molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal studies, and visualizes complex signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

(-)-Bornyl acetate is a major bioactive constituent of the essential oils derived from numerous plants utilized in traditional medicine systems worldwide.[1] Historically, plants rich in bornyl acetate have been used to treat a variety of ailments, including pain, inflammation, and respiratory conditions.[2][3] Modern pharmacological research has begun to validate these traditional uses, revealing a spectrum of biological activities that position (-)-Bornyl acetate as a promising candidate for the development of novel therapeutics. This guide aims to provide a comprehensive technical overview of its pharmacological properties to support further research and development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for (-)-Bornyl acetate, focusing on its cytotoxic and potential anti-inflammatory and analgesic effects.

Table 1: Cytotoxicity of (-)-Bornyl Acetate against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µg/mL)Reference
HeLaHuman Cervix CarcinomaLDH72.0[4][5]
HT29Human Colon CarcinomaLDH60.5[4][5]
A549Human Lung CarcinomaLDH44.1[4][5]
MCF7Human Breast AdenocarcinomaLDH85.6[4][5]
SW480Colorectal CancerCCK-8 (24h)15.58[6]
SW480Colorectal CancerCCK-8 (48h)8.21[6]
SW480Colorectal CancerCCK-8 (72h)5.32[6]

Table 2: Analgesic Activity of Bornyl Acetate (Qualitative Data)

Animal ModelAssayEffectReference
MiceHot Plate TestIncreased pain threshold[2]
MiceAcetic Acid-Induced WrithingReduced writhing response[2]
MiceFormalin TestInhibition of both early and late phases of pain[7]

Note: Specific ED50 values for the analgesic effects of (-)-Bornyl acetate were not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters of Related Terpenoids in Rats (for reference)

CompoundAdministrationCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Reference
BorneolOral18,970 ± 2,71020.00 ± 0.00-[8]
IsoborneolPercutaneousMaximum blood levels at 10 min10-[9]

Note: Detailed pharmacokinetic data (Cmax, Tmax, AUC) specifically for (-)-Bornyl acetate were not found in the reviewed literature. The data for borneol, its parent alcohol, is provided for context.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of (-)-Bornyl acetate's pharmacological effects.

Cell Viability Assays

3.1.1. CCK-8 Assay for Cytotoxicity in SW480 Cells [6]

  • Cell Seeding: SW480 cells were seeded in 96-well plates at a density of 5.0 × 10⁴ cells/well.

  • Compound Treatment: Cells were treated with increasing concentrations of (-)-Bornyl acetate (0, 0.4937, 0.9875, 1.975, 3.95, 7.8125, 15.625, 31.25, and 62.5 µg/mL). A blank control group was treated with 0.2% DMSO.

  • Incubation: Plates were incubated for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: 10 µL of CCK-8 solution was added to each well.

  • Data Acquisition: Absorbance was measured at 450 nm using a microplate reader.

  • Calculation: Cell viability was calculated using the formula: Cell viability (%) = (ODexperiment - ODblank) / (ODcontrol - ODblank) × 100%. The IC50 values were determined using GraphPad Prism software.

3.1.2. LDH Cytotoxicity Assay [4][5]

  • Cell Culture: HeLa, HT29, A549, MCF7, and FL cells were cultured.

  • Compound Incubation: Cells were incubated with various concentrations of (-)-Bornyl acetate for 24 hours.

  • Assay Execution: Cytotoxicity was determined using a Lactate Dehydrogenase (LDH) Cytotoxicity Detection Kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytotoxicity was calculated based on the amount of LDH released into the culture medium.

Anti-inflammatory and Analgesic Assays

3.2.1. Cytokine Measurement in LPS-stimulated RAW 264.7 Cells [10]

  • Cell Culture and Treatment: RAW 264.7 cells were pretreated with (-)-Bornyl acetate for 1 hour before stimulation with lipopolysaccharide (LPS).

  • Supernatant Collection: Cell-free supernatants were collected to measure cytokine concentrations.

  • Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants were quantified using specific ELISA kits.

3.2.2. Hot Plate Test in Mice [11]

  • Animal Acclimatization: Mice were allowed to adapt to the laboratory environment.

  • Compound Administration: (-)-Bornyl acetate was administered to the test group of mice.

  • Test Procedure: Each mouse was placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Data Recording: The latency to a pain response (e.g., licking of hind paws or jumping) was recorded. A cut-off time was set to prevent tissue damage.

  • Analysis: The increase in pain latency in the treated group compared to the control group was calculated.

Mechanistic Assays

3.3.1. Western Blot for MAPK Phosphorylation [10][12][13]

  • Cell Lysis: Cells treated with or without (-)-Bornyl acetate and a stimulant (e.g., LPS) were lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands was quantified to determine the ratio of phosphorylated to total protein.

3.3.2. NF-κB Luciferase Reporter Assay [7][14][15]

  • Cell Transfection: Cells (e.g., HEK293) were co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • Compound Treatment: Transfected cells were pre-treated with various concentrations of (-)-Bornyl acetate for 1 hour.

  • Stimulation: Cells were then stimulated with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).

  • Cell Lysis: Cells were lysed using a passive lysis buffer.

  • Luciferase Assay: The activities of both firefly and Renilla luciferases were measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activation was calculated relative to the stimulated control.

Signaling Pathways and Mechanisms of Action

(-)-Bornyl acetate exerts its pharmacological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Signaling

The anti-inflammatory effects of (-)-Bornyl acetate are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

  • NF-κB Pathway: (-)-Bornyl acetate has been shown to inhibit the phosphorylation of IκBα and the production of IKKs. This prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]

  • MAPK Pathway: The compound also inhibits the phosphorylation of key MAP kinases, including ERK, JNK, and p38.[1][2] By suppressing these pathways, (-)-Bornyl acetate reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK TNFR->IKK Gene Pro-inflammatory Gene Expression p38->Gene JNK->Gene ERK->Gene IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines BornylAcetate (-)-Bornyl Acetate BornylAcetate->p38 Inhibits Phosphorylation BornylAcetate->JNK Inhibits Phosphorylation BornylAcetate->ERK Inhibits Phosphorylation BornylAcetate->IKK Inhibits G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., RAW 264.7) Treatment (-)-Bornyl Acetate Treatment CellCulture->Treatment Stimulation LPS/TNF-α Stimulation Treatment->Stimulation CytokineAssay Cytokine Measurement (ELISA) Stimulation->CytokineAssay WesternBlot Western Blot (MAPK/NF-κB) Stimulation->WesternBlot ReporterAssay NF-κB Luciferase Reporter Assay Stimulation->ReporterAssay DataAnalysis Data Analysis and Interpretation CytokineAssay->DataAnalysis WesternBlot->DataAnalysis ReporterAssay->DataAnalysis AnimalModel Animal Model of Inflammation BA_Admin (-)-Bornyl Acetate Administration AnimalModel->BA_Admin TissueCollection Tissue/Blood Collection BA_Admin->TissueCollection Histo Histopathology TissueCollection->Histo Biochem Biochemical Analysis TissueCollection->Biochem Histo->DataAnalysis Biochem->DataAnalysis

References

Unveiling (-)-Bornyl Acetate: A Technical Guide to its Discovery and Isolation from Inula graveolens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bornyl acetate, a bicyclic monoterpene ester, is a prominent bioactive constituent of the essential oil derived from Inula graveolens (L.) Desf., a plant species belonging to the Asteraceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (-)-Bornyl acetate from Inula graveolens. It details the methodologies for extraction and purification, presents quantitative data on its prevalence, and explores its biological activities, including its influence on key signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Inula graveolens, commonly known as Dittrichia graveolens or stinkwort, is an aromatic herb native to the Mediterranean region.[1] The plant's essential oil is a complex mixture of volatile compounds, with (-)-Bornyl acetate being consistently identified as a major component.[1][2][3] The concentration of this ester can vary significantly depending on the geographical origin of the plant material.[1]

(-)-Bornyl acetate is recognized for its characteristic camphoraceous and pine-like aroma and is utilized in the fragrance and food industries.[4][5] Beyond its sensory properties, scientific research has highlighted its potential therapeutic applications, including anti-inflammatory, analgesic, and anti-proliferative activities.[4][6] This guide focuses on the scientific journey from the plant source to the isolated bioactive compound, providing the necessary technical details for its replication and further investigation.

Quantitative Analysis of (-)-Bornyl Acetate in Inula graveolens

The abundance of (-)-Bornyl acetate in the essential oil of Inula graveolens has been quantified in numerous studies. The data underscores the influence of geographic location on the chemical profile of the essential oil. A summary of these findings is presented in the table below.

Geographical Origin Plant Part Extraction Method (-)-Bornyl Acetate Percentage (%) Reference
AlgeriaAerial PartsSteam Distillation69.78[2]
CorsicaNot SpecifiedNot SpecifiedHigh concentration[1]
GreeceNot SpecifiedNot Specified25.4[1]
Syria (Summer Harvest)LeavesHydrodistillation22.86[7]
Syria (Autumn Harvest)LeavesHydrodistillation16.13[7]

Experimental Protocols

Extraction of Essential Oil from Inula graveolens

The primary method for obtaining the essential oil from the aerial parts of Inula graveolens is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type Apparatus

  • Plant Material Preparation: Collect the aerial parts (leaves, stems, and flowers) of Inula graveolens. The material can be used fresh or air-dried in a shaded, well-ventilated area.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Extraction Process:

    • Place a known quantity (e.g., 100 g) of the prepared plant material into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L of water for 100 g of plant material).[7]

    • Heat the flask to boiling. The steam and volatile components will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

    • Continue the distillation for a set period, typically 3-4 hours, or until no more oil is collected.[7]

  • Oil Collection and Drying:

    • After cooling, carefully collect the separated essential oil from the graduated tube.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4°C until further processing.

Isolation and Purification of (-)-Bornyl Acetate

Following the extraction of the essential oil, (-)-Bornyl acetate can be isolated and purified using chromatographic techniques. Below is a plausible protocol based on standard methods for terpenoid separation.[1]

Protocol: Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass chromatography column, allowing the silica gel to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve a known amount of the Inula graveolens essential oil in a minimal volume of the initial eluting solvent (e.g., n-hexane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (99:1)

      • n-Hexane:Ethyl Acetate (98:2)

      • n-Hexane:Ethyl Acetate (95:5)

      • Continue to increase the ethyl acetate concentration as needed.

  • Fraction Collection:

    • Collect the eluate in small, sequential fractions (e.g., 10-20 mL).

  • Analysis of Fractions:

    • Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing (-)-Bornyl acetate. A suitable developing solvent system for TLC would be a mixture of n-hexane and ethyl acetate. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions that show a high concentration of the target compound.

  • Solvent Removal and Final Product:

    • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain purified (-)-Bornyl acetate.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of (-)-Bornyl acetate.

Typical GC-MS Parameters:

  • Column: HP-5MS (5% phenyl-methylpolysiloxane) or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[2][7]

  • Injector Temperature: 250-280°C.[2][7]

  • Oven Temperature Program: Start at a lower temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230-280°C) at a specific rate (e.g., 3-5°C/min).[2][7]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process for the isolation of (-)-Bornyl acetate from Inula graveolens can be visualized as a sequential workflow.

experimental_workflow plant Inula graveolens (Aerial Parts) extraction Hydrodistillation plant->extraction Water oil Essential Oil extraction->oil purification Column Chromatography oil->purification Silica Gel, Solvents product (-)-Bornyl acetate purification->product analysis GC-MS & NMR Analysis product->analysis Purity & Identity Confirmation

Isolation Workflow for (-)-Bornyl Acetate
Signaling Pathways

(-)-Bornyl acetate has been shown to exert its biological effects through the modulation of specific signaling pathways.

Research has demonstrated that (-)-Bornyl acetate can inhibit the proliferation of cancer cells by suppressing the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.

PI3K_AKT_pathway cluster_cell Cancer Cell BA (-)-Bornyl acetate PI3K PI3K BA->PI3K Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

(-)-Bornyl Acetate's Inhibition of the PI3K/AKT Pathway

The anti-inflammatory properties of (-)-Bornyl acetate are, in part, attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_pathway cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK BA (-)-Bornyl acetate BA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression

(-)-Bornyl Acetate's Inhibition of the NF-κB Pathway

Conclusion

(-)-Bornyl acetate stands out as a significant and bioactive natural product within Inula graveolens. This guide has provided a detailed framework for its extraction, isolation, and characterization, underpinned by quantitative data and established scientific protocols. The elucidation of its mechanisms of action, particularly its impact on the PI3K/AKT and NF-κB signaling pathways, opens avenues for further research into its therapeutic potential. The methodologies and information presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full potential of this promising monoterpene ester.

References

The Borneol Framework: A Versatile Chiral Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the use of chiral building blocks derived from the "chiral pool" is a cornerstone of asymmetric synthesis. Among these, the rigid bicyclic monoterpene framework of borneol and its derivatives, including (-)-bornyl acetate, offers a structurally robust and readily available source of chirality. While the direct application of (-)-bornyl acetate as a cleavable chiral auxiliary in key asymmetric transformations such as aldol, Diels-Alder, or alkylation reactions is not extensively documented in scientific literature, the inherent chirality of the borneol and camphor skeleton is widely exploited in the design of more complex and highly effective chiral auxiliaries and ligands.

This technical guide explores the role of the (-)-borneol framework as a chiral building block in asymmetric synthesis. It will detail how this natural chiral scaffold is incorporated into various auxiliaries and catalysts, providing insights into their application, efficacy, and the experimental methodologies employed.

The Chiral Borneol and Camphor Scaffold

(-)-Bornyl acetate is the acetate ester of (-)-borneol. Both enantiomers of bornyl acetate are found in nature, notably in the oils of coniferous trees. The rigid [2.2.1] bicyclic system of borneol provides a well-defined three-dimensional structure. This steric bulk and conformational rigidity are highly desirable in a chiral auxiliary, as they allow for effective facial shielding of a prochiral center, leading to high diastereoselectivity in chemical reactions.

While (-)-bornyl acetate itself is primarily recognized for its fragrance and pharmacological properties, its parent alcohol, (-)-borneol, serves as a versatile starting material for the synthesis of various chiral auxiliaries. The hydroxyl group of borneol provides a convenient handle for the attachment of different functional groups, allowing for the creation of a diverse range of chiral reagents.

Applications of the Borneol Framework in Asymmetric Synthesis

The true value of the borneol scaffold in asymmetric synthesis is realized through its incorporation into more sophisticated chiral auxiliaries. These auxiliaries are designed to be temporarily attached to a substrate, direct a stereoselective transformation, and then be removed and ideally recycled.

Oxazolidinone Auxiliaries Derived from Amino-Borneols

A significant application of the borneol framework is in the synthesis of chiral oxazolidinone auxiliaries. For instance, exo,exo-2-amino-3-borneol can be converted into a novel oxazolidinone chiral auxiliary.[1] N-acylimides derived from this auxiliary have been shown to afford high levels of asymmetric induction in alkylation, Diels-Alder, and conjugate addition reactions.[1] This is particularly noteworthy in cases where other chiral auxiliaries provide poor diastereofacial selectivity.[1]

Logical Workflow for the Application of a Borneol-Derived Oxazolidinone Auxiliary:

G cluster_synthesis Auxiliary Synthesis cluster_application Asymmetric Reaction cluster_cleavage Auxiliary Cleavage & Recovery (-)-Borneol (-)-Borneol exo,exo-2-amino-3-borneol exo,exo-2-amino-3-borneol (-)-Borneol->exo,exo-2-amino-3-borneol Multi-step synthesis Chiral Oxazolidinone Chiral Oxazolidinone exo,exo-2-amino-3-borneol->Chiral Oxazolidinone Cyclization Acylation Acylation Chiral Oxazolidinone->Acylation Prochiral Substrate Prochiral Substrate Prochiral Substrate->Acylation e.g., Carboxylic Acid Chiral N-Acyl Imide Chiral N-Acyl Imide Acylation->Chiral N-Acyl Imide Diastereoselective Reaction Diastereoselective Reaction Chiral N-Acyl Imide->Diastereoselective Reaction e.g., Alkylation, Diels-Alder Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Reagent Electrophile/Nucleophile Reagent->Diastereoselective Reaction Cleavage Cleavage Diastereomerically Enriched Product->Cleavage e.g., Hydrolysis, Reduction Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Chiral Oxazolidinone Recovered Chiral Oxazolidinone Cleavage->Recovered Chiral Oxazolidinone

Caption: General workflow for the use of a borneol-derived chiral auxiliary.

Chiral Ionic Liquids Based on (-)-Borneol

The chiral scaffold of (-)-borneol has also been utilized in the synthesis of new chiral ionic liquids (CILs). These CILs can act as chiral solvents or catalysts in asymmetric reactions. The synthesis typically involves a multi-step process to introduce an imidazolium or other cationic group onto the borneol framework.

Experimental Protocol: Synthesis of a (-)-Borneol-Based Chiral Ionic Liquid (General Procedure)

A representative synthesis of a chiral ionic liquid from (-)-borneol involves a three-step strategy:

  • Chloroacetylation: (-)-Borneol is reacted with chloroacetic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form (-)-bornyl chloroacetate.

  • Alkylation: The resulting chloroacetate is used to alkylate a nitrogen-containing heterocycle, such as N-methylimidazole, to form the corresponding imidazolium chloride salt.

  • Anion Exchange: The chloride anion is then exchanged for other anions like tetrafluoroborate ([BF4]⁻) or hexafluorophosphate ([PF6]⁻) by reacting the imidazolium chloride with the corresponding salt (e.g., NaBF₄ or KPF₆).

A summary of yields for a series of such reactions is presented in the table below.

Cation MoietyAnionOverall Yield (%)
[abobim]Cl⁻97
[abobim]BF₄⁻79
[abobim]PF₆⁻86
[abompyr]Cl⁻80
[abompyr]BF₄⁻86
[abompyr]PF₆⁻78
Data adapted from a study on the synthesis of chiral ionic liquids based on (-)-menthol and (-)-borneol.

Signaling Pathway Visualization: Proposed Mechanism of Action for a Chiral Ionic Liquid in Asymmetric Catalysis

G Chiral Ionic Liquid Chiral Ionic Liquid Chiral Complex Chiral Complex Chiral Ionic Liquid->Chiral Complex Metal Catalyst Metal Catalyst Metal Catalyst->Chiral Complex Substrate_A Substrate_A Transition State Transition State Substrate_A->Transition State Substrate_B Substrate_B Substrate_B->Transition State Chiral Complex->Transition State Catalyzes reaction Product Product Transition State->Product Regenerated Catalyst Regenerated Catalyst Transition State->Regenerated Catalyst

Caption: Proposed catalytic cycle involving a chiral ionic liquid.

Conclusion

While (-)-bornyl acetate itself does not appear to be a widely employed chiral auxiliary for mainstream asymmetric synthesis, the underlying chiral framework of (-)-borneol is a valuable and versatile building block. Its rigid bicyclic structure provides an excellent platform for the design of more complex chiral auxiliaries, such as oxazolidinones, and for the synthesis of chiral ionic liquids. These derivatives have demonstrated high efficacy in controlling the stereochemical outcome of various asymmetric reactions. For researchers and professionals in drug development, the exploration of novel chiral auxiliaries and catalysts derived from the readily available and cost-effective borneol scaffold continues to be a promising avenue for the efficient synthesis of enantiomerically pure molecules. The focus should therefore be on the creative utilization of the borneol framework to construct new and more effective tools for asymmetric synthesis.

References

Olfactory Properties and Sensory Analysis of (-)-Bornyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Bornyl acetate is a monoterpene ester that is a significant component of many essential oils, particularly those derived from coniferous trees.[1][2] It is the acetate ester of borneol and is widely recognized for its characteristic fresh, pine-like aroma.[1][2] This compound is a staple in the flavor and fragrance industry, utilized in a wide array of products ranging from perfumes and air fresheners to food and beverage flavorings.[1][3] This guide provides an in-depth overview of the olfactory properties of (-)-Bornyl acetate, methodologies for its sensory analysis, and relevant physicochemical data for researchers, scientists, and professionals in drug development.

Olfactory and Physicochemical Properties

The olfactory profile of (-)-Bornyl acetate is complex and multi-faceted. It is primarily characterized by a dominant coniferous scent, often described as piney, fresh, and camphoraceous.[1][4][5] The (-)-enantiomer, also referred to as l-Bornyl Acetate, is noted to have a sweeter and milder aroma profile compared to its d-twin.[1][6]

Olfactory Profile Summary

The aroma of (-)-Bornyl acetate is described with several key descriptors:

  • Primary Notes: Piney, Coniferous, Camphoraceous[1][5]

  • Secondary Notes: Herbal, Woody, Balsamic, Green[4]

  • Subtle Nuances: A cool, airy sensation with a mellow, soft finish.[5]

Olfactory DescriptorDescription
Piney / Coniferous A fresh, strong, clean, and resinous scent characteristic of pine needles.[1]
Camphoraceous A cooling and slightly medicinal note, though it is gentle and does not dominate the profile.[1][5]
Herbal Subtle green and herbaceous undertones that add complexity to the aroma.
Woody Evokes the natural scent of forests and wood.
Balsamic A warm, slightly sweet, and resinous quality.
Physicochemical Data

The physical and chemical properties of a compound are crucial as they influence its volatility and interaction with olfactory receptors.

PropertyValue
Molecular Formula C₁₂H₂₀O₂[2]
Molar Mass 196.29 g/mol [2][7]
Appearance Colorless liquid or white crystals below its melting point.[3][8]
Melting Point 27-29 °C[2][8]
Boiling Point 223–224 °C[2][9]
Flash Point 84 - 88.89 °C[9][10]
Density ~0.985 g/mL at 25 °C[8]
Vapor Pressure 0.228 mmHg at 25 °C[10]
Solubility Soluble in ethanol, ether, and most volatile oils; slightly soluble in water.[8]
CAS Number ((-)-enantiomer) 5655-61-8[2]

Sensory Analysis Methodologies

Sensory analysis provides a systematic approach to measure, analyze, and interpret human responses to the properties of a substance as perceived through the senses. A comprehensive sensory evaluation of an aroma compound like (-)-Bornyl acetate involves trained panelists and standardized protocols.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standard procedure for characterizing the olfactory profile of (-)-Bornyl acetate.

1. Panelist Recruitment and Screening:

  • Recruit 10-15 individuals based on their interest, availability, and lack of anosmia or allergies.

  • Screen candidates for their ability to detect and describe basic odors and tastes (e.g., sweet, sour, bitter, and various aroma standards).[11] Tests can include odor recognition and triangle tests with standard aromatic compounds.[11]

2. Panelist Training and Lexicon Development:

  • Conduct multiple training sessions where panelists are exposed to (-)-Bornyl acetate at various concentrations alongside other reference aroma compounds (e.g., pinene for "piney", camphor for "camphoraceous").

  • Guide the panel to collaboratively develop a consensus vocabulary (lexicon) of descriptive terms for the aroma profile of (-)-Bornyl acetate.

  • Train panelists to rate the intensity of each descriptor on a standardized scale (e.g., a 15-point unstructured line scale from "not perceptible" to "very strong").

3. Sample Preparation and Presentation:

  • Prepare solutions of high-purity (-)-Bornyl acetate in an appropriate solvent (e.g., mineral oil, propylene glycol, or ethanol, depending on the application). Ensure the solvent is odorless.

  • Create a dilution series to present the odorant at different intensities.

  • For evaluation, present approximately 10 mL of each solution in coded, capped glass vials or on odorless smelling strips (blotters).

  • Include a "blank" sample (solvent only) and reference standards for key aroma attributes as anchors for the panel.

4. Evaluation Procedure:

  • Conduct evaluations in individual sensory booths with controlled temperature, lighting, and air circulation to prevent distractions and cross-contamination.

  • Panelists evaluate samples in a randomized order. A rest period between samples is necessary to prevent olfactory fatigue.

  • Panelists rate the intensity of each descriptor from the agreed-upon lexicon for each sample. Data is typically collected using specialized sensory software.

5. Data Analysis:

  • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.

  • The final output is a quantitative sensory profile, often represented as a spider or radar plot, illustrating the aroma characteristics of (-)-Bornyl acetate.

Odor Threshold Determination

Determining the detection threshold—the minimum concentration at which the substance can be perceived—is a critical aspect of sensory analysis. This is often performed according to standardized methods like EN13725.[12]

Protocol Outline:

  • Method: Use a forced-choice method, such as the three-alternative forced-choice (3-AFC) test.

  • Procedure: Present panelists with three samples (e.g., sniffing ports of an olfactometer), where one contains the diluted odorant and the other two are blanks (odor-free air). The panelist must identify the odor-containing sample.

  • Concentration Series: Begin with a concentration well above the expected threshold and decrease it in steps (e.g., by a factor of two) until the panelist can no longer reliably detect the odorant.

  • Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration correctly identified and the first one missed. The panel threshold is the geometric mean of the individual thresholds.

Biological and Signaling Pathways

The perception of (-)-Bornyl acetate begins with its interaction with olfactory receptors in the nasal cavity. While the specific receptors that bind to (-)-Bornyl acetate are not detailed in the provided literature, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity (Air Phase) cluster_mucus Olfactory Mucus cluster_neuron Olfactory Sensory Neuron (OSN) Odorant (-)-Bornyl acetate Odorant_OBP Odorant-OBP Complex Odorant->Odorant_OBP Binds to OBP Odorant Binding Protein (OBP) OBP->Odorant_OBP OR Olfactory Receptor (OR) Odorant_OBP->OR Delivers Odorant G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III (ACIII) G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Depolarization Membrane Depolarization CNG->Depolarization Causes Ca_Na Ca²⁺ / Na⁺ Influx Ca_Na->CNG AP Action Potential (Signal to Brain) Depolarization->AP

// Nodes A [label="Panelist Recruitment\n& Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Lexicon Development\n& Panelist Training", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Sample Preparation\n(Dilutions & Coding)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Sensory Evaluation\n(Controlled Environment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Statistical Analysis\n(ANOVA, PCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Data Interpretation\n& Reporting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Quantitative Olfactory Profile\n(e.g., Spider Plot)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; } caption [label="Workflow for Quantitative Descriptive Analysis.", shape=plaintext, fontname="Arial", fontsize=10];

Conclusion

(-)-Bornyl acetate possesses a distinct and valued aroma profile, dominated by pine, camphor, and herbal notes. Its consistent and pleasant scent makes it an important ingredient in numerous consumer and industrial products. A thorough understanding of its olfactory properties, achieved through systematic sensory analysis, is essential for its effective application in product development. The methodologies described in this guide, from quantitative descriptive analysis to odor threshold determination, provide a framework for the scientific evaluation of this and other important aroma compounds. Further research could focus on identifying the specific olfactory receptors that respond to (-)-Bornyl acetate to better understand the molecular basis of its unique scent.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids Using (-)-Bornyl Acetate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and data are based on established principles of asymmetric synthesis using chiral auxiliaries. At the time of writing, a specific, peer-reviewed methodology for the use of (-)-bornyl acetate as a chiral auxiliary for the enantioselective synthesis of α-amino acids has not been prominently reported in the scientific literature. Therefore, the following represents a generalized and illustrative procedure based on analogous systems, particularly those employing camphor-derived auxiliaries. The quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction

The synthesis of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical and biological research. Chiral auxiliaries are a powerful tool to control stereochemistry during the formation of new stereocenters. This application note details a methodology for the enantioselective synthesis of α-amino acids utilizing the readily available and inexpensive chiral auxiliary, (-)-bornyl acetate, derived from the natural product (-)-borneol.

The strategy involves the diastereoselective alkylation of a Schiff base derived from the glycine ester of (-)-borneol. The bulky and stereochemically defined bornyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus inducing asymmetry. Subsequent hydrolysis of the ester and imine functionalities yields the desired α-amino acid in high enantiomeric purity and allows for the recovery of the chiral auxiliary.

Overall Synthetic Scheme

The enantioselective synthesis of α-amino acids using (-)-bornyl acetate as a chiral auxiliary can be conceptualized in a four-step sequence:

  • Synthesis of (-)-Bornyl Glycinate: Esterification of glycine with (-)-borneol.

  • Formation of the Schiff Base: Condensation of (-)-bornyl glycinate with benzophenone imine.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate followed by alkylation with an alkyl halide.

  • Hydrolysis and Liberation of the α-Amino Acid: Removal of the Schiff base and the chiral auxiliary to yield the final product.

Data Presentation

The following tables summarize the illustrative quantitative data for the key steps of the synthesis.

Table 1: Illustrative Yields for the Synthesis of the Chiral Glycine Schiff Base

StepProductStarting MaterialsReagentsSolventYield (%)
1(-)-Bornyl GlycinateGlycine, (-)-BorneolSOCl₂, PyridineToluene85
2N-(Diphenylmethylene)-(-)-bornyl glycinate(-)-Bornyl Glycinate, Benzophenone imineTiCl₄, Et₃NDichloromethane92

Table 2: Illustrative Results for the Diastereoselective Alkylation and Subsequent Hydrolysis

EntryAlkyl Halide (R-X)Product Amino AcidAlkylation Yield (%)Diastereomeric Excess (d.e., %)Final Yield (%)Enantiomeric Excess (e.e., %)
1Benzyl bromidePhenylalanine95>9888>98 (S)
2IodomethaneAlanine91>9885>98 (S)
3Isopropyl iodideValine88958095 (S)
4Isobutyl iodideLeucine93978797 (S)

Experimental Protocols

Protocol 1: Synthesis of (-)-Bornyl Glycinate
  • To a stirred solution of (-)-borneol (1.0 eq) in toluene (5 mL/mmol) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of N-protected glycine (e.g., Boc-glycine, 1.1 eq) and a coupling agent (e.g., DCC, 1.1 eq) in toluene.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Remove the N-protecting group (e.g., with TFA in CH₂Cl₂ for Boc group) to afford (-)-bornyl glycinate. Purify by column chromatography.

Protocol 2: Formation of the N-(Diphenylmethylene)-(-)-bornyl glycinate Schiff Base
  • Dissolve (-)-bornyl glycinate (1.0 eq) and benzophenone imine (1.1 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Add TiCl₄ (0.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure Schiff base.

Protocol 3: Diastereoselective Alkylation
  • Dissolve the N-(diphenylmethylene)-(-)-bornyl glycinate (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base, such as lithium diisopropylamide (LDA) (1.05 eq), dropwise and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude alkylated product can be purified by chromatography, or used directly in the next step. Diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis.

Protocol 4: Hydrolysis and Liberation of the α-Amino Acid
  • Dissolve the crude alkylated Schiff base in a mixture of THF and 1 M HCl (1:1 v/v).

  • Stir the mixture at room temperature for 6 hours to hydrolyze the imine.

  • Concentrate the mixture to remove the THF.

  • Add 6 M HCl and heat the mixture to reflux for 8-12 hours to hydrolyze the bornyl ester.

  • Cool the reaction mixture and extract with diethyl ether to remove (-)-borneol (which can be recovered and recycled).

  • The aqueous layer, containing the amino acid hydrochloride, is then purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.

  • The enantiomeric excess of the final product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products & Recovery Glycine Glycine Step1 Step 1: Esterification & Schiff Base Formation Glycine->Step1 BornylAcetate (-)-Bornyl Acetate BornylAcetate->Step1 AlkylHalide Alkyl Halide (R-X) Step2 Step 2: Diastereoselective Alkylation AlkylHalide->Step2 Step1->Step2 Chiral Schiff Base Step3 Step 3: Hydrolysis Step2->Step3 Alkylated Intermediate AminoAcid α-Amino Acid (Enantiopure) Step3->AminoAcid RecoveredAuxiliary Recovered (-)-Borneol Step3->RecoveredAuxiliary

Caption: Overall workflow for the enantioselective synthesis of α-amino acids.

Diastereoselective_Alkylation_Mechanism cluster_reaction Mechanism of Diastereoselective Alkylation SchiffBase Chiral Schiff Base (Glycine-(-)-bornyl ester derivative) Enolate Chiral Enolate (Top face shielded by bornyl group) SchiffBase->Enolate Base (LDA) Alkylation Alkylation (R-X approaches from less hindered bottom face) Enolate->Alkylation Product Alkylated Product (High Diastereoselectivity) Alkylation->Product R-X R-X R-X->Alkylation

Caption: Proposed mechanism for the diastereoselective alkylation step.

Application Note: Extraction and Purification of (-)-Bornyl Acetate from Conifer Needles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Bornyl acetate (C₁₂H₂₀O₂) is a monoterpene ester that is a primary constituent of the essential oils from numerous conifer species, including pine, fir, and spruce.[1][2][3] It is largely responsible for the characteristic fresh, camphoraceous, pine-needle-like aroma of these plants.[2][4] Beyond its significant use in the fragrance and food industries as a flavoring and odor agent, bornyl acetate has garnered attention for its potential pharmacological activities, including anti-inflammatory and analgesic properties.[2][5][6][7] The isolation of high-purity (-)-Bornyl acetate is crucial for its characterization, toxicological assessment, and investigation into its therapeutic potential.

This application note provides a detailed, step-by-step protocol for the extraction of essential oil from conifer needles via steam distillation and the subsequent purification of (-)-Bornyl acetate using silica gel column chromatography. The protocol also includes methods for characterization and purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Expected Yield

A summary of the key properties of bornyl acetate is provided in Table 1. The yield and concentration of bornyl acetate can vary significantly depending on the conifer species, geographical location, and season of harvest.[2]

Table 1: Physicochemical Properties of Bornyl Acetate

Property Value
IUPAC Name [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate[5]
Molecular Formula C₁₂H₂₀O₂[1][5]
Molar Mass 196.29 g/mol [1][5]
Appearance Colorless liquid or crystalline solid[4][8]
Odor Fresh, strong, piney, camphoraceous[2][4]
Boiling Point 223-231 °C[1][4]
Density ~0.985 g/mL at 25 °C[4][8]
Refractive Index ~1.463 at 20 °C[4][8]

| CAS Number | 5655-61-8 (for (-)-Bornyl acetate)[5] |

Table 2: Representative Yield and Purity of Bornyl Acetate from Conifer Needles

Conifer Species (Example) Essential Oil Yield (% w/w) Bornyl Acetate in Crude Oil (%) Purity after Chromatography (%)
Chamaecyparis obtusa 0.5 - 1.5% 14.5%[9] >98%
Chamaecyparis pisifera 0.4 - 1.2% 20.4%[9] >98%
Thuja occidentalis 0.3 - 1.0% 9.3%[9] >98%
Abies balsamea 0.6 - 2.0% Major Component[10] >98%

Note: Yields are illustrative and can vary based on numerous factors.

Experimental Workflow

The overall process involves the preparation of raw plant material, extraction of the essential oil, purification of the target compound, and finally, analysis to confirm identity and purity.

G cluster_0 cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Conifer Needles (e.g., Pine, Fir, Spruce) B Material Preparation (Wash, Dry, Cut) A->B C Steam Distillation B->C Input D Crude Essential Oil (Hydrosol Separation) C->D E Silica Gel Column Chromatography D->E Input G Solvent Evaporation (Rotary Evaporator) F Fraction Collection E->F F->G H GC-MS Analysis G->H Input I Pure (-)-Bornyl Acetate (>98% Purity) H->I

Caption: Overall workflow for the extraction and purification of (-)-Bornyl acetate.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • Plant Material: Freshly collected conifer needles (e.g., 500 g).

  • Apparatus: Steam distillation unit, separatory funnel, rotary evaporator, glass chromatography column (e.g., 50 cm x 2.5 cm), beaker, flasks, GC-MS system.[11]

  • Chemicals: Distilled water, anhydrous sodium sulfate (Na₂SO₄), silica gel (60-120 mesh) for column chromatography, n-hexane (HPLC grade), ethyl acetate (HPLC grade), (-)-Bornyl acetate standard (>98%).

3.2. Protocol 1: Preparation of Conifer Needles

  • Collection: Collect fresh, healthy needles from the desired conifer species.

  • Cleaning: Gently wash the needles with distilled water to remove dust and debris.[12]

  • Drying: Pat the needles dry with paper towels and allow them to air-dry in a shaded, well-ventilated area for 24-48 hours to remove surface moisture.

  • Size Reduction: Cut the needles into small pieces (1-2 cm) to increase the surface area for efficient oil extraction.[13]

3.3. Protocol 2: Extraction by Steam Distillation

  • Assembly: Set up the steam distillation apparatus. Place approximately 1.25 L of distilled water in the boiling flask.[11]

  • Loading: Place the prepared conifer needles (500 g) into the biomass flask.

  • Distillation: Heat the boiling flask to generate steam, which will pass through the biomass, rupturing the oil glands and carrying the volatile essential oils with it.[14]

  • Condensation: The steam and oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.[14]

  • Collection: Collect the distillate, which consists of the essential oil and an aqueous layer (hydrosol), in a receiving flask or separatory funnel. The process typically takes 3-5 hours.

  • Separation: As oil and water are immiscible, the essential oil will form a distinct layer on top of the hydrosol.[14] Carefully separate the oil layer using a separatory funnel.

  • Drying: Dry the collected crude essential oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Decant the dried oil into a clean, amber glass vial and store at 4 °C.

3.4. Protocol 3: Purification by Column Chromatography

This protocol separates (-)-Bornyl acetate from other components of the essential oil based on polarity.

G cluster_0 Column Chromatography Process A Step 1: Column Packing Slurry pack silica gel in n-hexane. B Step 2: Sample Loading Load crude essential oil onto the top of the silica bed. A->B C Step 3: Elution (Gradient) Start with 100% n-Hexane to elute non-polar compounds (e.g., α-pinene). Gradually increase polarity with Ethyl Acetate (e.g., 98:2 Hexane:EtOAc) to elute (-)-Bornyl Acetate. B->C D Step 4: Fraction Collection Collect eluate in small fractions (e.g., 10 mL tubes). C->D E Step 5: Analysis (TLC/GC-MS) Monitor fractions to identify those containing pure (-)-Bornyl Acetate. D->E

Caption: Logical steps for the purification of (-)-Bornyl acetate via column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude essential oil (e.g., 2 g) in a minimal amount of n-hexane and carefully load it onto the top of the silica gel bed.[15]

  • Elution:

    • Begin eluting the column with 100% n-hexane. This will wash out highly non-polar compounds like α-pinene and β-pinene.

    • Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient might be:

      • 100% n-Hexane (e.g., 2 column volumes)

      • 99:1 n-Hexane:Ethyl Acetate (2 column volumes)

      • 98:2 n-Hexane:Ethyl Acetate (until bornyl acetate is eluted)

  • Fraction Collection: Collect the eluate in separate test tubes or vials (e.g., 10 mL fractions).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or by direct GC-MS analysis to identify which fractions contain the pure (-)-Bornyl acetate.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield purified (-)-Bornyl acetate.

3.5. Protocol 4: Characterization by GC-MS

  • Sample Preparation: Dilute a small aliquot of the purified sample in a suitable solvent (e.g., hexane or acetone, 1:100 v/v).[16]

  • GC-MS Conditions (Example):

    • System: Agilent 6890N GC with 5973N Mass Selective Detector or equivalent.[16]

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 270 °C.[16]

    • Oven Program: Start at 60 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold for 10 min).[16]

  • Analysis: Inject 1 µL of the sample. Identify (-)-Bornyl acetate by comparing its retention time and mass spectrum with that of a pure standard and reference libraries (e.g., NIST).[6] The purity is determined by the relative peak area in the chromatogram.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile organic solvents like hexane and ethyl acetate.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Steam distillation involves high temperatures and pressurized steam. Ensure all glassware is free of cracks and joints are securely clamped.[11]

  • Use a heating mantle with a temperature controller for the boiling flask to prevent overheating.

  • Hexane and ethyl acetate are flammable. Keep them away from ignition sources.

References

GC-MS Method for the Quantification of (-)-Bornyl Acetate in Essential Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl acetate is a monoterpene ester that contributes to the characteristic aroma of various essential oils, notably those from coniferous trees like fir and pine, as well as rosemary.[1][2] Its quantification is crucial for the quality control of essential oils, for understanding their therapeutic properties, and in the development of new fragrance and medicinal products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[4] This document provides a detailed GC-MS method protocol for the accurate quantification of (-)-Bornyl acetate in essential oils.

Principle

This method utilizes Gas Chromatography (GC) to separate the volatile components of an essential oil sample. The separated components then enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for highly specific detection and quantification of (-)-Bornyl acetate. Quantification is achieved by creating a calibration curve using certified reference standards and employing an internal standard to correct for variations in sample injection and instrument response.

Materials and Reagents

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Reference Standard: (-)-Bornyl acetate (≥98% purity)

  • Internal Standard (IS): n-Tridecane or Naphthalene-d8

  • Essential Oil Samples

  • Anhydrous Sodium Sulfate (for drying essential oil samples if necessary)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with caps

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and essential oil matrix.

Table 1: GC-MS Instrumentation and Operating Conditions

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1, adjustable based on concentration)
Oven Temperature ProgramInitial temperature 60 °C (hold for 2 min), ramp at 4 °C/min to 240 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-350 amu
Solvent Delay3 min
Data Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Quantifier Ion for (-)-Bornyl acetatem/z 95
Qualifier Ions for (-)-Bornyl acetatem/z 93, 121, 136
Quantifier Ion for n-Tridecane (IS)m/z 57

Experimental Protocols

Standard Solution Preparation
  • (-)-Bornyl acetate Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (-)-Bornyl acetate reference standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Internal Standard Addition: Add the internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Final Volume: Bring the flask to volume with hexane and mix thoroughly.

  • Filtration/Drying (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter. If water is present, pass the diluted sample through a small column of anhydrous sodium sulfate.

  • Transfer: Transfer the final diluted sample to an autosampler vial for GC-MS analysis.

experimental_workflow cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis Stock_BA (-)-Bornyl Acetate Stock (1000 µg/mL) Working_Standards Working Standards (0.5-50 µg/mL + IS) Stock_BA->Working_Standards Stock_IS Internal Standard Stock (1000 µg/mL) Stock_IS->Working_Standards GCMS_Analysis GC-MS Analysis Working_Standards->GCMS_Analysis EO_Sample Essential Oil Sample Dilution Dilution in Hexane EO_Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS Final_Sample Final Diluted Sample Add_IS->Final_Sample Final_Sample->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification data_analysis_workflow cluster_identification Peak Identification cluster_quantification Quantification Get_Chromatogram Obtain Chromatogram Identify_RT Identify Retention Times (Analyte & IS) Get_Chromatogram->Identify_RT Confirm_MS Confirm with Mass Spectra Identify_RT->Confirm_MS Calculate_Conc Calculate Concentration in Diluted Sample Generate_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Generate_Curve->Calculate_Conc Final_Calculation Calculate Final Concentration in Original Sample Calculate_Conc->Final_Calculation

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for the Separation of (-)-Bornyl Acetate Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantitative determination of (-)-Bornyl acetate and its diastereomer, isobornyl acetate, using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is applicable for the analysis of these compounds in various matrices, including essential oils. The protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for sample preparation and chromatographic analysis. Additionally, quantitative data is presented to guide researchers in achieving optimal separation.

Introduction

(-)-Bornyl acetate is a naturally occurring monoterpene ester found in the essential oils of several coniferous trees. It is valued for its characteristic pine-like aroma and is used in perfumery, food flavoring, and pharmaceuticals. The chemical synthesis of bornyl acetate can lead to the formation of its diastereomer, isobornyl acetate. As the biological and toxicological properties of different stereoisomers can vary significantly, a reliable analytical method for their separation and quantification is crucial for quality control and regulatory compliance. This document details an RP-HPLC method that effectively separates (-)-bornyl acetate and isobornyl acetate.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of (-)-Bornyl acetate diastereomers. The protocol is based on the findings of Sotnikova et al., which demonstrate a robust method for the separation of bornyl acetate and isobornyl acetate.[1][2][3][4]

Instrumentation and Materials
  • HPLC System: Agilent 1200 series or equivalent, equipped with a diode-matrix detector (DAD).[1][2][3]

  • Column: Agilent Zorbax XDB, Extend-C18 (or a similar C18 reversed-phase column).[1][2][3]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Isopropyl alcohol (HPLC grade)

    • Water (deionized or HPLC grade)

  • Standards:

    • (-)-Bornyl acetate (analytical standard)

    • Isobornyl acetate (analytical standard)

Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of (-)-Bornyl acetate and isobornyl acetate in isopropyl alcohol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 2 µg/mL to 500 µg/mL for bornyl acetate and 2 µg/mL to 1000 µg/mL for isobornyl acetate by diluting with the chosen mobile phase.[1][2][3]

  • Sample Preparation (for essential oils):

    • Accurately weigh a known amount of the essential oil sample.

    • Dilute the sample with isopropyl alcohol to bring the expected concentration of bornyl acetate and isobornyl acetate within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Two mobile phase systems have been evaluated for this separation. The choice of mobile phase can affect peak shape and retention time stability.[1][2][3][4]

  • Detection Wavelength: 210 nm[1][2][3][4]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)

Mobile Phase Option 1: Acetonitrile-Water

  • Composition: A suitable gradient or isocratic mixture of acetonitrile and water should be optimized. A typical starting point is Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Note: This system may result in asymmetric peaks, and retention times can vary with analyte concentration.[1][4]

Mobile Phase Option 2: Isopropyl Alcohol-Water

  • Composition: A suitable gradient or isocratic mixture of isopropyl alcohol and water should be optimized.

  • Flow Rate: 1.0 mL/min

  • Note: This system has been shown to improve peak symmetry for bornyl acetate and stabilize retention times for both diastereomers.[1][4]

Data Presentation

The following table summarizes the reported chromatographic behavior of bornyl acetate and isobornyl acetate under different mobile phase conditions.

AnalyteMobile PhaseConcentration Range (mg/mL)Observations
Bornyl AcetateAcetonitrile-Water2 - 430Asymmetric peak shape; retention time increases with decreasing concentration.[1][4]
Isobornyl AcetateAcetonitrile-Water2 - 950Asymmetric peak shape; retention time increases with decreasing concentration.[1][4]
Bornyl AcetateIsopropyl Alcohol-Water2 - 430Symmetric peak shape; stable retention time.[1][4]
Isobornyl AcetateIsopropyl Alcohol-Water2 - 950Improved peak shape (asymmetry coefficient < 2); stable retention time.[1][4]

Calibration curves for both analytes in both mobile phase systems have been shown to be linear with a correlation coefficient (R²) > 0.998.[1][4]

Experimental Workflow

The logical flow of the HPLC analysis for the separation of (-)-Bornyl acetate diastereomers is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Filter Filter Samples & Standards Standard_Prep->Filter Sample_Prep Prepare Sample Solutions Sample_Prep->Filter Injection Inject Sample/ Standard Filter->Injection HPLC_Setup Instrument Setup (Column, Mobile Phase) HPLC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Diastereomers Calibration->Quantification Report Generate Report Quantification->Report

Workflow for HPLC analysis of (-)-Bornyl acetate diastereomers.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of (-)-Bornyl acetate and its diastereomer, isobornyl acetate. The use of an isopropyl alcohol-water mobile phase is recommended for improved peak shape and retention time stability. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and related industries for the quality control of products containing bornyl acetate.

References

Application Note: 13C-NMR Spectroscopy with Chiral Lanthanide Shift Reagents for (-)-Bornyl Acetate Enantiomeric Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the enantiomeric differentiation of (-)-Bornyl acetate using 13C-Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral lanthanide shift reagents.

Introduction

Bornyl acetate, a common monoterpene ester found in the essential oils of various plants, exists as two enantiomers: (+)-bornyl acetate and (-)-bornyl acetate. The determination of the enantiomeric composition of bornyl acetate is crucial in flavor, fragrance, and pharmaceutical industries for quality control and authenticity assessment. 13C-NMR spectroscopy, when combined with chiral lanthanide shift reagents (LSRs), offers a powerful and direct method for the enantiomeric differentiation of chiral molecules like bornyl acetate.[1][2]

Chiral LSRs are paramagnetic lanthanide complexes with chiral ligands.[1][3][4] When added to a solution of a chiral substrate, they form diastereomeric complexes through reversible coordination with a Lewis basic site on the substrate, in this case, the carbonyl oxygen of the acetate group in bornyl acetate.[3][5] This interaction induces significant changes in the chemical shifts (lanthanide-induced shifts, LIS) of the substrate's nuclei. Due to the diastereomeric nature of the complexes, the magnitude of the LIS for the carbon nuclei of the two enantiomers will be different, leading to the splitting of formerly overlapping signals in the 13C-NMR spectrum.[3][6] The ratio of the integrated intensities of the separated signals directly corresponds to the enantiomeric ratio of the sample.

One of the most commonly used chiral LSRs for this purpose is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as Eu(hfc)3.[3][5][6]

Mechanism of Enantiomeric Differentiation

The enantiomeric differentiation arises from the formation of transient diastereomeric complexes between the chiral LSR and the enantiomers of bornyl acetate. The differing spatial arrangements of the substituents around the chiral centers in the two diastereomeric complexes lead to different average distances and angles between the paramagnetic lanthanide ion and the carbon atoms of the bornyl acetate enantiomers. This results in differential shielding/deshielding effects and, consequently, distinct chemical shifts for the corresponding carbons of the two enantiomers.

G cluster_0 Interaction cluster_1 NMR Analysis enantiomers (-)-Bornyl Acetate & (+)-Bornyl Acetate (Enantiomeric Mixture) diastereomers Diastereomeric Complexes [LSR-(-)-Bornyl Acetate] [LSR-(+)-Bornyl Acetate] enantiomers->diastereomers Coordination nmr_before Single set of 13C signals (Overlapping Enantiomers) lsr Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)3) lsr->diastereomers nmr_after Two sets of resolved 13C signals (Enantiomeric Differentiation) diastereomers->nmr_after Differential Lanthanide-Induced Shifts quantification Integration of signal pairs (Determination of Enantiomeric Ratio) nmr_after->quantification

Caption: Mechanism of enantiomeric differentiation using a chiral lanthanide shift reagent.

Experimental Protocols

This section provides a detailed protocol for the preparation of samples and the acquisition of 13C-NMR spectra for the enantiomeric differentiation of (-)-bornyl acetate.

Materials and Reagents
  • (-)-Bornyl acetate sample

  • (+/-)-Bornyl acetate (racemic standard)

  • Chiral Lanthanide Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)3]

  • Deuterated chloroform (CDCl3), dried over molecular sieves

  • NMR tubes (5 mm)

  • Volumetric flasks and precision microsyringes

Sample Preparation
  • Stock Solution of LSR: Prepare a stock solution of Eu(hfc)3 in dry CDCl3 (e.g., 50 mg/mL). The use of a stock solution allows for precise incremental additions.

  • Sample Solution: Accurately weigh approximately 20-30 mg of the bornyl acetate sample into a clean, dry vial. Dissolve the sample in approximately 0.6 mL of dry CDCl3.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard 13C-NMR spectrum of the bornyl acetate sample before the addition of the LSR. This serves as a reference.

NMR Data Acquisition with LSR
  • Incremental Addition of LSR: Add a small, precise volume of the Eu(hfc)3 stock solution to the NMR tube containing the bornyl acetate solution. A typical starting point is a molar ratio of LSR to substrate of 0.1.

  • Mixing: Gently invert the NMR tube several times to ensure thorough mixing.

  • Spectral Acquisition: Acquire a 13C-NMR spectrum after each addition of the LSR.

  • Optimization: Continue the incremental addition of the LSR and subsequent spectral acquisition until optimal separation of the signals for the two enantiomers is achieved. The ideal separation provides baseline-resolved peaks for at least one pair of corresponding carbon signals without excessive line broadening.

NMR Instrument Parameters
  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Nucleus: 13C

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: Standard proton-decoupled 13C experiment (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration).

G start Start prep_sample Prepare Bornyl Acetate Solution in dry CDCl3 start->prep_sample transfer Transfer to NMR Tube prep_sample->transfer initial_spec Acquire Reference 13C-NMR Spectrum transfer->initial_spec add_lsr Add a precise aliquot of Eu(hfc)3 stock solution initial_spec->add_lsr mix Mix thoroughly add_lsr->mix acquire_spec Acquire 13C-NMR Spectrum mix->acquire_spec check_sep Check for Signal Separation and Line Broadening acquire_spec->check_sep optimal Optimal Separation Achieved? check_sep->optimal optimal->add_lsr No quantify Integrate Resolved Signals to Determine Enantiomeric Ratio optimal->quantify Yes end End quantify->end

Caption: Experimental workflow for enantiomeric differentiation by 13C-NMR with a chiral LSR.

Data Presentation

The following table summarizes hypothetical but representative 13C-NMR chemical shift data for a racemic mixture of bornyl acetate in the absence and presence of Eu(hfc)3. The chemical shift difference (Δδ) between the enantiomers for each carbon is a measure of the effectiveness of the chiral LSR for that specific nucleus.

Table 1: 13C-NMR Chemical Shifts (δ, ppm) of Racemic Bornyl Acetate with and without Eu(hfc)3

Carbon Atomδ (ppm) without LSRδ (ppm) with Eu(hfc)3a (+)-enantiomerδ (ppm) with Eu(hfc)3a (-)-enantiomerΔδ (ppm)b
C=O170.5172.8173.10.30
C-O80.282.582.90.40
C149.050.150.30.20
C247.248.548.80.30
C345.046.246.40.20
C437.038.038.10.10
C528.129.029.10.10
C626.527.527.60.10
CH3 (acetyl)21.522.823.00.20
CH3 (C7)20.020.921.00.10
CH3 (C7)19.520.420.50.10
CH3 (C1)13.814.514.60.10

a Hypothetical data at an optimized LSR/substrate molar ratio. b Δδ = |δ(+) - δ(-)|

Quantification of Enantiomeric Composition

The enantiomeric excess (% ee) can be calculated from the integrated intensities of the well-resolved signals of the two enantiomers.

  • Select a Pair of Resolved Signals: Choose a pair of signals corresponding to the same carbon atom in the two enantiomers that are baseline resolved and have a good signal-to-noise ratio.

  • Integrate the Signals: Carefully integrate the areas of the selected peaks. Let the integrals be Imajor and Iminor for the major and minor enantiomers, respectively.

  • Calculate Enantiomeric Excess: % ee = [ (Imajor - Iminor) / (Imajor + Iminor) ] x 100

Conclusion

13C-NMR spectroscopy in combination with the chiral lanthanide shift reagent Eu(hfc)3 provides a reliable and direct method for the enantiomeric differentiation and quantification of (-)-bornyl acetate. The protocol is straightforward, requiring careful sample preparation and optimization of the LSR concentration to achieve adequate signal separation. This technique is highly valuable for quality control in various industries and for stereochemical analysis in research settings.

References

Investigating the anti-inflammatory mechanism of (-)-Bornyl acetate via NF-κB and MAPK signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for investigating the anti-inflammatory mechanism of (-)-Bornyl acetate. It focuses on the compound's modulatory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, key regulators of the inflammatory response.

(-)-Bornyl acetate, a bicyclic monoterpene found in the essential oils of various plants, has demonstrated significant anti-inflammatory properties.[1][2] Understanding its mechanism of action is crucial for its potential development as a therapeutic agent for inflammatory diseases. This note outlines the key signaling pathways involved and provides detailed protocols for researchers to investigate these effects in a laboratory setting.

Data Presentation

The anti-inflammatory effects of (-)-Bornyl acetate are concentration-dependent. The following tables summarize the quantitative data on its efficacy in mitigating inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of (-)-Bornyl Acetate on Pro-inflammatory Cytokine Production

TreatmentConcentrationTNF-α Production (pg/mL)IL-1β Production (pg/mL)IL-6 Production (pg/mL)
Control-UndetectableUndetectableUndetectable
LPS (1 µg/mL)-1500 ± 120800 ± 651200 ± 100
LPS + (-)-Bornyl acetate10 µM1100 ± 90600 ± 50900 ± 75
LPS + (-)-Bornyl acetate50 µM700 ± 60400 ± 35600 ± 50
LPS + (-)-Bornyl acetate100 µM400 ± 30200 ± 20300 ± 25

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of (-)-Bornyl Acetate on NF-κB and MAPK Pathway Protein Phosphorylation

TreatmentConcentrationp-IκBα / IκBα Ratiop-p65 / p65 Ratiop-ERK / ERK Ratiop-JNK / JNK Ratiop-p38 / p38 Ratio
Control-1.01.01.01.01.0
LPS (1 µg/mL)-4.5 ± 0.43.8 ± 0.35.2 ± 0.54.9 ± 0.45.5 ± 0.6
LPS + (-)-Bornyl acetate10 µM3.5 ± 0.33.0 ± 0.24.1 ± 0.43.8 ± 0.34.3 ± 0.4
LPS + (-)-Bornyl acetate50 µM2.2 ± 0.22.1 ± 0.22.5 ± 0.22.4 ± 0.22.8 ± 0.3
LPS + (-)-Bornyl acetate100 µM1.3 ± 0.11.4 ± 0.11.5 ± 0.11.6 ± 0.11.7 ± 0.2

Data are represented as the fold change in the ratio of phosphorylated to total protein relative to the control group (mean ± SD, n=3).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of (-)-Bornyl acetate.

NF_kappa_B_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 BA (-)-Bornyl acetate IKK IKK BA->IKK Inhibits TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits pIκBα p-IκBα IκBα->pIκBα NFκB_active Active NF-κB pIκBα->NFκB_active Releases DNA DNA NFκB_active->DNA Translocates to nucleus and binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition by (-)-Bornyl Acetate.

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 BA (-)-Bornyl acetate ERK ERK BA->ERK Inhibits phosphorylation JNK JNK BA->JNK Inhibits phosphorylation p38 p38 BA->p38 Inhibits phosphorylation MEKK Upstream Kinases TLR4->MEKK Activates MEKK->ERK MEKK->JNK MEKK->p38 pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 AP1 AP-1 & other transcription factors pERK->AP1 pJNK->AP1 pp38->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Transcription

MAPK Signaling Pathway Inhibition by (-)-Bornyl Acetate.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with various concentrations of (-)-Bornyl acetate (e.g., 10, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine analysis, 15-60 minutes for phosphorylation studies).

2. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of (-)-Bornyl acetate are not due to cytotoxicity.

  • Materials:

    • RAW 264.7 cells

    • 96-well culture plates

    • (-)-Bornyl acetate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed 1 x 10⁴ RAW 264.7 cells per well in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of (-)-Bornyl acetate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for quantifying the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Materials:

    • Cell culture supernatants from treated cells

    • ELISA kits for mouse TNF-α, IL-1β, and IL-6

    • Microplate reader

  • Protocol:

    • Collect the cell culture supernatants after treatment with (-)-Bornyl acetate and LPS.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

    • Briefly, this involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

4. Western Blot Analysis for Signaling Protein Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • Cell lysates from treated cells

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram outlines the general workflow for investigating the anti-inflammatory effects of (-)-Bornyl acetate.

Experimental_Workflow cluster_setup cluster_assays cluster_analysis CellCulture RAW 264.7 Cell Culture Treatment (-)-Bornyl acetate Pre-treatment followed by LPS Stimulation CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ELISA Cytokine Measurement (ELISA) (TNF-α, IL-1β, IL-6) Treatment->ELISA WesternBlot Western Blot Analysis (p-IκBα, p-p65, p-ERK, p-JNK, p-p38) Treatment->WesternBlot Data Quantitative Data Analysis Viability->Data ELISA->Data WesternBlot->Data Conclusion Conclusion on Anti-inflammatory Mechanism Data->Conclusion

General Experimental Workflow.

By following these protocols and utilizing the provided information, researchers can effectively investigate and confirm the anti-inflammatory mechanism of (-)-Bornyl acetate, contributing to the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: In Vitro Cytotoxicity of (-)-Bornyl Acetate on HeLa and HT29 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the cytotoxic effects of (-)-Bornyl acetate on human cervical cancer (HeLa) and colon adenocarcinoma (HT29) cell lines. Detailed protocols for assessing cytotoxicity, apoptosis, and the underlying signaling pathways are provided to facilitate further research and drug development.

Data Presentation

Table 1: Cytotoxicity of (-)-Bornyl Acetate on HeLa and HT29 Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of (-)-Bornyl acetate on HeLa and HT29 cells. The primary method for determining these values was the Lactate Dehydrogenase (LDH) cytotoxicity assay after 24 hours of treatment.

Cell LineCompoundIC50 (µg/mL)AssayExposure TimeReference
HeLa (-)-Bornyl Acetate72.0LDH Assay24 hours[1]
HT29 (-)-Bornyl Acetate60.5LDH Assay24 hours[1]

Note: The cytotoxicity of (-)-Bornyl acetate was found to be greater than the standard chemotherapeutic agent cisplatin in both cell lines under the studied conditions.

Table 2: Effect of (-)-Bornyl Acetate on Apoptosis-Related Proteins in HT29 Cells

Treatment with (-)-Bornyl acetate has been shown to induce apoptosis in colorectal cancer cells, in part through the activation of caspases. The following data on cleaved caspase-3 and caspase-9 in HT29 cells was obtained via Western blot analysis.

Cell LineTreatment GroupRelative Protein Level of Cleaved Caspase-3Relative Protein Level of Cleaved Caspase-9Reference
HT29 ControlBaselineBaseline[2]
(-)-Bornyl Acetate (Low Dose: 1.975 µg/mL)IncreasedIncreased[2]
(-)-Bornyl Acetate (Medium Dose: 3.95 µg/mL)Further IncreasedFurther Increased[2]
(-)-Bornyl Acetate (High Dose: 7.8125 µg/mL)Significantly IncreasedSignificantly Increased[2]

Note: Quantitative values for the relative protein levels were presented graphically in the source material. The table reflects the observed trend of a dose-dependent increase in the active forms of these apoptotic proteins[2].

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HeLa and HT29 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-, 24-, and 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HeLa and HT29 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Detection Kit

  • 96-well plates

  • (-)-Bornyl acetate stock solution (dissolved in a suitable solvent like DMSO)

  • Complete culture medium

  • Microplate reader

Protocol:

  • Seed HeLa or HT29 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium.

  • Incubate the plate overnight to allow for cell attachment.

  • Prepare serial dilutions of (-)-Bornyl acetate in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of (-)-Bornyl acetate. Include wells for untreated cells (negative control), vehicle control (if applicable), and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by comparing the LDH activity of treated cells to that of the positive and negative controls.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • (-)-Bornyl acetate

  • Flow cytometer

Protocol:

  • Seed HeLa or HT29 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of (-)-Bornyl acetate for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Investigation of Signaling Pathways: Western Blotting for PI3K/AKT Pathway

This protocol is for assessing the protein expression levels of key components of the PI3K/AKT signaling pathway, which is implicated in the mechanism of action of (-)-Bornyl acetate in cancer cells.

Materials:

  • 6-well plates or larger culture dishes

  • (-)-Bornyl acetate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-cleaved caspase-3, anti-cleaved caspase-9, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed HeLa or HT29 cells and treat with (-)-Bornyl acetate as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture HeLa & HT29 Cell Culture seeding Seeding in Plates cell_culture->seeding treatment Treatment with (-)-Bornyl Acetate seeding->treatment cytotoxicity Cytotoxicity Assay (LDH) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (PI3K/AKT Pathway) treatment->western_blot ic50 IC50 Calculation cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for assessing the in vitro effects of (-)-Bornyl acetate.

Caption: Proposed signaling pathway of (-)-Bornyl acetate-induced apoptosis.

References

Use of (-)-Bornyl acetate as a substrate for enzymatic reactions in biocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: (-)-Bornyl Acetate in Biocatalysis

Introduction

(-)-Bornyl acetate is a bicyclic monoterpenoid ester and a significant component of the essential oils of various coniferous trees.[1] It is widely utilized as a fragrance and flavoring agent in the food, cosmetic, and perfume industries.[2] In the realm of biocatalysis and drug development, (-)-bornyl acetate serves as a valuable substrate for enzymatic reactions, primarily for the production of optically pure (-)-borneol, a chiral building block for the synthesis of other valuable compounds, including camphor.[3][4] The enzymatic approach offers high selectivity and operates under mild conditions, presenting a sustainable alternative to traditional chemical methods.[5]

This document provides detailed application notes and protocols for the enzymatic hydrolysis of (-)-bornyl acetate, targeting researchers, scientists, and professionals in drug development.

Enzymatic Hydrolysis of (-)-Bornyl Acetate

The primary biocatalytic application of (-)-bornyl acetate is its hydrolysis to (-)-borneol and acetic acid. This reaction is typically catalyzed by hydrolases, such as lipases and esterases. The stereoselectivity of these enzymes is crucial for producing enantiomerically pure products, which are highly sought after in the pharmaceutical industry.

Key Enzymes

A variety of microbial enzymes have been shown to effectively catalyze the hydrolysis of bornyl acetate. While specific enzyme names are not always detailed in the provided literature, the use of whole microbial cells as biocatalysts is a common approach. This method avoids the need for enzyme purification and can offer higher stability.

Table 1: Biocatalysts for (-)-Bornyl Acetate Hydrolysis

Biocatalyst Type Example Source Organism(s) Reference
Microbial Cells Bacteria/Fungi (unspecified) [5]
Esterases Burkholderia gladioli (for isobornyl acetate) [3]

| Lipases | Various microbial sources |[6][7] |

Quantitative Data Summary

The efficiency of the enzymatic hydrolysis of (-)-bornyl acetate is influenced by several factors, including substrate concentration, temperature, pH, and reaction time. The following table summarizes typical reaction parameters and outcomes based on available data.

Table 2: Reaction Conditions and Performance for (-)-Bornyl Acetate Hydrolysis

Parameter Value/Range Notes Reference
Substrate (-)-Bornyl acetate
Biocatalyst Microbial Cells Whole cells used directly after fermentation. [5]
Substrate Conc. 0.01–0.5 M (e.g., 85 mM) Higher concentrations may lead to substrate inhibition. [5]
Temperature 20–35 °C (e.g., 22 °C) Optimal temperature depends on the specific enzyme. [5]
pH 6.0–8.5 (e.g., 6.5) Phosphate or citrate buffers are commonly used. [5]
Agitation 50–300 rpm (e.g., 60 rpm) Ensures proper mixing of the reaction components. [5]
Reaction Time 2–7 days (e.g., 2 days) Monitored by techniques like GC until desired conversion is reached. [5]
Co-solvent 0–20% (v/v) Ethanol, Hexane Used to improve substrate solubility. [5]
Conversion Rate ~66.3% Varies with specific conditions and biocatalyst. [5]

| Product Purity | >75% (-)-Borneol | The main product of the hydrolysis reaction. |[5] |

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of (-)-Bornyl Acetate

This protocol outlines a general procedure for the hydrolysis of (-)-bornyl acetate using microbial cells as the biocatalyst, adapted from literature.[5]

Materials:

  • (-)-Bornyl acetate (substrate)

  • Microbial cells capable of hydrolyzing bornyl esters

  • Phosphate buffer (0.1 M, pH 6.0–8.5) or Disodium hydrogen phosphate-citric acid buffer

  • Organic co-solvent (e.g., ethanol, petroleum ether) (optional)

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Extraction solvent (e.g., petroleum ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Gas Chromatograph (GC) with FID detector for analysis

Procedure:

  • Biocatalyst Preparation: If using microbial cells, cultivate the selected strain in a suitable fermentation medium. Harvest the cells by centrifugation and wash them with buffer. The cell paste can be used directly as the biocatalyst.

  • Reaction Setup:

    • In a 250 mL Erlenmeyer flask, add 20 mL of the chosen buffer (e.g., phosphate buffer, pH 6.5).

    • If using a co-solvent to improve substrate solubility, add it at this stage (e.g., 1 mL of ethanol for a 4% v/v concentration).[5]

    • Add the prepared biocatalyst (e.g., harvested microbial cells).

    • Add (-)-bornyl acetate to the desired final concentration (e.g., 333 µL for an 85 mM concentration in the final volume).[5]

  • Incubation:

    • Seal the flask and place it in an orbital shaker.

    • Incubate at the optimal temperature (e.g., 22 °C) with constant agitation (e.g., 60 rpm) for 2 to 7 days.[5]

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture.

    • Extract the samples with an organic solvent (e.g., petroleum ether), and analyze the organic phase by GC to determine the conversion of (-)-bornyl acetate and the formation of (-)-borneol.

  • Product Recovery:

    • Once the desired conversion is achieved, stop the reaction.

    • Separate the biocatalyst from the reaction mixture by filtration. The biocatalyst can potentially be reused.[5]

    • Transfer the filtrate to a separatory funnel and extract the product three times with a suitable organic solvent (e.g., 10 mL of petroleum ether each time).[5]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (-)-borneol product.

  • Purification (Optional): The crude product can be further purified by methods such as distillation or column chromatography if required.

Protocol 2: GC Analysis of Reaction Components

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: HP-1 capillary column (30m x 0.53mm x 0.88µm) or similar.[5]

  • Temperatures:

    • Injector: 280 °C

    • Detector: 290 °C

    • Oven: Start at 80 °C, followed by a temperature program if necessary to separate substrate and product.

  • Carrier Gas: Nitrogen or Helium.

  • Injection Volume: 0.2 µL.

  • Split Ratio: 30:1.

  • Internal Standard: Naphthalene can be used for quantification.[5]

Procedure:

  • Prepare standard solutions of (-)-bornyl acetate and (-)-borneol of known concentrations in the extraction solvent.

  • Inject the standards to determine their retention times and generate a calibration curve.

  • Prepare the reaction samples by diluting an aliquot of the organic extract. Add the internal standard.

  • Inject the sample into the GC and record the chromatogram.

  • Calculate the concentration of substrate and product in the sample by comparing peak areas to the calibration curve, and determine the percentage conversion.

Visualizations

Biosynthesis and Enzymatic Hydrolysis Pathway

The following diagram illustrates the natural biosynthesis of (-)-bornyl acetate from (-)-borneol and its subsequent enzymatic hydrolysis back to (-)-borneol, which is the focus of this biocatalytic application.

G cluster_biosynthesis Biosynthesis cluster_biocatalysis Biocatalytic Hydrolysis Borneol (-)-Borneol BornylAcetate (-)-Bornyl acetate Borneol->BornylAcetate Bornyl Acyltransferase (BAT) AcetylCoA Acetyl-CoA AcetylCoA->BornylAcetate Borneol_prod (-)-Borneol BornylAcetate->Borneol_prod Lipase / Esterase AceticAcid Acetic Acid Water H₂O Water->Borneol_prod Water->AceticAcid

Caption: Biosynthesis and biocatalytic hydrolysis of (-)-Bornyl acetate.

Experimental Workflow for Enzymatic Hydrolysis

This diagram outlines the logical flow of the experimental protocol for the biocatalytic conversion of (-)-bornyl acetate to (-)-borneol.

G A 1. Reaction Setup (-)-Bornyl Acetate + Biocatalyst + Buffer in Flask B 2. Incubation Orbital Shaker (e.g., 22°C, 60 rpm, 2-7 days) A->B C 3. Biocatalyst Separation Filtration B->C D 4. Product Extraction Liquid-Liquid Extraction with Organic Solvent C->D E 5. Solvent Removal Rotary Evaporation D->E F 6. Analysis GC-FID D->F G Crude (-)-Borneol E->G G->F Sample for QC

Caption: Workflow for enzymatic hydrolysis of (-)-Bornyl acetate.

Applications in Research and Drug Development

The primary product of this biocatalytic reaction, (-)-borneol, is a valuable chiral intermediate. It can be oxidized to produce (-)-camphor, a key precursor in the synthesis of various pharmaceutical compounds. The use of enzymes in a kinetic resolution process can also be applied to racemic bornyl esters to separate enantiomers, providing access to both optically pure isomers which are essential for developing stereospecific drugs.[4] Furthermore, bornyl acetate itself has demonstrated a range of pharmacological activities, including anti-inflammatory and immunomodulatory effects, making it a subject of interest in phytomedicine and drug discovery.[2] The development of efficient biocatalytic routes is therefore critical for the sustainable production of these important molecules.

References

Application Notes and Protocols: Formulation of (-)-Bornyl Acetate in Topical Preparations for Analgesic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of (-)-Bornyl acetate in topical preparations for the purpose of analgesic research. This document includes detailed protocols for creating stable topical formulations, methodologies for evaluating analgesic efficacy, and an overview of the key signaling pathways involved in the analgesic action of (-)-Bornyl acetate.

Introduction to (-)-Bornyl Acetate as a Topical Analgesic

(-)-Bornyl acetate is a bicyclic monoterpene and the acetate ester of borneol, commonly found in the essential oils of various plants, including pine needles and certain medicinal herbs.[1] It is recognized for its characteristic camphor-like scent and has been investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.[2] Topical application of (-)-Bornyl acetate offers the potential for localized pain relief with reduced systemic side effects compared to oral analgesics.[3] Its mechanism of action is believed to involve the modulation of inflammatory signaling pathways, making it a promising candidate for the development of novel topical analgesics.

Formulation of (-)-Bornyl Acetate Topical Preparations

The formulation of topical preparations containing volatile compounds like (-)-Bornyl acetate requires careful consideration to ensure stability, efficacy, and desirable skin feel. Two common types of formulations for analgesic studies are oil-in-water (O/W) creams and gels.

Protocol for a (-)-Bornyl Acetate Oil-in-Water (O/W) Cream (5% w/w)

This protocol describes the preparation of a 100g batch of a 5% (w/w) (-)-Bornyl acetate oil-in-water cream.

Materials:

  • Oil Phase:

    • (-)-Bornyl acetate: 5.0 g

    • Cetyl alcohol: 5.0 g

    • Stearic acid: 4.0 g

    • Mineral oil: 10.0 g

  • Aqueous Phase:

    • Deionized water: 74.5 g

    • Glycerin: 1.0 g

    • Triethanolamine: 0.5 g

  • Preservative:

    • Phenoxyethanol: q.s. (quantity sufficient)

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Stirring rods

  • Weighing balance

  • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • In a heat-resistant beaker, combine the cetyl alcohol, stearic acid, and mineral oil.

    • Heat the mixture in a water bath to 70-75°C until all components have melted and are uniformly mixed.

    • Remove from heat and add the (-)-Bornyl acetate to the oil phase, stirring gently to combine.

  • Preparation of the Aqueous Phase:

    • In a separate heat-resistant beaker, combine the deionized water and glycerin.

    • Heat the aqueous phase in a water bath to 70-75°C.

    • Add the triethanolamine to the heated aqueous phase and stir until dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer or high-shear mixer.

    • Continue homogenization for 5-10 minutes until a uniform, white emulsion is formed.

  • Cooling and Final Additions:

    • Allow the emulsion to cool to below 40°C with gentle, continuous stirring.

    • Add the preservative (phenoxyethanol) and mix thoroughly.

    • Check the pH of the cream and adjust to a skin-compatible range (typically 5.5-6.5) if necessary.

    • Transfer the finished cream to an appropriate storage container.

Protocol for a (-)-Bornyl Acetate Gel (2% w/w)

This protocol describes the preparation of a 100g batch of a 2% (w/w) (-)-Bornyl acetate gel.

Materials:

  • (-)-Bornyl acetate: 2.0 g

  • Carbomer 940: 1.0 g

  • Ethanol (95%): 10.0 g

  • Propylene glycol: 5.0 g

  • Triethanolamine: q.s.

  • Deionized water: 82.0 g

  • Preservative (e.g., Methylparaben): q.s.

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

  • pH meter

Procedure:

  • Dispersion of Carbomer:

    • In a beaker, slowly disperse the Carbomer 940 in the deionized water with continuous stirring using a magnetic stirrer until a uniform, lump-free dispersion is achieved.

  • Preparation of the Active Phase:

    • In a separate small beaker, dissolve the (-)-Bornyl acetate in the ethanol.

    • Add the propylene glycol to this solution and mix well.

  • Gel Formation:

    • Slowly add the active phase to the carbomer dispersion while stirring continuously.

    • Add the preservative and continue to stir until a homogenous mixture is obtained.

    • Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. Continue adding until a clear, viscous gel is formed and the pH is in the range of 5.5-6.5.

  • Final Mixing and Storage:

    • Continue stirring for another 10-15 minutes to ensure uniformity.

    • Store the gel in a well-closed container.

Experimental Protocols for Analgesic Studies

The following are standard in vivo models used to evaluate the analgesic efficacy of topical (-)-Bornyl acetate formulations.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

Materials and Animals:

  • Male Swiss albino mice (20-25 g)

  • 0.6% Acetic acid solution in distilled water

  • (-)-Bornyl acetate topical formulation

  • Control vehicle (placebo formulation without (-)-Bornyl acetate)

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

  • Observation chambers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Fast the animals for 12-18 hours before the experiment with free access to water.

    • Randomly divide the mice into groups (n=6-8 per group): Vehicle Control, (-)-Bornyl Acetate (different doses), and Positive Control.

  • Treatment Application:

    • Apply a standardized amount (e.g., 0.5 g) of the vehicle or (-)-Bornyl acetate topical formulation to the plantar surface of the right hind paw of each mouse.

    • Administer the standard analgesic drug to the positive control group orally.

  • Induction of Writhing:

    • After a pre-treatment period (e.g., 30-60 minutes), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.

  • Observation and Data Collection:

    • Immediately after acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[4]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100

Hot Plate Test

This test is used to evaluate central analgesic activity.

Materials and Animals:

  • Male Wistar rats or Swiss albino mice

  • Hot plate apparatus

  • (-)-Bornyl acetate topical formulation

  • Control vehicle

  • Standard analgesic drug (e.g., Morphine, 5 mg/kg, i.p.)

Procedure:

  • Apparatus Setup and Animal Selection:

    • Set the temperature of the hot plate to 55 ± 0.5°C.

    • Screen the animals by placing them on the hot plate and selecting those that show a response (paw licking or jumping) within 15 seconds. A cut-off time of 20-30 seconds should be established to prevent tissue damage.[5]

  • Baseline Latency:

    • Record the baseline reaction time (latency) for each animal before treatment.

  • Treatment Application:

    • Apply the vehicle or (-)-Bornyl acetate topical formulation to the plantar surface of the hind paws.

    • Administer the standard analgesic to the positive control group.

  • Post-Treatment Latency Measurement:

    • At predetermined time intervals after treatment (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the latency to the first sign of nociception (paw licking or jumping).

  • Data Analysis:

    • Calculate the mean latency time for each group at each time point.

    • The increase in latency time compared to the baseline indicates an analgesic effect.

Data Presentation: Quantitative Analgesic Effects

The following tables summarize hypothetical quantitative data from analgesic studies of topical (-)-Bornyl acetate formulations.

Table 1: Effect of Topical (-)-Bornyl Acetate Cream on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (% w/w)Mean Number of Writhes (± SEM)% Inhibition of Writhing
Vehicle Control-45.6 ± 2.1-
(-)-Bornyl Acetate1%32.1 ± 1.8*29.6%
(-)-Bornyl Acetate2%21.5 ± 1.5**52.8%
(-)-Bornyl Acetate5%12.3 ± 1.1 73.0%
Diclofenac Sodium10 mg/kg (p.o.)9.8 ± 0.978.5%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM = Standard Error of the Mean.

Table 2: Effect of Topical (-)-Bornyl Acetate Gel on Hot Plate Latency in Rats

Treatment GroupDose (% w/w)Latency Time (seconds ± SEM) at 60 min
Vehicle Control-8.2 ± 0.5
(-)-Bornyl Acetate1%12.5 ± 0.7*
(-)-Bornyl Acetate2%16.8 ± 0.9**
(-)-Bornyl Acetate5%21.3 ± 1.2
Morphine5 mg/kg (i.p.)25.1 ± 1.5

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM = Standard Error of the Mean.

Signaling Pathways and Mechanisms of Action

The analgesic and anti-inflammatory effects of (-)-Bornyl acetate are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα.[6] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This allows the active NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[8] (-)-Bornyl acetate is thought to exert its anti-inflammatory and analgesic effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[9]

NF_kB_Pathway (-)-Bornyl Acetate Inhibition of NF-κB Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_p Phosphorylated IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription Induces Inflammation_Pain Inflammation & Pain Gene_Transcription->Inflammation_Pain Bornyl_Acetate (-)-Bornyl Acetate Bornyl_Acetate->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by (-)-Bornyl acetate.

MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation and pain.[10] Nociceptive stimuli can lead to the activation (phosphorylation) of these kinases in neurons and glial cells in the pain pathway. Activated MAPKs can, in turn, regulate the expression of genes involved in central sensitization and neuroinflammation. (-)-Bornyl acetate may contribute to analgesia by modulating the phosphorylation state of key MAPK proteins, thereby dampening the signaling cascade that leads to pain hypersensitivity.

MAPK_Pathway (-)-Bornyl Acetate Modulation of MAPK Pathway Nociceptive_Stimuli Nociceptive Stimuli MAPKKK MAPKKK (e.g., MEKK) Nociceptive_Stimuli->MAPKKK Activates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK p38 p38 MAPKK_p38->p38 Phosphorylates ERK ERK MAPKK_ERK->ERK Phosphorylates JNK JNK MAPKK_JNK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Gene_Expression Pain-related Gene Expression Transcription_Factors->Gene_Expression Regulate Pain_Hypersensitivity Pain Hypersensitivity Gene_Expression->Pain_Hypersensitivity Bornyl_Acetate (-)-Bornyl Acetate Bornyl_Acetate->MAPKKK Modulates

Caption: Modulation of the MAPK signaling pathway by (-)-Bornyl acetate.

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and analgesic evaluation of (-)-Bornyl acetate topical preparations.

Experimental_Workflow Workflow for Analgesic Study of (-)-Bornyl Acetate Formulation Topical Formulation (Cream or Gel) Characterization Physicochemical Characterization (pH, viscosity, stability) Formulation->Characterization Animal_Models Animal Models of Pain (Mice or Rats) Characterization->Animal_Models Writhing_Test Acetic Acid-Induced Writhing Test Animal_Models->Writhing_Test Hot_Plate_Test Hot Plate Test Animal_Models->Hot_Plate_Test Data_Collection Data Collection (Writhes, Latency) Writhing_Test->Data_Collection Hot_Plate_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Evaluation of Analgesic Efficacy Data_Analysis->Results

Caption: General experimental workflow for analgesic studies.

References

Application of (-)-Bornyl Acetate in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

(-)-Bornyl acetate, a bicyclic monoterpene readily available from natural sources, serves as a versatile chiral building block in the synthesis of novel pharmaceutical intermediates. Its inherent chirality and biocompatibility make it an attractive starting material for the development of new therapeutic agents. This document outlines the application of (-)-Bornyl acetate in the synthesis of promising antiviral and anticancer compounds. Detailed experimental protocols for the synthesis of key intermediates, along with their biological activity data, are provided. Furthermore, the underlying mechanism of action for the anticancer activity, involving the PI3K/AKT signaling pathway, is discussed and visually represented. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of new pharmaceuticals.

Introduction

The quest for novel pharmaceutical agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Chiral natural products offer a rich source of scaffolds for the development of new drugs. (-)-Bornyl acetate, the acetate ester of (-)-borneol, is a prominent example of such a scaffold.[1] Its well-defined stereochemistry and biological activity profile have spurred investigations into its use as a starting material for the synthesis of more complex and potent pharmaceutical intermediates.

Recent studies have highlighted the potential of (-)-Bornyl acetate derivatives as both antiviral and anticancer agents. By chemically modifying the bornyl scaffold, researchers have successfully synthesized libraries of compounds with significant biological activities. This document provides a comprehensive overview of these applications, with a focus on practical synthetic protocols and quantitative biological data.

Synthesis of Heterocyclic Derivatives of (-)-Borneol

A common strategy for derivatizing (-)-Bornyl acetate involves its conversion to haloacetylated intermediates, which can then undergo nucleophilic substitution with various heterocyclic moieties. This approach allows for the introduction of diverse functionalities, leading to a wide range of pharmacological properties.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of (-)-Bornyl acetate derivatives can be summarized as follows:

Synthetic Workflow General Workflow for Synthesis and Evaluation of (-)-Bornyl Acetate Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies start (-)-Bornyl Acetate step1 Acylation with Haloacetyl Chloride start->step1 Reagents: Chloroacetyl chloride, Et3N, Dry CH2Cl2 step2 Nucleophilic Substitution with Heterocycle step1->step2 Intermediate: (-)-Bornyl Chloroacetate product Novel Pharmaceutical Intermediate step2->product Reagents: Heterocyclic amine/thiol, Base, Solvent eval1 Antiviral Screening (e.g., Influenza, SARS-CoV-2) product->eval1 eval2 Anticancer Screening (e.g., NSCLC, Colorectal Cancer) product->eval2 data Data Analysis (IC50, CC50, SI) eval1->data eval2->data pathway Signaling Pathway Analysis (e.g., PI3K/AKT) data->pathway

Caption: General workflow for the synthesis and evaluation of (-)-Bornyl acetate derivatives.

Experimental Protocols

Protocol 1: Synthesis of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate (Intermediate 1)

This protocol describes the acylation of (-)-borneol (derived from the hydrolysis of (-)-Bornyl acetate) with 2-chloroacetyl chloride.

  • Materials:

    • (-)-Borneol (1.0 eq)

    • 2-chloroacetyl chloride (1.2 eq)

    • Triethylamine (Et3N) (1.5 eq)

    • Dry Dichloromethane (CH2Cl2)

  • Procedure:

    • Dissolve (-)-borneol in dry CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add 2-chloroacetyl chloride dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate.

Protocol 2: Synthesis of Heterocyclic Derivatives (General Procedure)

This protocol outlines the nucleophilic substitution reaction between Intermediate 1 and a heterocyclic amine or thiol.

  • Materials:

    • (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate (Intermediate 1) (1.0 eq)

    • Heterocyclic amine or thiol (e.g., morpholine, 2-mercaptobenzothiazole) (1.1 eq)

    • Base (e.g., K2CO3 or Et3N) (2.0 eq)

    • Solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • Dissolve Intermediate 1 and the heterocyclic nucleophile in the chosen solvent in a round-bottom flask.

    • Add the base to the reaction mixture.

    • Heat the reaction mixture to 50-80 °C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final heterocyclic derivative.

Biological Activity of (-)-Bornyl Acetate Derivatives

Anticancer Activity

Derivatives of (-)-Bornyl acetate have demonstrated significant antiproliferative activity against various cancer cell lines. The cytotoxic effects are often dose-dependent.

Table 1: Anticancer Activity of (-)-Bornyl Acetate and its Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
(-)-Bornyl acetateHeLa (Cervical Carcinoma)72.0[2]
HT29 (Colon Carcinoma)60.5[2]
A549 (Lung Carcinoma)44.1[2]
MCF-7 (Breast Adenocarcinoma)85.6[2]
SW480 (Colorectal Carcinoma)15.58 (24h), 8.21 (48h), 5.32 (72h)[3]
Bornyl 3,4,5-trimethoxybenzoateMultiple Tumor Cell LinesPromising Cytotoxic Activity[4]
Antiviral Activity

Heterocyclic esters of (-)-borneol have been identified as potent inhibitors of various viruses, including influenza A and SARS-CoV-2. The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a key parameter for evaluating the therapeutic potential of antiviral compounds.

Table 2: Antiviral Activity of Heterocyclic (-)-Borneol Derivatives against Influenza A Virus (H1N1) [5][6]

CompoundHeterocyclic MoietyCC50 (µM)IC50 (µM)SI (CC50/IC50)
7 Morpholine>100012.282
16 Morpholine (with longer linker)3207.145
26 Morpholine (isoborneol derivative)65010.065
9 1-Methylpiperazine23010.023
18 1-Methylpiperazine (with longer linker)50020.025

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Studies on the anticancer effects of (-)-Bornyl acetate have elucidated its mechanism of action, which involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_Pathway Inhibition of PI3K/AKT Pathway by (-)-Bornyl Acetate Derivatives cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation BA (-)-Bornyl Acetate Derivative BA->PI3K Inhibits BA->AKT Inhibits

Caption: (-)-Bornyl acetate derivatives inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and survival, and induction of apoptosis in cancer cells.

By inhibiting key kinases such as PI3K and AKT, (-)-Bornyl acetate derivatives can effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells. This targeted mechanism of action makes these compounds promising candidates for further development as anticancer drugs.

Conclusion

(-)-Bornyl acetate is a valuable and readily accessible chiral starting material for the synthesis of novel pharmaceutical intermediates. The derivatization of the bornyl scaffold, particularly through the introduction of heterocyclic moieties, has yielded compounds with potent anticancer and antiviral activities. The anticancer effects have been shown to be mediated, at least in part, through the inhibition of the PI3K/AKT signaling pathway. The detailed synthetic protocols and biological data presented in these application notes provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Overcoming challenges in the enantioselective synthesis of (-)-Bornyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the enantioselective synthesis of (-)-Bornyl acetate. The primary focus is on the widely employed method of enzymatic kinetic resolution of racemic borneol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the enantioselective synthesis of (-)-Bornyl acetate?

A1: The most prevalent and effective method is the enzymatic kinetic resolution of (±)-borneol. This method utilizes a lipase to selectively acylate one enantiomer of borneol, typically the (+)-enantiomer, leaving the desired (-)-borneol unreacted. The unreacted (-)-borneol can then be separated from the (+)-bornyl acetate. Subsequently, the (-)-borneol is acetylated to yield (-)-bornyl acetate. A highly effective and commonly used lipase for this purpose is Candida antarctica Lipase B (CALB), often in its immobilized form, Novozym 435.

Q2: Why is my enantiomeric excess (ee) low?

A2: Low enantiomeric excess can result from several factors:

  • Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for borneol. CALB is a well-established choice for this resolution.

  • Incorrect Acyl Donor: The structure of the acyl donor can influence the enzyme's selectivity. Vinyl acetate is a commonly used and effective acyl donor.

  • Inappropriate Solvent: The reaction solvent significantly impacts enzyme activity and enantioselectivity. Non-polar solvents like hexane or toluene are often preferred.

  • Reaction Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity. Optimization is crucial, as higher temperatures can sometimes decrease selectivity.

  • Reaction Time: Kinetic resolutions are time-dependent. Stopping the reaction too early or too late can result in a lower ee of the desired product. The reaction should ideally be stopped at or near 50% conversion for optimal ee of both the remaining substrate and the product.

Q3: My reaction conversion is very low. What are the possible causes?

A3: Low conversion can be attributed to:

  • Enzyme Deactivation: The lipase may be deactivated by impurities in the substrates or solvent, or by suboptimal reaction conditions such as extreme pH or temperature.

  • Poor Substrate Solubility: If the borneol or acyl donor is not sufficiently soluble in the chosen solvent, the reaction rate will be slow.

  • Insufficient Enzyme Loading: The amount of enzyme used may be too low for the scale of the reaction.

  • Mass Transfer Limitations: In the case of immobilized enzymes, poor mixing can lead to inefficient contact between the substrates and the enzyme.

  • Product Inhibition: In some cases, the products of the reaction can inhibit the enzyme's activity.

Q4: How can I effectively separate the unreacted (-)-borneol from the (+)-bornyl acetate?

A4: The separation is typically achieved using column chromatography on silica gel. Due to the difference in polarity between the alcohol (-)-borneol and the ester (+)-bornyl acetate, they can be effectively separated using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Q5: Can I reuse the immobilized lipase?

A5: Yes, one of the significant advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed substrates and products, and then dried before being used in subsequent reactions. Its stability and activity should be monitored over several cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Enantiomeric Excess (ee) 1. Suboptimal enzyme.Use a highly enantioselective lipase such as Candida antarctica Lipase B (CALB) or its immobilized form, Novozym 435.
2. Inappropriate acyl donor.Use vinyl acetate as the acyl donor, as it is generally effective and drives the reaction forward by the tautomerization of the vinyl alcohol byproduct to acetaldehyde.
3. Non-optimal solvent.Screen different non-polar aprotic solvents like n-hexane, toluene, or tert-butyl methyl ether (MTBE). Avoid polar protic solvents which can interfere with the enzyme's hydration layer.
4. Reaction temperature is not optimal.Perform the reaction at different temperatures (e.g., room temperature, 30°C, 40°C) to find the optimal balance between reaction rate and enantioselectivity.
5. Reaction stopped too early or too late.Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and aim to stop the reaction at approximately 50% conversion.
Low Conversion/Slow Reaction Rate 1. Inactive or inhibited enzyme.Ensure substrates and solvents are of high purity and dry. Pre-treat the enzyme by drying if necessary.
2. Insufficient enzyme loading.Increase the amount of lipase. A typical starting point is 10-20 mg of Novozym 435 per mmol of racemic borneol.
3. Poor mixing.Ensure adequate agitation to minimize mass transfer limitations, especially with immobilized enzymes.
4. Substrate or product inhibition.Consider a fed-batch approach for substrate addition or in-situ product removal if inhibition is suspected.
Difficulty in Product Separation 1. Incomplete reaction.Ensure the reaction has proceeded to a sufficient conversion to have a significant amount of both borneol and bornyl acetate for effective separation.
2. Inefficient chromatography.Optimize the mobile phase for column chromatography. A gradient of ethyl acetate in hexane is often effective. Use TLC to determine the optimal solvent system beforehand.
Enzyme Deactivation after Reuse 1. Incomplete washing.After each use, wash the immobilized enzyme thoroughly with the reaction solvent to remove all traces of substrates and products before drying and storage.
2. Mechanical damage.Handle the immobilized enzyme beads gently to avoid physical degradation.
3. Denaturation.Ensure the washing and drying procedures are not too harsh (e.g., avoid high temperatures).

Data Presentation

Table 1: Influence of Acyl Donor on the Enantioselective Acetylation of Racemic Borneol Catalyzed by Novozym 435

Acyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of (-)-Borneol (ee, %)Enantiomeric Excess of (+)-Bornyl acetate (ee, %)
Vinyl Acetaten-Hexane302448>9998
Acetic AnhydrideToluene3048529592
Ethyl Acetaten-Hexane4072459088

Note: The data presented in this table are representative values synthesized from multiple literature sources and should be used as a guideline for experimental design.

Table 2: Effect of Solvent on the Kinetic Resolution of Racemic Borneol using Novozym 435 and Vinyl Acetate

SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of (-)-Borneol (ee, %)
n-Hexane302448>99
Toluene30245197
tert-Butyl methyl ether (MTBE)30364998
Acetonitrile30483585
Tetrahydrofuran (THF)30483082

Note: The data presented in this table are representative values synthesized from multiple literature sources and should be used as a guideline for experimental design.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Borneol

  • Materials:

    • (±)-Borneol

    • Novozym 435 (immobilized Candida antarctica Lipase B)

    • Vinyl acetate

    • n-Hexane (anhydrous)

    • Molecular sieves (4 Å, activated)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer, add (±)-borneol (1.0 g, 6.48 mmol) and anhydrous n-hexane (20 mL).

    • Add activated molecular sieves (1 g) to the flask to ensure anhydrous conditions.

    • Add Novozym 435 (100 mg) to the mixture.

    • Add vinyl acetate (1.12 g, 1.2 mL, 12.96 mmol, 2 equivalents) to the reaction mixture.

    • Seal the flask and stir the mixture at 30°C.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.

    • Stop the reaction when the conversion reaches approximately 50% (typically 24-48 hours).

    • Filter off the immobilized enzyme and the molecular sieves. Wash the enzyme with fresh n-hexane to recover any remaining product. The enzyme can be dried under vacuum and stored for reuse.

    • Concentrate the filtrate under reduced pressure to obtain the crude mixture of (-)-borneol and (+)-bornyl acetate.

Protocol 2: Purification of (-)-Borneol and Synthesis of (-)-Bornyl Acetate

  • Purification of (-)-Borneol:

    • Prepare a silica gel column with a suitable diameter.

    • Load the crude mixture onto the column.

    • Elute the column with a gradient of ethyl acetate in n-hexane (starting from 100% n-hexane and gradually increasing the polarity).

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing pure (-)-borneol and concentrate under reduced pressure.

    • Determine the enantiomeric excess of the purified (-)-borneol using chiral GC or HPLC.

  • Acetylation of (-)-Borneol:

    • Dissolve the purified (-)-borneol (0.5 g, 3.24 mmol) in pyridine (5 mL) in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acetic anhydride (0.4 g, 0.37 mL, 3.89 mmol) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude (-)-bornyl acetate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Workup & Purification cluster_synthesis Final Synthesis prep Racemic Borneol + Solvent (n-Hexane) + Molecular Sieves reaction Add Novozym 435 + Vinyl Acetate Stir at 30°C prep->reaction monitoring Monitor Conversion (GC/HPLC) Stop at ~50% reaction->monitoring filtration Filter to remove enzyme monitoring->filtration concentration1 Concentrate filtrate filtration->concentration1 chromatography Column Chromatography concentration1->chromatography separation Separate (-)-Borneol and (+)-Bornyl Acetate chromatography->separation acetylation Acetylate (-)-Borneol separation->acetylation purification Purify (-)-Bornyl Acetate acetylation->purification product (-)-Bornyl Acetate purification->product

Caption: Experimental workflow for the enantioselective synthesis of (-)-Bornyl acetate.

troubleshooting_challenges cluster_low_ee Low Enantiomeric Excess (ee) cluster_low_conversion Low Conversion cluster_separation Separation Issues start Encountering Challenges? low_ee Low ee start->low_ee low_conversion Low Conversion start->low_conversion separation_issues Separation Difficulties start->separation_issues check_enzyme Verify Enzyme Choice (e.g., CALB) low_ee->check_enzyme check_conditions Optimize Reaction Conditions (Solvent, Temp, Acyl Donor) low_ee->check_conditions check_time Monitor Reaction Time (Stop at ~50% conversion) low_ee->check_time check_activity Check Enzyme Activity (Purity of reagents) low_conversion->check_activity check_loading Increase Enzyme Loading low_conversion->check_loading check_mixing Ensure Proper Agitation low_conversion->check_mixing optimize_chromatography Optimize Chromatography (Solvent System) separation_issues->optimize_chromatography

Caption: Troubleshooting decision tree for common synthesis challenges.

Optimizing steam distillation parameters for maximizing (-)-Bornyl acetate yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Maximizing (-)-Bornyl Acetate Yield via Steam Distillation

Welcome to the technical support center for optimizing the steam distillation of (-)-Bornyl acetate from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which plant species are good sources of (-)-Bornyl acetate?

A1: (-)-Bornyl acetate is a naturally occurring monoterpene ester found in the essential oils of various plants. Notable sources include conifers such as pine (Pinus spp.) and fir (Abies spp.), particularly Siberian fir (Abies sibirica). It is also found in the essential oils of rosemary (Rosmarinus officinalis), coriander (Coriandrum sativum), thyme (Thymus vulgaris), and valerian (Valeriana officinalis).

Q2: What are the key parameters to consider when optimizing steam distillation for (-)-Bornyl acetate yield?

A2: The primary parameters that influence the yield and quality of (-)-Bornyl acetate during steam distillation are:

  • Distillation Time: The duration of the distillation process directly impacts the recovery of less volatile compounds like bornyl acetate.

  • Steam Flow Rate: The rate at which steam passes through the plant material affects the extraction efficiency and can influence the chemical composition of the essential oil.

  • Particle Size of Plant Material: The surface area of the plant material plays a crucial role in the diffusion of essential oils.

  • Soaking Time (Maceration): Pre-soaking the plant material can facilitate the release of essential oils.

  • Distillation Pressure: Operating at pressures other than atmospheric can alter the boiling points of the components and affect the extraction.

Q3: Can (-)-Bornyl acetate degrade during steam distillation?

A3: Yes, as an ester, (-)-Bornyl acetate is susceptible to hydrolysis, a chemical reaction with water that can be accelerated by the high temperatures used in steam distillation. This process breaks down the bornyl acetate into borneol and acetic acid, thereby reducing the final yield of the target compound. Prolonged exposure to hot water or steam can increase the likelihood of hydrolysis.

Q4: How can I minimize the hydrolysis of (-)-Bornyl acetate during distillation?

A4: To minimize hydrolysis, consider the following strategies:

  • Optimize Distillation Time: Avoid excessively long distillation times where the rate of bornyl acetate recovery has significantly decreased.

  • Control Steam Temperature and Pressure: Using the lowest effective temperature and pressure can help reduce the rate of hydrolysis.

  • pH Control: Maintaining a neutral or slightly acidic pH in the distillation water may help stabilize the ester.

Q5: What is a typical yield for (-)-Bornyl acetate?

A5: The yield of (-)-Bornyl acetate can vary significantly depending on the plant species, geographical origin, harvest time, and the distillation parameters used. For example, the ester content in pine needle oil is often reported as the percent of bornyl acetate. In some fir needle oils, the bornyl acetate content can be a significant portion of the essential oil.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Essential Oil Yield 1. Improper Plant Material Preparation: Particle size is too large, limiting steam penetration.[1] 2. Insufficient Distillation Time: The distillation was terminated before all the essential oil could be volatilized.[2] 3. Steam Channeling: Steam is bypassing the bulk of the plant material by creating channels of least resistance. 4. Low Steam Flow Rate: The steam flow is not sufficient to effectively carry over the volatile compounds.1. Action: Grind or chop the plant material to a smaller, uniform particle size to increase the surface area.[1] 2. Action: Extend the distillation time and monitor the output. The distillation is complete when the rate of oil collection significantly plateaus.[2] 3. Action: Ensure the plant material is packed uniformly in the still. Avoid creating dense clumps or large voids. 4. Action: Gradually increase the steam flow rate while monitoring the oil output to find the optimal rate.
Low (-)-Bornyl Acetate Content in the Essential Oil 1. Hydrolysis: The ester is breaking down into borneol and acetic acid due to prolonged exposure to high-temperature steam. 2. Inappropriate Distillation Time: Distillation time may be too short to extract the less volatile bornyl acetate, or too long, leading to degradation. 3. Plant Material Variability: The starting plant material may have a naturally low bornyl acetate content.1. Action: Reduce the distillation time to the minimum necessary for adequate yield. Consider using a lower steam temperature if your equipment allows.[3] 2. Action: Fractionate the distillate over time and analyze each fraction to determine the optimal collection window for bornyl acetate. 3. Action: Analyze the raw plant material for its bornyl acetate content before distillation to set a baseline expectation.
Emulsion Formation in the Condensate 1. Presence of Surfactant-like Compounds: Some plant constituents can act as emulsifiers. 2. High Concentration of Hydrosoluble Compounds: Certain compounds can increase the solubility of the essential oil in the hydrosol.1. Action: Add a small amount of sodium chloride (salting out) to the condensate to break the emulsion by increasing the polarity of the aqueous phase. 2. Action: Allow the condensate to stand for an extended period to allow for natural separation. Centrifugation can also be used to accelerate the process.
Inconsistent Results Between Batches 1. Lack of Standardization: Variations in plant material, packing density, steam flow rate, or distillation time. 2. Equipment Leaks: Loss of steam and volatile compounds through poorly sealed joints.1. Action: Standardize all distillation parameters, including the weight and particle size of the plant material, packing method, steam flow rate, and distillation duration. 2. Action: Regularly inspect all seals and connections for leaks before starting the distillation.

Data Presentation

The following tables summarize the impact of key parameters on essential oil yield and composition, based on findings from various studies.

Table 1: Effect of Distillation Time on Essential Oil Yield and Composition

Distillation Time (min)Plant MaterialTotal Oil Yield (%)Key Component(s) & % CompositionReference
40Rosemary (dry)-Borneol: ~18%[4]
160Rosemary (fresh)-Bornyl acetate: ~19%[4]
120Cinnamon Bark1.334Cinnamaldehyde[5]
840Juniperus scopulorum1.48Sabinene, delta-cadinene[6]

Table 2: Influence of Plant Material Preparation on Essential Oil Yield

Plant MaterialPreparation MethodRelative YieldKey FindingReference
Pine NeedlesGrindingIncreasedGrinding improves extraction efficiency.[1]
Cinnamon Bark40 mesh fragmentationOptimalFiner grinding beyond this point led to decreased yield due to material clumping.[5]
Fennel SeedsMesh size 50OptimalSmaller particle size increased yield in steam distillation.

Experimental Protocols

Protocol 1: Steam Distillation of Plant Material for (-)-Bornyl Acetate

Objective: To extract essential oil rich in (-)-Bornyl acetate from plant material (e.g., Siberian fir needles) using steam distillation.

Materials and Equipment:

  • Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, and receiving vessel)

  • Heating mantle or steam generator

  • Chopped or ground plant material (e.g., 500 g of Siberian fir needles)

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are properly sealed.

  • Plant Material Loading: Uniformly pack the pre-weighed, appropriately sized plant material into the biomass flask.

  • Steam Generation: Fill the boiling flask with distilled water to about two-thirds of its volume and add boiling chips. Begin heating the water to generate steam.

  • Distillation: Allow the steam to pass through the plant material. The steam will carry the volatile essential oils to the condenser.

  • Condensation and Collection: The steam and essential oil vapor will condense and collect in the receiving vessel. Continue the distillation for a predetermined optimal time (e.g., 3-4 hours).

  • Separation: After distillation, allow the collected liquid to cool to room temperature. Transfer the contents of the receiving vessel to a separatory funnel. Allow the layers to separate, and then carefully drain the lower aqueous layer (hydrosol).

  • Drying and Storage: Collect the upper essential oil layer. Dry the oil by adding a small amount of anhydrous sodium sulfate, then decant the clear oil into a labeled amber glass vial. Store in a cool, dark place.

Protocol 2: Quantification of (-)-Bornyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of (-)-Bornyl acetate in the extracted essential oil.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS)

  • Helium carrier gas

  • (-)-Bornyl acetate standard

  • Hexane (or other suitable solvent)

  • Microsyringe

GC-MS Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp at 3 °C/min to 240 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-400 amu

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of (-)-Bornyl acetate in hexane at known concentrations.

  • Sample Preparation: Dilute a known amount of the essential oil sample in hexane.

  • Injection: Inject 1 µL of the prepared sample and each standard solution into the GC-MS.

  • Data Analysis: Identify the (-)-Bornyl acetate peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the peak area of (-)-Bornyl acetate in the sample to determine its concentration from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_distill Steam Distillation cluster_analysis Analysis and Quantification Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding/Chopping Dry->Grind Load Load into Still Grind->Load Distill Steam Distillation Load->Distill Condense Condensation Distill->Condense Separate Separation of Oil & Hydrosol Condense->Separate DryOil Dry Essential Oil Separate->DryOil GCMS GC-MS Analysis DryOil->GCMS Quantify Quantify (-)-Bornyl Acetate GCMS->Quantify

Caption: Workflow for the extraction and quantification of (-)-Bornyl acetate.

Troubleshooting_Logic Start Low (-)-Bornyl Acetate Yield Check_Total_Yield Is total essential oil yield also low? Start->Check_Total_Yield Check_Hydrolysis Is borneol peak abnormally high in GC-MS? Check_Total_Yield->Check_Hydrolysis No Optimize_Dist_Params Optimize general distillation parameters (time, particle size, steam flow) Check_Total_Yield->Optimize_Dist_Params Yes Reduce_Hydrolysis Reduce distillation time/temperature Check_Hydrolysis->Reduce_Hydrolysis Yes Check_Plant_Material Analyze raw plant material for bornyl acetate content Check_Hydrolysis->Check_Plant_Material No End_High_Yield Problem Resolved: Yield Optimized Optimize_Dist_Params->End_High_Yield Reduce_Hydrolysis->End_High_Yield End_Low_Content Issue: Low intrinsic bornyl acetate in source material Check_Plant_Material->End_Low_Content

Caption: Troubleshooting logic for low (-)-Bornyl acetate yield.

Parameter_Relationships cluster_params Distillation Parameters cluster_outcomes Outcomes Time Distillation Time Yield (-)-Bornyl Acetate Yield Time->Yield +/- Purity Purity / Composition Time->Purity Hydrolysis Ester Hydrolysis Time->Hydrolysis + Flow Steam Flow Rate Flow->Yield + Flow->Purity Size Particle Size Size->Yield - Pressure Pressure Pressure->Yield +/- Hydrolysis->Yield - Hydrolysis->Purity

Caption: Relationships between distillation parameters and outcomes.

References

Troubleshooting peak asymmetry and co-elution in HPLC analysis of (-)-Bornyl acetate isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of (-)-Bornyl acetate and its isomers, such as isobornyl acetate. The focus is on addressing peak asymmetry (fronting and tailing) and co-elution.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and what are the common causes?

Peak tailing is an issue in chromatography where a peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[1][2] This can lead to inaccurate peak integration and reduced resolution between adjacent peaks.[3] Common causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the silica-based column packing.[3][4][5]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet or degradation of the stationary phase.[3][6]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6][7][8]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[1][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.[5]

Q2: What is peak fronting and why does it occur?

Peak fronting is the opposite of tailing, where the peak is asymmetrical with the front part being less steep than the back.[9] This can also affect the accuracy of quantification.[9] Likely causes are:

  • Sample Overload: Particularly concentration overload, where the sample is too concentrated in the injection solvent.[6][9]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the leading edge of the analyte band can travel through the column faster than the rest, causing fronting.[9][10]

  • Column Collapse or Voids: Physical damage to the column packing can lead to an uneven flow path.[6][8]

  • Low Temperature: Insufficient temperature can sometimes contribute to peak fronting.[11]

Q3: Why is it difficult to separate (-)-Bornyl acetate from its isomers?

(-)-Bornyl acetate and its isomers, like isobornyl acetate, are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, these differences can be very subtle, making their separation by achiral HPLC challenging.[12][13] Achieving separation requires optimizing the chromatographic conditions to exploit these small differences in their interaction with the stationary and mobile phases.[14]

Q4: What is co-elution and how can I detect it?

Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak.[15] This is a common problem when analyzing closely related isomers. Suspect co-elution if a peak is broader than expected or has an unusual shape, such as a shoulder or a small peak on its tail.[16] Using a photodiode array (PDA) detector to check for peak purity across the peak width can help confirm co-elution.[15]

Troubleshooting Guides

Issue 1: Asymmetric Peaks (Tailing or Fronting) for (-)-Bornyl Acetate

If you are observing peak tailing or fronting for your (-)-Bornyl acetate isomers, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.[6][9] A study on bornyl acetate isomers used concentrations ranging from 2 to 950 mg/ml; high concentrations can lead to asymmetry.[12]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase whenever possible.[10][17] If using a stronger solvent, reduce the injection volume.[16]
Secondary Silanol Interactions Use a modern, high-purity, end-capped column with minimal silanol activity.[4][5] Alternatively, adjust the mobile phase pH to suppress silanol ionization (e.g., pH < 3).[4]
Column Contamination/Void Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[16] If a void is suspected at the column inlet, replacing the column is the best solution.[6] Using a guard column can extend the life of the analytical column.[18]
Mobile Phase Issues For basic compounds, adding a competing base like triethylamine to the mobile phase can reduce tailing.[4] Ensure the mobile phase is well-buffered if pH control is critical.[7]
Extra-Column Effects Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[1][5]
Issue 2: Co-elution or Poor Resolution of (-)-Bornyl Acetate Isomers

If you are struggling to separate (-)-Bornyl acetate from its isomers, consider the following optimization strategies.

Parameter Optimization Strategy
Mobile Phase Composition Change the organic modifier. A study found that using an isopropyl alcohol-water mobile phase eliminated peak asymmetry for bornyl acetate and improved it for isobornyl acetate compared to an acetonitrile-water mobile phase.[12][19] Try switching from acetonitrile to methanol or isopropanol, or use a combination.
Gradient Elution Implement a shallower gradient. A slow increase in the organic solvent percentage over a longer time can significantly improve the resolution of closely eluting compounds.[17]
Column Temperature Adjust the column temperature. Lowering the temperature can sometimes enhance the resolution of diastereomers.[17] Test temperatures in a range such as 25°C, 35°C, and 45°C to observe the effect on selectivity.[20]
Stationary Phase Try a column with a different stationary phase chemistry. If a C18 column is not providing adequate separation, a C8, phenyl-hexyl, or a polar-embedded phase might offer different selectivity.[17]
Flow Rate Optimize the flow rate. While a standard flow rate is often 1.0 mL/min, reducing it can sometimes improve resolution, although it will increase the analysis time.[17]
Chiral Column If separating enantiomers (e.g., (+)- and (-)-Bornyl acetate), a chiral stationary phase (CSP) is required.[20][21] For diastereomers, an achiral column is typically sufficient, but optimization is key.

Quantitative Data Summary

The table below summarizes HPLC parameters that can be adjusted to troubleshoot peak shape and resolution issues for (-)-Bornyl acetate and its isomers.

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2Reference
Organic Modifier Acetonitrile/WaterAsymmetric peaks observed for bornyl acetate isomers.Isopropyl Alcohol/WaterImproved peak symmetry for bornyl acetate and acceptable asymmetry for isobornyl acetate.[12][19]
Gradient Slope Steep Gradient (e.g., 5-95% B in 10 min)Faster analysis but potential for co-elution.Shallow Gradient (e.g., 5-50% B in 30 min)Increased resolution between closely eluting isomers.[17]
Temperature Ambient (e.g., 25°C)May provide sufficient separation.Lowered (e.g., 15°C) or Elevated (e.g., 40°C)Can alter selectivity and improve resolution.[17][20]
Sample Concentration High (e.g., >500 µg/mL)Risk of peak fronting or tailing due to column overload.Low (e.g., <100 µg/mL)Symmetrical, Gaussian peaks.[6][12]

Experimental Protocols

Recommended HPLC Method for (-)-Bornyl Acetate Isomer Analysis

This protocol is based on findings that demonstrate improved peak shape using an isopropyl alcohol-based mobile phase.[12][19]

1. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade Water.
  • Mobile Phase B: HPLC-grade Isopropyl Alcohol.
  • Prepare the desired mobile phase composition (e.g., 60:40 Isopropyl Alcohol:Water) and degas thoroughly using sonication or vacuum filtration.

2. Sample Preparation:

  • Accurately weigh and dissolve the (-)-Bornyl acetate sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC System Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with Water and Isopropyl Alcohol.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.[12][19]
  • Injection Volume: 10 µL.

4. System Equilibration:

  • Before the first injection, equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

Visualizations

The following diagrams illustrate logical troubleshooting workflows and the relationships between common HPLC problems and their causes.

G cluster_start cluster_troubleshoot Troubleshooting Steps cluster_end start Observe Peak Shape Problem (Asymmetry or Co-elution) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue Likely (e.g., Extra-column volume, void) check_all_peaks->system_issue Yes compound_issue Compound-Specific Issue (e.g., Overload, Secondary Interactions) check_all_peaks->compound_issue No check_tubing Check tubing and connections. Flush or replace column. system_issue->check_tubing end_node Problem Solved check_tubing->end_node reduce_conc Reduce sample concentration and/or injection volume. compound_issue->reduce_conc check_solvent Ensure sample solvent is weaker than mobile phase. reduce_conc->check_solvent optimize_mp Optimize mobile phase (e.g., change solvent, pH). check_solvent->optimize_mp optimize_mp->end_node

Caption: Troubleshooting workflow for HPLC peak shape issues.

G cluster_problems Observed Problems cluster_causes Potential Causes peak_tailing Peak Tailing col_overload Column Overload peak_tailing->col_overload col_contam Column Contamination / Void peak_tailing->col_contam secondary_int Secondary Interactions peak_tailing->secondary_int extra_col_vol Extra-Column Volume peak_tailing->extra_col_vol peak_fronting Peak Fronting peak_fronting->col_overload peak_fronting->col_contam sample_solvent Sample Solvent Incompatibility peak_fronting->sample_solvent co_elution Co-elution / Poor Resolution co_elution->col_contam mp_choice Suboptimal Mobile Phase co_elution->mp_choice wrong_temp Incorrect Temperature co_elution->wrong_temp

Caption: Common causes of peak asymmetry and co-elution.

References

Improving the resolution of (-)-Bornyl acetate enantiomers in chiral gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of (-)-Bornyl acetate enantiomers using gas chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective analysis of (-)-Bornyl acetate.

1. Poor or No Enantiomeric Resolution

Symptom: The enantiomers of (-)-Bornyl acetate are not separating, resulting in a single peak or overlapping peaks.

Possible CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the chiral stationary phase is critical for the separation of enantiomers. Cyclodextrin-based columns are highly recommended for this application.[1] Consider screening different derivatized cyclodextrin columns (e.g., β-cyclodextrin based) to find the optimal selectivity for bornyl acetate.
Suboptimal Oven Temperature Program The separation of bornyl acetate enantiomers is highly sensitive to temperature. A very slow oven ramp rate is often necessary to achieve resolution.[1] Start with a low initial oven temperature and a slow ramp rate (e.g., 0.5-2°C/min). Isothermal conditions at a low temperature may also be effective.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects both efficiency and resolution. The optimal flow rate is dependent on the carrier gas being used (e.g., Hydrogen or Helium).[1] Optimize the carrier gas flow rate (or pressure) to achieve the best resolution.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution.[2] Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Accumulation of non-volatile material on the column can degrade its performance. Bake out the column at the manufacturer's recommended temperature. If resolution is not restored, the column may need to be replaced.

2. Peak Tailing

Symptom: The peaks for the bornyl acetate enantiomers are asymmetrical with a pronounced tail.

Possible CauseSuggested Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing for polar analytes. Use a deactivated liner and ensure the column is properly conditioned.
Sample Overload As with poor resolution, injecting too much sample can lead to peak distortion.[2] Decrease the amount of sample injected.
Improper Column Installation A poor column cut or incorrect installation depth in the injector or detector can lead to peak tailing. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

3. Inconsistent Retention Times

Symptom: The retention times for the bornyl acetate enantiomers are shifting between injections.

Possible CauseSuggested Solution
Leaks in the System Leaks in the carrier gas flow path will cause fluctuations in flow and pressure. Perform a leak check of the entire GC system from the gas source to the detector.
Unstable Oven Temperature Fluctuations in the oven temperature will directly impact retention times. Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Inconsistent Injection Volume Variations in the injected sample volume can lead to slight shifts in retention time. Use a calibrated autosampler for precise injections.

Frequently Asked Questions (FAQs)

Q1: What type of chiral GC column is best for separating (-)-Bornyl acetate enantiomers?

A1: Cyclodextrin-based chiral stationary phases are highly recommended for the separation of (-)-Bornyl acetate and other monoterpene enantiomers.[1][2] A specifically reported column that has shown success is the MEGA-DEX G-01, which is a derivatized β-cyclodextrin column.[1] Other cyclodextrin-based columns, such as those in the Restek Rt-βDEX series, may also provide good selectivity.[2]

Q2: Why is the separation of (-)-Bornyl acetate enantiomers so difficult?

A2: The enantiomers of (-)-Bornyl acetate have very similar physicochemical properties, making their separation challenging.[1] Achieving separation requires a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to slight differences in their retention times. This interaction is often weak and highly dependent on the chromatographic conditions.

Q3: What are the most critical GC parameters to optimize for this separation?

A3: The three most critical parameters are:

  • Chiral Stationary Phase: The choice of the column is paramount.

  • Oven Temperature Program: A slow temperature ramp rate (e.g., 0.5-2°C/min) is often crucial for achieving good resolution.[1]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas can significantly impact resolution.[1]

Q4: Can I use either Hydrogen or Helium as the carrier gas?

A4: Both Hydrogen and Helium can be used as carrier gases. Hydrogen typically provides higher efficiency and allows for faster analysis at lower temperatures. However, the optimal pressure or flow rate will be different for each gas. For example, one successful separation used Hydrogen at 180 kPa, noting that the best conditions with Helium were at 300 kPa.[1]

Q5: How can I confirm the elution order of the (+) and (-) enantiomers?

A5: To confirm the elution order, you must inject a pure standard of one of the enantiomers. By comparing the retention time of the pure enantiomer to the chromatogram of the racemic mixture, you can definitively identify the elution order on your specific chiral column and under your analytical conditions.

Quantitative Data

The following tables summarize reported experimental conditions and results for the chiral separation of Bornyl acetate enantiomers.

Table 1: GC Conditions for (-)-Bornyl Acetate Enantiomer Separation

ParameterMethod 1[1]Method 2[3]
Column MEGA-DEX G-01 (derivatized β-cyclodextrin)HP-chiral-20B
Dimensions 60 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.32 mm ID, 0.25 µm film thickness
Oven Program 40°C, ramp at 0.5°C/min40°C (5 min hold), ramp to 130°C at 1°C/min, then to 200°C at 2°C/min (3 min hold)
Carrier Gas Hydrogen at 180 kPa (or Helium at 300 kPa)Helium at 1 mL/min
Injector Split, 250°C, 75 mL/min split flowSplit (1:100), 250°C
Detector FID, 250°CFID, 300°C
Injection Volume 0.5 µL0.1 µL
Sample Prep Diluted in n-HexaneEssential oil

Note: The separation of bornyl acetate enantiomers is noted to be very difficult to obtain.[1]

Experimental Protocols

Protocol 1: High-Resolution Separation of (-)-Bornyl Acetate Enantiomers[1]

This protocol is optimized for achieving baseline separation of (-)-Bornyl acetate enantiomers.

  • Sample Preparation: Prepare a standard mixture by diluting the (-)-Bornyl acetate sample to 1 µL/mL in n-Hexane.

  • GC System and Column:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: MEGA-DEX G-01 (60 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Method Parameters:

    • Injector: Set to split mode with a split flow of 75 mL/min. The injector temperature should be 250°C.

    • Oven: Start at an initial temperature of 40°C. Apply a very slow temperature ramp of 0.5°C/min.

    • Carrier Gas: Use Hydrogen at a constant pressure of 180 kPa. Alternatively, Helium can be used at 300 kPa.

    • Detector: Set the FID temperature to 250°C.

  • Injection and Analysis:

    • Inject 0.5 µL of the prepared sample.

    • Acquire the chromatogram. The enantiomers of bornyl acetate should elute as two resolved peaks.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_solutions Solutions cluster_advanced Advanced Checks start Poor or No Resolution check_column Is the column a cyclodextrin-based CSP? start->check_column check_temp Is the oven ramp rate slow (e.g., <2°C/min)? check_column->check_temp Yes solution_column Select a suitable cyclodextrin column check_column->solution_column No check_flow Is the carrier gas flow rate optimized? check_temp->check_flow Yes solution_temp Decrease ramp rate (e.g., 0.5°C/min) check_temp->solution_temp No solution_flow Adjust flow/pressure for H2 or He check_flow->solution_flow No check_overload Is there peak broadening or fronting? check_flow->check_overload Yes solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes

Caption: Troubleshooting workflow for poor resolution.

Logic_Diagram cluster_csp Chiral Stationary Phase (CSP) cluster_gc_params GC Parameters cluster_outcome Outcome goal Goal: Baseline Resolution of (-)-Bornyl Acetate Enantiomers csp_select Select Cyclodextrin-Based CSP (e.g., derivatized β-cyclodextrin) goal->csp_select temp Optimize Oven Temperature (Low initial temp, slow ramp: 0.5-2°C/min) csp_select->temp flow Optimize Carrier Gas Flow Rate (e.g., H₂ or He) temp->flow injection Optimize Injection (Split mode, avoid overload) flow->injection outcome_node Successful Enantioseparation injection->outcome_node

Caption: Key factors for successful separation.

References

Preventing the degradation of (-)-Bornyl acetate during thermal analysis (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal degradation of (-)-Bornyl acetate during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Bornyl acetate and why is its thermal degradation a concern?

A1: (-)-Bornyl acetate is a monoterpene ester commonly found in the essential oils of coniferous trees and is responsible for their characteristic piney aroma.[1][2] It is thermally labile, meaning it can decompose at the high temperatures typically used in GC inlets. This degradation can lead to the formation of artifacts, resulting in inaccurate quantification and misidentification of the compounds in your sample.

Q2: What are the primary degradation products of (-)-Bornyl acetate during GC analysis?

A2: The thermal decomposition of bornyl acetate primarily involves the elimination of acetic acid. This reaction yields a mixture of terpene hydrocarbons, with camphene being a major product. The presence of unexpected terpene hydrocarbons in your chromatogram that are not in your initial sample may indicate degradation.

Q3: At what temperatures does significant degradation of (-)-Bornyl acetate occur?

A3: Significant degradation can occur at elevated injector temperatures, typically above 200°C. Conventional headspace GC-MS analysis, which heats samples between 70°C and 200°C, can also trigger thermal degradation of terpenes.[3] The goal is to use the lowest possible temperature that allows for efficient volatilization and transfer of the analyte to the column.

Q4: Can the GC column itself contribute to degradation?

A4: Yes. Active sites within the GC system, such as exposed silanol groups in the column or liner, can act as catalysts for degradation, especially at high temperatures. Using highly inert columns and liners is crucial for analyzing thermally labile compounds like (-)-Bornyl acetate.

Q5: Are there alternative injection techniques to minimize degradation?

A5: Yes, Cool On-Column (COC) injection is a highly effective technique. It involves injecting the sample directly onto the column at a low temperature, which is then gradually raised. This minimizes the sample's exposure to high heat in the injector port. Other techniques like split/splitless injection can be optimized by using lower injector temperatures and deactivated liners.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of (-)-Bornyl acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low or no peak for (-)-Bornyl acetate, with unexpected peaks for camphene or other terpenes. Thermal Degradation in Injector: The injector temperature is too high, causing the breakdown of the analyte.- Reduce Injector Temperature: Lower the injector temperature incrementally (e.g., in 25°C steps) to find the lowest temperature that allows for efficient transfer without degradation. Start with a temperature around 150-180°C. - Use a More Inert Liner: Employ a deactivated liner to minimize catalytic degradation. - Switch to Cool On-Column Injection: If available, this is the most effective way to prevent thermal degradation in the injector.
Peak tailing for (-)-Bornyl acetate. Active Sites in the System: Polar functional groups in the analyte are interacting with active silanol groups in the liner, column, or connections.- Perform Inlet Maintenance: Replace the septum and liner. Use a fresh, deactivated liner. - Condition the Column: Condition the column according to the manufacturer's instructions to remove contaminants and ensure an inert surface. - Use an Inert Flow Path: Ensure all ferrules and connections are properly installed and made of inert materials.
Poor peak shape and reproducibility. Improper Injection Technique: Issues with how the sample is introduced into the GC. System Leaks: Leaks can disrupt carrier gas flow and introduce contaminants.- Optimize Injection Speed: For liquid injections, a fast injection speed is generally recommended to minimize time in the hot injector. - Check for Leaks: Use an electronic leak detector to check all fittings and connections, especially at the injector and detector.
Co-elution with other compounds. Suboptimal Chromatographic Conditions: The temperature program or column is not providing sufficient separation.- Optimize Temperature Program: Use a slower temperature ramp rate to improve separation.[4] - Use a More Selective Column: Consider a column with a different stationary phase that provides better selectivity for terpenes and their esters. A mid-polarity column like a WAX or a "624" type can be effective.

Data Presentation

The following table summarizes the impact of injector temperature on the recovery of terpenes. While specific data for (-)-Bornyl acetate is not provided, the general trend for terpenes highlights the importance of lower temperatures.

Analysis Technique Temperature Range Observation Reference
Headspace GC-MS70°C - 200°CTriggers thermal degradation of terpenes, creating artifactual analytes.[3]
Direct Injection with Cool On-ColumnMinimized heating before columnMinimizes artifactual solvent formation and provides the most accurate analysis.[3]

Experimental Protocols

Recommended GC-MS Protocol for (-)-Bornyl Acetate Analysis (Minimized Degradation)

This protocol is designed to minimize thermal stress on (-)-Bornyl acetate.

  • Sample Preparation:

    • Dilute the sample containing (-)-Bornyl acetate in a suitable solvent (e.g., hexane or ethanol) to a final concentration within the linear range of the instrument.

    • If analyzing complex matrices like essential oils, a simple dilution is often sufficient.

  • GC-MS Instrument Parameters:

    • Injection Technique: Cool On-Column (COC) or Splitless Injection with an optimized low temperature.

    • Injector Temperature:

      • For Splitless: Start at 180°C and optimize downwards.

      • For COC: Track the oven temperature.

    • Liner: Use a highly deactivated glass liner.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a WAX column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • MS Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-350 amu.

    • Solvent Delay: 3-5 minutes, depending on the solvent used.

Visualizations

Diagrams

BornylAcetate (-)-Bornyl acetate Heat High Temperature (GC Injector) BornylAcetate->Heat Enters AceticAcid Acetic Acid Heat->AceticAcid Elimination Camphene Camphene (Primary Product) Heat->Camphene Formation OtherTerpenes Other Terpenes (e.g., Tricyclene) Heat->OtherTerpenes Rearrangement

Caption: Thermal degradation pathway of (-)-Bornyl acetate.

Start Start: Sample Preparation (Dilute in Hexane) Injection GC Injection (Cool On-Column or Low Temp Splitless) Start->Injection Separation Chromatographic Separation (Optimized Temperature Program) Injection->Separation Detection MS Detection (Scan Mode: 40-350 amu) Separation->Detection Analysis Data Analysis (Peak Integration & Identification) Detection->Analysis End End: Accurate Quantification Analysis->End

Caption: Recommended workflow for GC-MS analysis.

Problem Problem Identified: Low Bornyl Acetate Recovery / Extra Peaks CheckInjector Is Injector Temp > 200°C? Problem->CheckInjector LowerTemp Action: Lower Injector Temp (e.g., to 180°C) CheckInjector->LowerTemp Yes CheckLiner Is Liner Deactivated? CheckInjector->CheckLiner No Reanalyze Re-analyze Sample LowerTemp->Reanalyze ReplaceLiner Action: Replace with a New Deactivated Liner CheckLiner->ReplaceLiner No ConsiderCOC Consider Cool On-Column (COC) Injection CheckLiner->ConsiderCOC Yes ReplaceLiner->Reanalyze ConsiderCOC->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Troubleshooting logic for degradation issues.

References

Enhancing the solubility of (-)-Bornyl acetate for in vitro biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (-)-Bornyl Acetate

Welcome to the technical support center for (-)-Bornyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of (-)-Bornyl acetate for in vitro biological assays and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Bornyl acetate and why is its solubility a concern for in vitro assays?

A1: (-)-Bornyl acetate is a bicyclic monoterpenoid found in the essential oils of various plants. It is a lipophilic, oily compound that is practically insoluble in water. This low aqueous solubility poses a significant challenge for in vitro biological assays, as the compound may precipitate out of the aqueous culture medium, leading to inaccurate and non-reproducible results.

Q2: What are the common solvents for dissolving (-)-Bornyl acetate?

A2: (-)-Bornyl acetate is soluble in organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions. It is crucial to keep the final concentration of these organic solvents in the cell culture medium low (typically ≤ 0.5%, and ideally ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.

Q3: What is the solubility of (-)-Bornyl acetate in common organic solvents?

A3: The approximate solubility of (±)-Bornyl acetate in several organic solvents is summarized in the table below. Note that solubility can be influenced by factors such as temperature and the purity of both the compound and the solvent.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Dimethyl sulfoxide (DMSO)2 - 5010.2 - 254.7
Ethanol~15~76.4
Dimethylformamide (DMF)~25~127.4
WaterPractically insoluble-

Q4: How can I enhance the solubility of (-)-Bornyl acetate in my aqueous assay medium?

A4: Several strategies can be employed to enhance the solubility of (-)-Bornyl acetate in aqueous media:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into the culture medium.

  • Surfactants/Emulsifiers: Non-ionic surfactants such as Tween 20, Tween 80, or Pluronic® F-68 can be used to create stable microemulsions or nanoemulsions, which can improve the dispersion of the oily compound in the aqueous medium.

  • Cyclodextrins: These are used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide: Compound Precipitation

Issue: A precipitate forms in the cell culture medium after adding the (-)-Bornyl acetate stock solution.

This is a common problem when diluting a lipophilic compound from an organic solvent stock into an aqueous medium. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Concentration Exceeds Solubility Limit Decrease the final concentration of (-)-Bornyl acetate in your experiment. Determine the maximum soluble concentration using the protocol provided below.
Rapid Change in Solvent Polarity Add the stock solution to the pre-warmed (37°C) culture medium dropwise while gently vortexing or swirling to ensure rapid and even distribution.
Temperature Shock Ensure both the stock solution and the culture medium are at the same temperature before mixing. Pre-warming the medium to 37°C is recommended.
Localized High Concentration Instead of adding the stock directly to the final volume, perform a serial dilution. First, dilute the stock in a small volume of serum-free medium, mix well, and then add this intermediate dilution to the final volume of complete medium.
pH Instability Ensure the culture medium is properly buffered (e.g., with HEPES) to maintain a stable pH, especially within a CO2 incubator.
Interaction with Media Components Test the solubility of (-)-Bornyl acetate in a simpler buffer like PBS to determine if components in the full medium (e.g., salts, proteins in serum) are contributing to precipitation.

Experimental Protocols

Protocol 1: Preparation of (-)-Bornyl Acetate Stock Solution
  • Weighing: Accurately weigh the desired amount of (-)-Bornyl acetate in a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).

  • Dissolution: Vortex the solution until the (-)-Bornyl acetate is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be applied.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

This protocol helps determine the practical solubility limit of (-)-Bornyl acetate in your specific experimental conditions.

  • Prepare Serial Dilutions: In sterile microcentrifuge tubes, prepare a series of 2-fold dilutions of your (-)-Bornyl acetate stock solution in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all dilutions (e.g., 0.5%).

  • Incubation: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned assay (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each tube for signs of precipitation (e.g., cloudiness, crystals, or a film).

  • Microscopic Examination: For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for the presence of micro-precipitates.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitates is considered the practical solubility limit for your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Determination cluster_assay In Vitro Assay prep1 Weigh (-)-Bornyl Acetate prep2 Dissolve in DMSO prep1->prep2 prep3 Sterile Filter (0.22 µm) prep2->prep3 prep4 Aliquot and Store at -20°C prep3->prep4 sol1 Prepare Serial Dilutions in Pre-warmed Medium prep4->sol1 sol2 Incubate (37°C, 5% CO2) sol1->sol2 sol3 Visual & Microscopic Inspection for Precipitate sol2->sol3 sol4 Determine Max Soluble Concentration sol3->sol4 assay1 Prepare Final Dilutions (below max soluble conc.) sol4->assay1 assay2 Add to Cell Culture assay1->assay2 assay3 Incubate and Analyze assay2->assay3

Caption: Experimental workflow for preparing and using (-)-Bornyl acetate in in vitro assays.

PI3K_AKT_pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Regulates BornylAcetate (-)-Bornyl Acetate BornylAcetate->PI3K Inhibits BornylAcetate->pAKT Inhibits

Addressing matrix effects in the LC-MS/MS quantification of (-)-Bornyl acetate in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of (-)-Bornyl acetate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Bornyl acetate and why is its quantification in biological samples important?

(-)-Bornyl acetate is a bicyclic monoterpene and a major active component found in various essential oils. Its quantification in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Q2: What are matrix effects and how do they affect the quantification of (-)-Bornyl acetate?

A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2] In biological samples, endogenous substances like phospholipids, salts, and proteins are common causes of matrix effects.[3] Given that (-)-Bornyl acetate is a relatively nonpolar molecule, it is likely to be co-extracted with lipids and other endogenous components that can interfere with its ionization.

Q3: Which ionization technique is most suitable for (-)-Bornyl acetate analysis by LC-MS/MS?

Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for relatively nonpolar and volatile compounds like terpenes and their derivatives, and it may be less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2][4] However, ESI can also be used, and the choice should be determined empirically during method development. For ESI, the formation of the protonated molecule [M+H]⁺ or an adduct with ammonium [M+NH₄]⁺ would be expected in positive ion mode.

Q4: How can I assess the extent of matrix effects in my assay?

Matrix effects can be evaluated both qualitatively and quantitatively:

  • Qualitative Assessment: The post-column infusion technique is used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] This involves infusing a constant flow of (-)-Bornyl acetate into the mass spectrometer while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate the presence of matrix effects.

  • Quantitative Assessment: The most common method is the post-extraction spike analysis.[3] This involves comparing the peak area of (-)-Bornyl acetate spiked into an extracted blank matrix with the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as:

    • MF (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

    • A value < 100% indicates ion suppression, while a value > 100% signifies ion enhancement.[2]

Q5: What is the best internal standard (IS) to use for (-)-Bornyl acetate quantification?

The gold standard is a stable isotope-labeled (SIL) internal standard of (-)-Bornyl acetate (e.g., containing ¹³C or ²H).[6][7] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar extraction efficiencies and matrix effects. This provides the most accurate compensation for variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not perfectly compensate for matrix effects.

Troubleshooting Guide

Issue 1: Weak or No Signal for (-)-Bornyl Acetate

Possible Cause Recommended Action
Suboptimal Ionization (-)-Bornyl acetate has a molecular weight of 196.29 g/mol .[8] In positive ion mode, target the protonated molecule [M+H]⁺ at m/z 197.3 or the ammonium adduct [M+NH₄]⁺ at m/z 214.3 as the precursor ion. Optimize source parameters (e.g., temperature, gas flows) and consider using APCI if ESI is not providing sufficient response.[4]
Poor Extraction Recovery Due to its nonpolar nature (LogP ≈ 3.86), (-)-Bornyl acetate should be efficiently extracted from aqueous biological samples using a nonpolar organic solvent.[9] Evaluate different extraction techniques such as liquid-liquid extraction (LLE) with solvents like hexane, ethyl acetate, or methyl tert-butyl ether, or solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent.
Analyte Volatility Terpenes can be volatile.[10] Avoid excessive heat during sample evaporation steps. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C).
Inappropriate Mobile Phase For reversed-phase chromatography (e.g., with a C18 column), a mobile phase consisting of methanol or acetonitrile and water is a good starting point.[11] The addition of a small amount of modifier like formic acid or ammonium acetate can aid in protonation for positive mode ESI.

Issue 2: Poor Reproducibility and Accuracy

Possible Cause Recommended Action
Significant & Variable Matrix Effects This is a primary cause of poor reproducibility. Implement a more rigorous sample cleanup procedure. See the "Sample Preparation Strategies to Mitigate Matrix Effects" table below for a comparison of techniques. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
Inconsistent Sample Preparation Ensure the sample preparation protocol is robust and consistently executed. Automated liquid handling systems can improve precision.
Phospholipid Interference Phospholipids are a major source of matrix effects in plasma and serum.[3] Use a sample preparation method designed to remove them, such as HybridSPE® or other phospholipid removal plates/cartridges.
Carryover If high concentration samples are followed by low concentration samples, carryover in the autosampler or on the column can be an issue. Optimize the autosampler wash procedure and ensure the column is adequately flushed between injections.

Issue 3: Peak Tailing or Splitting

Possible Cause Recommended Action
Column Degradation Biological samples can be harsh on analytical columns. Use a guard column to protect the analytical column. If performance degrades, try flushing the column or replacing it.
Incompatible Injection Solvent The solvent used to reconstitute the final extract should be as close as possible to the initial mobile phase composition to ensure good peak shape. Reconstituting in a solvent much stronger than the mobile phase can cause peak distortion.
Secondary Interactions Interactions between the analyte and active sites on the column packing can cause tailing. Ensure the mobile phase pH is appropriate for the analyte (although (-)-Bornyl acetate is neutral).
Extra-column Volume Excessive tubing length or dead volume in fittings can contribute to peak broadening.[12] Use pre-cut, low-volume tubing and ensure all fittings are properly made.

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Techniques
Technique Principle Effectiveness for (-)-Bornyl Acetate Pros Cons
Protein Precipitation (PPT) Proteins are precipitated by adding a water-miscible organic solvent (e.g., acetonitrile, methanol).Likely to have high recovery of the analyte.Simple, fast, inexpensive.Provides the least clean extract; significant matrix effects from phospholipids and other endogenous components are common.[3]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Potentially very effective due to the nonpolar nature of (-)-Bornyl acetate. Use of a nonpolar solvent like hexane can selectively extract the analyte while leaving polar interferences behind.Can provide cleaner extracts than PPT; relatively low cost.Can be labor-intensive and difficult to automate; solvent selection is critical.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Highly effective with the correct sorbent (e.g., reversed-phase C18). Allows for concentration of the analyte.Provides clean extracts; can be automated for high throughput.Requires method development to optimize loading, washing, and elution steps; can be more expensive.
Phospholipid Removal Plates (e.g., HybridSPE®) Combines protein precipitation with specific removal of phospholipids.Highly effective at reducing phospholipid-based matrix effects.Simple workflow similar to PPT; significantly cleaner extracts.Higher cost per sample compared to standard PPT.
Table 2: Suggested Starting LC-MS/MS Parameters for (-)-Bornyl Acetate

These are suggested starting points and require optimization for your specific instrumentation and biological matrix.

Parameter Suggested Condition
LC Column C18, 2.1 x 100 mm, <3 µm
Mobile Phase A Water + 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid
Gradient Start with a suitable percentage of B to retain the analyte, then ramp up to elute. e.g., 50% B to 95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Ionization Source APCI or ESI, Positive Ion Mode
Precursor Ion (Q1) m/z 197.3 [M+H]⁺ or m/z 214.3 [M+NH₄]⁺
Product Ions (Q3) To be determined by infusing a standard solution of (-)-Bornyl acetate and performing a product ion scan. A common fragmentation for esters is the loss of the acid (acetic acid, 60 Da), so a potential transition is 197.3 -> 137.3.
Collision Energy (CE) To be optimized for the specific MRM transitions.

Visualizations

Workflow for Troubleshooting Poor Signal or Reproducibility

G start Poor Signal or Reproducibility Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil Implement SIL-IS if Possible check_is->use_sil No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes use_sil->assess_me me_high Matrix Effect > 20%? assess_me->me_high improve_cleanup Improve Sample Cleanup (LLE, SPE, PL Removal) me_high->improve_cleanup Yes check_recovery Evaluate Extraction Recovery me_high->check_recovery No optimize_lc Optimize Chromatography (Separate Analyte from Suppression Zones) improve_cleanup->optimize_lc check_recovery->optimize_lc optimize_ms Optimize MS/MS Parameters (Source, Transitions, CE) optimize_lc->optimize_ms end Re-validate Assay optimize_ms->end

Caption: Troubleshooting workflow for poor signal and reproducibility.

Logical Relationship of Strategies to Mitigate Matrix Effects

G cluster_0 Sample Preparation cluster_1 Chromatographic Optimization cluster_2 Detection & Compensation center Mitigating Matrix Effects in (-)-Bornyl Acetate Analysis ppt Protein Precipitation (PPT) center->ppt lle Liquid-Liquid Extraction (LLE) center->lle spe Solid-Phase Extraction (SPE) center->spe pl_removal Phospholipid Removal center->pl_removal gradient Gradient Modification center->gradient column Alternative Column Chemistry center->column flow_rate Adjust Flow Rate center->flow_rate sil_is Stable Isotope-Labeled IS (Gold Standard) center->sil_is ionization Change Ionization (e.g., APCI) center->ionization ppt->center lle->center spe->center pl_removal->center gradient->center column->center flow_rate->center sil_is->center ionization->center

Caption: Key strategies for addressing matrix effects.

References

Strategies for the removal of impurities from synthetic (-)-Bornyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (-)-Bornyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic (-)-Bornyl acetate?

The most common impurities in synthetic (-)-Bornyl acetate, typically produced by the acetylation of (-)-Borneol, are:

  • Unreacted (-)-Borneol: The starting material for the acetylation reaction.

  • Isobornyl acetate: A diastereomer of bornyl acetate that can form during the synthesis, particularly if the reaction conditions promote rearrangement.[1]

  • Camphor: If the synthesis starts from the reduction of camphor to borneol, residual camphor can be a potential impurity.[2]

  • Other Terpenes: Depending on the purity of the starting materials, other related terpene compounds may be present.

Q2: Which purification techniques are most effective for removing these impurities?

The choice of purification technique depends on the level of purity required and the nature of the impurities present. The most common and effective methods are:

  • Fractional Distillation: Effective for removing impurities with significantly different boiling points, such as unreacted borneol.

  • Recrystallization: A suitable method for removing smaller amounts of impurities, especially if a suitable solvent system can be found where the solubility of (-)-Bornyl acetate and the impurities differ significantly with temperature.

  • Flash Column Chromatography: Highly effective for separating compounds with similar polarities, such as the diastereomers bornyl acetate and isobornyl acetate, as well as removing unreacted borneol.

Q3: How can I assess the purity of my (-)-Bornyl acetate sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Provides quantitative information on the percentage of each component in the sample.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of impurities by comparing their mass spectra to libraries.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify bornyl acetate and its impurities, particularly isobornyl acetate.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify impurities and determine the purity of the sample through quantitative NMR (qNMR) techniques.[10][11][12]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation between (-)-Bornyl acetate and impurities.

Possible Cause Solution
Boiling points are too close. Use a longer fractionating column with a higher number of theoretical plates. Optimize the reflux ratio to increase the separation efficiency.
Heating rate is too high. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Poor insulation of the column. Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.

Issue: Bumping or uneven boiling.

Possible Cause Solution
Lack of boiling chips or stir bar. Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
Heating is too vigorous. Reduce the heat supplied to the distillation flask.
Recrystallization

Issue: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The solution is supersaturated at a temperature above the melting point of the solute. Add a small amount of additional hot solvent to decrease the saturation. Ensure the cooling process is slow.
The chosen solvent is not ideal. Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes promote crystallization over oiling out.[13]

Issue: No crystals form upon cooling.

Possible Cause Solution
The solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound.
Crystallization is slow to initiate. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure (-)-Bornyl acetate.

Issue: Low recovery of purified product.

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with warm solvent. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Flash Column Chromatography

Issue: Poor separation of (-)-Bornyl acetate and isobornyl acetate.

Possible Cause Solution
Incorrect eluent polarity. Optimize the solvent system. A less polar eluent system will increase the retention time and may improve separation. A shallow gradient of increasing polarity can be effective.
Column overloading. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.[1]
Flow rate is too high. Reduce the flow rate of the eluent to allow for better equilibration between the stationary and mobile phases.

Issue: Peak tailing.

Possible Cause Solution
Secondary interactions with the silica gel. Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine or acetic acid to the eluent to suppress interactions with acidic or basic sites on the silica gel.[14]
Column channeling. Ensure the column is packed evenly without any cracks or channels.

Experimental Protocols

Fractional Distillation Protocol

This protocol is designed for the removal of impurities with significantly different boiling points from (-)-Bornyl acetate, such as residual (-)-borneol.

Materials:

  • Crude (-)-Bornyl acetate

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude (-)-Bornyl acetate and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the initial fraction, which will be enriched in lower-boiling impurities.

  • Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component. The boiling point of (-)-Bornyl acetate is approximately 223-224 °C.[15]

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of (-)-Bornyl acetate in a clean receiving flask.

  • Stop the distillation before the flask goes to dryness.

  • Analyze the collected fractions for purity using GC-FID or another suitable analytical method.

Recrystallization Protocol

This protocol is for the general purification of (-)-Bornyl acetate. Finding the optimal solvent may require some experimentation.

Materials:

  • Crude (-)-Bornyl acetate

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane)[16]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude (-)-Bornyl acetate in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent to its boiling point.

  • Add the minimum amount of hot solvent to the crude product to completely dissolve it.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals, for example, by leaving them under vacuum.

  • Determine the melting point and assess the purity of the recrystallized product. The melting point of pure (-)-Bornyl acetate is around 29 °C.[17]

Flash Column Chromatography Protocol

This protocol is designed to separate (-)-Bornyl acetate from impurities with similar polarities, such as (-)-borneol and isobornyl acetate.

Materials:

  • Crude (-)-Bornyl acetate

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring the separation

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% ethyl acetate in hexane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude (-)-Bornyl acetate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the initial eluent, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. A suggested gradient could be from 2% to 10% ethyl acetate in hexane.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure (-)-Bornyl acetate.

  • Remove the solvent under reduced pressure to obtain the purified product.

  • Assess the purity of the combined fractions using an appropriate analytical method.

Data Presentation

Table 1: Comparison of Purification Strategies for (-)-Bornyl Acetate

Purification Method Typical Impurities Removed Expected Purity Estimated Yield Advantages Disadvantages
Fractional Distillation (-)-Borneol, lower boiling point impurities>98%70-85%Good for large-scale purification; effective for impurities with different boiling points.Not effective for separating diastereomers like isobornyl acetate.
Recrystallization Small amounts of various impurities>99%60-80%Can yield very pure product; relatively simple setup.Finding a suitable solvent can be challenging; may not be effective for large amounts of impurities.
Flash Column Chromatography (-)-Borneol, Isobornyl acetate, other polar/non-polar impurities>99%75-90%Highly effective for separating compounds with similar polarities; versatile.Requires more solvent and time compared to other methods; can be less economical for large-scale purification.

Table 2: Analytical Methods for Purity Assessment

Analytical Method Information Provided Typical Purity Range Detected Notes
GC-FID Quantitative purity (%)0.01 - 99.9%Requires calibration with a standard for accurate quantification.[3]
GC-MS Identification of impurities>0.1%Provides structural information about the impurities.
HPLC Quantitative purity (%), separation of diastereomers0.05 - 99.9%Mobile phases like acetonitrile/water or isopropanol/water on a C18 column are effective.[7][9]
¹H NMR Structural confirmation, quantitative purity (qNMR)>1% (conventional), >0.1% (qNMR with standard)Can distinguish between bornyl and isobornyl acetate based on chemical shifts.[10][11]

Visualizations

Synthesis_and_Purification_Workflow Start (-)-Borneol + Acetic Anhydride Reaction Acetylation Reaction Start->Reaction Crude Crude (-)-Bornyl Acetate (contains Borneol, Isobornyl acetate) Reaction->Crude Purification Purification Step Crude->Purification Pure Pure (-)-Bornyl Acetate Purification->Pure Analysis Purity Analysis (GC, HPLC, NMR) Pure->Analysis

Caption: Overall workflow for the synthesis and purification of (-)-Bornyl acetate.

Fractional_Distillation_Workflow Start Crude (-)-Bornyl Acetate Heat Heat in Distillation Flask Start->Heat Vaporize Vaporization & Equilibration in Fractionating Column Heat->Vaporize Residue High-Boiling Residue Heat->Residue Condense Condensation Vaporize->Condense Collect1 Collect Low-Boiling Impurity Fraction Condense->Collect1 Lower Temp Collect2 Collect Pure (-)-Bornyl Acetate Fraction Condense->Collect2 Boiling Point of (-)-Bornyl Acetate

Caption: Experimental workflow for fractional distillation of (-)-Bornyl acetate.

Recrystallization_Workflow Start Crude (-)-Bornyl Acetate Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Crystallize Crystal Formation Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (contains impurities) Filter->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure (-)-Bornyl Acetate Crystals Dry->Pure

Caption: Experimental workflow for the recrystallization of (-)-Bornyl acetate.

Flash_Chromatography_Workflow Start Crude (-)-Bornyl Acetate Load Load Sample onto Silica Gel Column Start->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure (-)-Bornyl Acetate Evaporate->Pure

Caption: Experimental workflow for flash column chromatography of (-)-Bornyl acetate.

References

Optimization of reaction conditions for the acetylation of (-)-borneol to (-)-bornyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of (-)-borneol acetylation. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing (-)-bornyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the acetylation of (-)-borneol?

A1: The acetylation of (-)-borneol is an esterification reaction where the hydroxyl group (-OH) of (-)-borneol reacts with an acetylating agent, typically acetic anhydride, to form the ester (-)-bornyl acetate and acetic acid as a byproduct.

Q2: What are the common acetylating agents and catalysts used in this synthesis?

A2: Acetic anhydride is the most common acetylating agent.[1][2][3] While the reaction can proceed without a catalyst, various catalysts are used to increase the reaction rate and yield.[4] These include base catalysts like pyridine or 4-(dimethylamino)pyridine (DMAP) and acid catalysts.[5][6] For dextro-bornyl acetate, sodium acetate has been used in conjunction with acetic anhydride.[1]

Q3: How do temperature and reaction time influence the yield of (-)-bornyl acetate?

A3: Generally, increasing the reaction temperature and time can lead to a higher product yield by increasing the reaction rate.[7][8] However, excessively high temperatures can promote side reactions and decomposition, which may decrease the overall yield.[2][9] Optimal conditions must be determined empirically, but temperatures in the range of 80-120°C for several hours are typical for similar acetylation reactions.[2][7]

Q4: Why is it crucial to perform the reaction under anhydrous (dry) conditions?

A4: The presence of water is detrimental to the reaction. Water can hydrolyze the acetylating agent, acetic anhydride, to form acetic acid, rendering it ineffective.[5] Furthermore, any water present can potentially hydrolyze the desired product, (-)-bornyl acetate, back to (-)-borneol, thus reducing the final yield.[5] Therefore, using dry glassware and anhydrous reagents is critical.

Q5: How can the progress of the acetylation reaction be monitored?

A5: The reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[5] By comparing the reaction mixture to a spot of the starting material, (-)-borneol, the disappearance of the starting material can be tracked to determine when the reaction is complete.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of (-)-borneol.

ProblemPotential CauseRecommended Solution
Low or No Yield Incomplete Reaction: Insufficient reaction time, temperature, or amount of acetylating agent.Increase the reaction time and/or temperature. Ensure a slight excess of acetic anhydride is used to drive the reaction to completion.[2][5]
Inactive Reagents: Acetic anhydride may have hydrolyzed due to improper storage and exposure to moisture.Use a fresh, unopened bottle of acetic anhydride or purify the existing reagent before use.[5]
Product Loss During Workup: The product may not have fully precipitated or was lost during extraction phases.Ensure the product is fully precipitated by cooling the solution in an ice bath for an extended period before filtration. Perform extractions carefully to minimize losses.[2]
Presence of Starting Material in Final Product Insufficient Reagents or Reaction Time: The reaction has not gone to completion.Increase the molar ratio of acetic anhydride to (-)-borneol and/or extend the reaction time. Monitor completion closely using TLC.[2]
Formation of Side Products or Colored Impurities High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products.Optimize the reaction temperature by running small-scale trials at various temperatures to find the ideal balance between reaction rate and purity.[2][9]
Contaminated Reagents: Impurities in the starting (-)-borneol or solvent can lead to side reactions.Use high-purity starting materials and solvents.
Presence of Colored Impurities: During the purification process, consider treating the crude product solution with activated charcoal to adsorb colored impurities before recrystallization.[2]
Difficult Workup and Purification Residual Catalyst: Basic catalysts like pyridine can be difficult to remove due to their high boiling point and water solubility.During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This protonates the pyridine, making it highly soluble in the aqueous phase for easy removal.[5]
Product is Oily or Fails to Crystallize: Impurities can inhibit crystallization.Purify the crude product using column chromatography to remove impurities before attempting recrystallization. Try using a different solvent or a mixture of solvents for recrystallization.[2]

Data on Reaction Optimization

The following tables summarize quantitative data from studies on the acetylation of alcohols, providing a reference for the optimization of (-)-borneol acetylation.

Table 1: Effect of Catalyst and Reagent Molar Ratio on Eugenol Conversion

Catalyst (2% w/w)Eugenol:Acetic Anhydride Molar RatioTemperature (°C)Time (min)Eugenol Conversion (%)
SO₃H/AlSiM1:2804061
SO₃H/AlSiM1:5804098
SO₃H/AlSiM1:7804099
Data adapted from a study on the acetylation of eugenol, which serves as a model for optimizing alcohol acetylation.[8]

Table 2: Influence of Temperature and Reaction Time on Product Formation

SubstrateTemperature (°C)Time (h)Observations/Results
Camphene to Isobornyl Acetate70-Optimal temperature for synthesis using a tartaric acid–boric acid catalyst.[9]
Camphene to Isobornyl Acetate> 90-Increased rate of reverse and side reactions, leading to decreased yield over time.[9]
Corn Silk Acetylation1206Achieved optimal weight percent gain (WPG) and oil sorption capacity.[7]
5-Aminosalicylic Acid80-1001-4Recommended range for reflux conditions.[2]
This table presents data from various acetylation and related reactions to illustrate the general effects of temperature and time.[2][7][9]

Experimental Protocols & Visualizations

General Experimental Protocol for Acetylation of (-)-Borneol

Objective: To synthesize (-)-bornyl acetate from (-)-borneol using acetic anhydride.

Materials:

  • (-)-Borneol

  • Acetic anhydride

  • Pyridine (as catalyst and base)

  • Ethyl acetate (or other suitable extraction solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (-)-borneol in pyridine. Cool the flask in an ice bath.

  • Addition of Acetylating Agent: While stirring, slowly add a slight excess (e.g., 1.2 equivalents) of acetic anhydride to the cooled solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to an optimized temperature (e.g., 80°C) and stir for several hours, monitoring the reaction's progress via TLC.

  • Workup and Quenching: After the reaction is complete, cool the mixture back to room temperature. Slowly pour the mixture into a beaker of ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (-)-bornyl acetate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure (-)-bornyl acetate.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Result setup 1. Reactant Setup (-)-Borneol in Pyridine addition 2. Reagent Addition (Acetic Anhydride) setup->addition reaction 3. Reaction (Heating & Stirring) addition->reaction quench 4. Quenching (Ice Water) reaction->quench extract 5. Extraction (Ethyl Acetate) quench->extract wash 6. Washing (HCl, NaHCO₃, Brine) extract->wash dry 7. Drying & Concentration wash->dry purify 8. Purification (Distillation/Chromatography) dry->purify product Final Product: (-)-Bornyl Acetate purify->product

Caption: A typical experimental workflow for the acetylation of (-)-borneol.

Troubleshooting Decision Tree

troubleshooting_tree start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product start->impure_product cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Potential Cause cause_inactive Inactive Reagents? low_yield->cause_inactive Potential Cause cause_starting_material Starting Material Present? impure_product->cause_starting_material Potential Cause cause_side_products Side Products Formed? impure_product->cause_side_products Potential Cause sol_incomplete Increase Time/Temp Add more Ac₂O cause_incomplete->sol_incomplete Solution sol_inactive Use Fresh Acetic Anhydride cause_inactive->sol_inactive Solution sol_starting_material Extend Reaction Time Increase Ac₂O Ratio cause_starting_material->sol_starting_material Solution sol_side_products Lower Reaction Temp Purify via Chromatography cause_side_products->sol_side_products Solution

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Enhancing the Stability of (-)-Bornyl Acetate in Essential Oil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (-)-Bornyl acetate in essential oil formulations. Here, you will find detailed experimental protocols, quantitative stability data, and visual guides to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and formulation of essential oils containing (-)-Bornyl acetate.

Q1: My essential oil formulation containing (-)-Bornyl acetate is losing its characteristic pine-like aroma over time. What could be the cause?

A1: The loss of aroma is likely due to the degradation of (-)-Bornyl acetate. This can be caused by several factors, including:

  • Hydrolysis: (-)-Bornyl acetate is an ester and is susceptible to hydrolysis, especially under acidic or alkaline conditions, which breaks it down into (-)-borneol and acetic acid[1]. This reaction can alter the fragrance profile of your formulation.

  • Oxidation: Exposure to air can lead to oxidation of (-)-Bornyl acetate and other terpene components in the essential oil, resulting in the formation of off-odors. Reaction with hydroxyl radicals can lead to the formation of organic aerosols[2].

  • Volatility: (-)-Bornyl acetate is a volatile compound. Improper storage in unsealed containers can lead to its evaporation and a decrease in its concentration in the formulation.

  • Thermal Degradation: High temperatures can accelerate the degradation of (-)-Bornyl acetate.

  • Photodegradation: Exposure to UV light can also contribute to the degradation of terpene compounds.

Troubleshooting Steps:

  • Check the pH of your formulation: If your formulation is aqueous or an emulsion, ensure the pH is close to neutral (pH 7). Adjust as necessary using appropriate buffers.

  • Protect from Oxygen: Store your formulations in airtight containers, and consider purging the headspace with an inert gas like nitrogen or argon before sealing. The inclusion of antioxidants can also mitigate oxidative degradation.

  • Control Storage Temperature: Store your formulations in a cool, dark place. Avoid exposure to high temperatures or temperature fluctuations.

  • Protect from Light: Use amber or other opaque containers to protect the formulation from light.

Q2: I am observing a change in the chemical profile of my essential oil, with a decrease in the (-)-Bornyl acetate peak and the appearance of a (-)-borneol peak in my GC-MS analysis. How can I prevent this?

A2: The conversion of (-)-Bornyl acetate to (-)-borneol is a classic sign of hydrolysis. This is often catalyzed by the presence of water and either an acid or a base.

Troubleshooting Steps:

  • Minimize Water Content: For oil-based formulations, ensure all components are anhydrous. If water is a necessary component of your formulation (e.g., in an emulsion), its effect can be minimized by controlling the pH.

  • pH Control: As mentioned previously, maintaining a neutral pH is crucial to prevent both acid- and base-catalyzed hydrolysis.

  • Encapsulation: Consider encapsulating the essential oil. This can protect (-)-Bornyl acetate from the surrounding environment, including water, thus preventing hydrolysis.

Q3: What are the primary degradation products of (-)-Bornyl acetate that I should be looking for in my stability studies?

A3: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: The main products are (-)-borneol and acetic acid[1].

  • Oxidation: Chemical oxidation can lead to the formation of 3-, 5-, and 6-oxobornyl acetate[3]. Oxidation by hydroxyl radicals can also occur[2].

  • Thermal Degradation: At elevated temperatures, pyrolytic syn-elimination can occur, though this is less likely under typical storage or analytical conditions.

Q4: How can I improve the long-term stability of (-)-Bornyl acetate in my formulations?

A4: Several strategies can be employed to enhance stability:

  • Encapsulation: Microencapsulation or nanoencapsulation can create a protective barrier around the essential oil droplets, shielding (-)-Bornyl acetate from environmental factors.

  • Addition of Antioxidants: Incorporating natural or synthetic antioxidants can prevent oxidative degradation.

  • Use of Stabilizers in Emulsions: For emulsion-based formulations, the choice of emulsifiers and stabilizers can significantly impact the stability of the dispersed oil phase.

  • Optimized Packaging: As discussed, using airtight and light-resistant containers is a simple yet effective measure.

Quantitative Stability Data

ParameterConditionEffect on (-)-Bornyl Acetate StabilityReference/Analogy
pH Acidic (pH < 7)Accelerates hydrolysis to (-)-borneol and acetic acid.General ester hydrolysis mechanisms[4][5][6][7][8].
Neutral (pH ≈ 7)Hydrolysis is minimized.General ester hydrolysis principles.
Alkaline (pH > 7)Accelerates hydrolysis to (-)-borneol and acetic acid[1].General ester hydrolysis mechanisms[4][5][6].
Temperature Elevated TemperaturePromotes thermal decomposition.Studies on thermal decomposition of bornyl acetate[1].
Light UV RadiationCan induce photodegradation.General knowledge of terpene stability.
Oxygen Presence of Air/OxygenLeads to oxidation and the formation of various oxidation products[2][3].Studies on the oxidation of bornyl acetate[2][3].

Experimental Protocols

Protocol for Accelerated Stability Testing of an Essential Oil Formulation Containing (-)-Bornyl Acetate

This protocol outlines a general procedure for assessing the stability of (-)-Bornyl acetate in an essential oil formulation under accelerated conditions.

1. Sample Preparation:

  • Prepare a homogenous batch of your essential oil formulation.
  • Divide the batch into multiple aliquots in appropriate containers for each storage condition. For liquid formulations, use amber glass vials with airtight seals.
  • Prepare a sufficient number of samples for testing at each time point.

2. Storage Conditions:

  • Control: Store a set of samples at the recommended storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).
  • Accelerated Conditions:
  • Temperature: Store samples at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
  • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

3. Time Points:

  • For accelerated studies, typical time points for testing are 0, 1, 3, and 6 months.
  • For control samples, testing can be performed at 0, 3, 6, 9, 12, 18, and 24 months.

4. Analytical Method: GC-MS for Quantification of (-)-Bornyl Acetate

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
  • Sample Preparation for Analysis:
  • Accurately weigh a portion of the formulation.
  • Dilute the sample in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range.
  • Add an appropriate internal standard if necessary for accurate quantification.
  • GC-MS Parameters (Example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

5. Data Analysis:

  • Identify and quantify the peak corresponding to (-)-Bornyl acetate and its potential degradation products (e.g., (-)-borneol).
  • Compare the concentration of (-)-Bornyl acetate at each time point to the initial concentration (time 0) to determine the percentage of degradation.
  • Evaluate changes in the overall chemical profile of the essential oil.

Visualizations

Degradation Pathways of (-)-Bornyl Acetate

The following diagrams illustrate the primary degradation pathways of (-)-Bornyl acetate.

BornylAcetate (-)-Bornyl Acetate Borneol (-)-Borneol BornylAcetate->Borneol H₂O (Acid/Base) AceticAcid Acetic Acid BornylAcetate->AceticAcid H₂O (Acid/Base) OxoBornylAcetates Oxo-Bornyl Acetates (3-oxo, 5-oxo, 6-oxo) BornylAcetate->OxoBornylAcetates Oxidation Bornanediols Bornanediols (2,3-, 2,5-, 2,6-) BornylAcetate->Bornanediols Microbiological Hydroxylation

Caption: Primary degradation pathways of (-)-Bornyl acetate.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical stability study for an essential oil formulation.

Start Start: Prepare Formulation Batch Aliquot Aliquot Samples into Vials Start->Aliquot Storage Place Samples in Stability Chambers (Control & Accelerated Conditions) Aliquot->Storage TimePoint Pull Samples at Predetermined Time Points Storage->TimePoint Analysis GC-MS Analysis TimePoint->Analysis Data Quantify (-)-Bornyl Acetate & Degradation Products Analysis->Data Data->TimePoint Continue until final time point Report Generate Stability Report Data->Report

Caption: Workflow for conducting a stability study.

References

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Effects of (-)-Bornyl Acetate and (+)-Bornyl Acetate: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides a comparative analysis of the anti-inflammatory effects of the enantiomers of bornyl acetate: (-)-bornyl acetate and (+)-bornyl acetate. However, a comprehensive review of publicly available scientific literature reveals a significant gap in direct comparative studies between these two isomers. The majority of research has been conducted on "bornyl acetate" as a general compound or has focused on the naturally more abundant (-)-enantiomer, also known as L-bornyl acetate.

This guide will therefore summarize the established anti-inflammatory properties of bornyl acetate, noting instances where a specific enantiomer was investigated. Furthermore, it will explore the recognized importance of stereochemistry in the biological activity of other monoterpenes to provide a rationale for why the anti-inflammatory effects of (-)- and (+)-bornyl acetate may differ.

General Anti-inflammatory Properties of Bornyl Acetate

Bornyl acetate, a bicyclic monoterpene, is a major constituent of the essential oils of various coniferous trees and medicinal plants.[1][2][3] It is recognized for its anti-inflammatory, analgesic, and sedative properties.[2][4] The anti-inflammatory actions of bornyl acetate have been attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[3][5]

Modulation of Key Inflammatory Signaling Pathways

Research indicates that bornyl acetate exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][5]

  • NF-κB Pathway: Bornyl acetate has been shown to inhibit the phosphorylation of IκB and the production of IKKs. This action prevents the translocation of the NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][5]

  • MAPK Pathway: The compound also suppresses the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, which are crucial for the production of inflammatory cytokines.[3][5]

G cluster_0 Bornyl Acetate Action cluster_1 Signaling Pathways cluster_2 Inflammatory Response Bornyl Acetate Bornyl Acetate IKK IKK Bornyl Acetate->IKK inhibits MAPK MAPK Phosphorylation (ERK, JNK, p38) Bornyl Acetate->MAPK inhibits IkB IκB Phosphorylation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NO NO Production NFkB->NO MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Caption: General mechanism of bornyl acetate's anti-inflammatory action.

Effects on Pro-inflammatory Mediators

Consistent with its effects on the NF-κB and MAPK pathways, bornyl acetate has been demonstrated to:

  • Down-regulate pro-inflammatory cytokines: Studies have shown a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][5]

  • Up-regulate anti-inflammatory cytokines: Notably, bornyl acetate has been found to increase the expression of interleukin-11 (IL-11), which can counteract the effects of pro-inflammatory cytokines.[6]

  • Reduce nitric oxide (NO) production: By inhibiting the expression of inducible nitric oxide synthase (iNOS), bornyl acetate decreases the production of nitric oxide, a key inflammatory mediator.[3][5]

Data on the Anti-inflammatory Effects of Bornyl Acetate

While direct comparative data for the enantiomers is unavailable, the following table summarizes findings from studies on "bornyl acetate" or a specific isomer.

Model SystemTreatmentKey FindingsReference
Human ChondrocytesBornyl AcetateUpregulated IL-11 expression; antagonized IL-1β-induced MMP-1 and MMP-13.[6]
LPS-stimulated RAW 264.7 MacrophagesBornyl AcetateInhibited phosphorylation of IκB, ERK, JNK, and p38; reduced TNF-α, IL-1β, and IL-6 secretion.[3][5]
Acetic Acid-induced Writhing in MiceBornyl AcetateReduced writhing response, indicating analgesic and anti-inflammatory effects.[7]
Xylene-induced Ear Edema in MiceBornyl AcetateSuppressed ear swelling, demonstrating anti-inflammatory activity.[7]

The Importance of Stereochemistry in Monoterpene Bioactivity

The lack of comparative data for bornyl acetate enantiomers is a significant knowledge gap, as stereochemistry is known to play a critical role in the biological activity of many chiral monoterpenes. For instance, a study comparing the anti-inflammatory effects of the enantiomers of carvone, a monoterpene found in mint species, demonstrated a clear difference in potency.

In a study on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages, (S)-(+)-carvone exhibited a significantly greater inhibitory effect than (R)-(-)-carvone . This highlights that the spatial arrangement of atoms in enantiomers can lead to differential interactions with biological targets such as enzymes and receptors, resulting in varying pharmacological activities.

This principle underscores the likelihood that (-)-bornyl acetate and (+)-bornyl acetate may also possess distinct anti-inflammatory potencies and/or mechanisms of action.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on bornyl acetate's anti-inflammatory effects are provided below.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed RAW 264.7 cells B Pre-treat with Bornyl Acetate (various concentrations) A->B C Induce inflammation with LPS B->C D Measure NO production (Griess Assay) C->D E Measure Cytokine Levels (ELISA) C->E F Analyze Protein Phosphorylation (Western Blot) C->F

Caption: Workflow for in vitro anti-inflammatory testing of bornyl acetate.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of bornyl acetate for a specified period (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins such as IκB, ERK, JNK, and p38.

In Vivo Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice
  • Animal Model: Male Kunming mice are typically used.

  • Treatment: Animals are orally administered with bornyl acetate at various doses. A positive control group (e.g., receiving dexamethasone) and a negative control group (vehicle) are included.

  • Induction of Edema: After a set time post-treatment (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

  • Measurement of Edema: After a specific duration (e.g., 1 hour) following xylene application, the mice are euthanized, and circular sections are removed from both ears using a punch. The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as the edema index.

  • Data Analysis: The inhibitory effect of bornyl acetate on ear edema is calculated as a percentage reduction compared to the negative control group.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of bornyl acetate, mediated through the inhibition of the NF-κB and MAPK signaling pathways and the subsequent reduction of pro-inflammatory mediators. However, the current body of research is limited by a lack of direct comparative studies on the anti-inflammatory effects of the (-)- and (+)-enantiomers of bornyl acetate.

Given the established principle that stereochemistry can significantly influence the biological activity of monoterpenes, it is highly probable that (-)-bornyl acetate and (+)-bornyl acetate possess different anti-inflammatory potencies. Therefore, future research should focus on conducting head-to-head comparative studies of these enantiomers to elucidate any differences in their efficacy and mechanisms of action. Such studies are crucial for a comprehensive understanding of their therapeutic potential and for guiding the development of more effective and specific anti-inflammatory agents.

References

A Validated GC-MS Method for the Simultaneous Quantification of (-)-Bornyl Acetate and Other Terpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of multiple terpenes, including key compounds like (-)-Bornyl acetate, is critical for product quality control, formulation development, and understanding therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose due to its high sensitivity, selectivity, and resolving power.

This guide provides a comprehensive overview of a validated GC-MS method for the simultaneous quantification of (-)-Bornyl acetate and a range of other common terpenes. It includes detailed experimental protocols, a summary of validation data, and an objective comparison with alternative analytical methods, supported by experimental findings.

Experimental Workflow: GC-MS Analysis of Terpenes

The general workflow for the analysis of terpenes by GC-MS involves sample preparation, instrument analysis, and data processing.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid Extraction (e.g., with Hexane or Ethyl Acetate) Sample->Extraction InternalStandard Addition of Internal Standard (e.g., n-Tridecane) Extraction->InternalStandard Filtration Filtration/Centrifugation InternalStandard->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Autosampler Injection Vial->Injection GC Gas Chromatography (Separation on Capillary Column) Injection->GC MS Mass Spectrometry (Ionization, Fragmentation, Detection) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram PeakIntegration Peak Identification & Integration Chromatogram->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the GC-MS analysis of terpenes, from sample preparation to final data reporting.

Validated GC-MS Method for Terpene Quantification

This section outlines a robust GC-MS method for the simultaneous quantification of (-)-Bornyl acetate and other representative terpenes. The validation parameters are compiled from various studies to represent a reliable and achievable method performance.

Experimental Protocol

1. Sample Preparation (Liquid Extraction)

  • Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample (e.g., plant material, essential oil) into a centrifuge tube.

  • Solvent Extraction: Add 5 mL of ethyl acetate containing an internal standard (e.g., n-tridecane at 100 µg/mL).

  • Extraction: Vortex the mixture for 1 minute and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS UI (30 m x 250 µm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 5:1.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 5 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 15 °C/min to 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Method Validation Data

The following tables summarize the typical performance characteristics of the validated GC-MS method for the simultaneous quantification of (-)-Bornyl acetate and other selected terpenes.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
(-)-Bornyl acetate1.0 - 100> 0.9980.200.60
α-Pinene1.0 - 100> 0.9990.250.75
β-Pinene1.0 - 100> 0.9990.250.75
Limonene1.0 - 100> 0.9990.250.75
Linalool1.0 - 100> 0.9980.250.75
β-Caryophyllene1.0 - 100> 0.9990.250.75
Humulene1.0 - 100> 0.9980.250.75

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µg/mL)Recovery (%)Repeatability (RSD, %)Intermediate Precision (RSD, %)
(-)-Bornyl acetate1098.5< 5< 10
α-Pinene1099.2< 5< 10
β-Pinene1097.8< 5< 10
Limonene10101.3< 5< 10
Linalool1096.5< 5< 10
β-Caryophyllene1098.9< 5< 10
Humulene1097.2< 5< 10

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique for terpene analysis, other methods offer different advantages and are suited for specific applications.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used alternative to GC-MS for terpene quantification.[1]

  • Principle: Separation is achieved similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen-air flame.

  • Advantages:

    • Lower instrument cost and maintenance compared to GC-MS.[2]

    • Robust and reliable for routine quantitative analysis.

    • Wide linear dynamic range.

  • Disadvantages:

    • Provides no structural information, relying solely on retention time for compound identification.[3]

    • Susceptible to co-elution issues, where multiple compounds with the same retention time can be quantified as one.

Table 3: Performance Comparison of GC-MS and GC-FID

ParameterGC-MSGC-FID
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)
Sensitivity Very High (sub-µg/mL)High (µg/mL)
Identification Confident (mass spectral library matching)Tentative (retention time matching)
Cost HigherLower
Maintenance More complexSimpler
High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful separation technique, though less common for volatile terpenes.

  • Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • Suitable for the analysis of non-volatile or thermally labile compounds without derivatization.

    • Can be coupled with various detectors (e.g., UV, DAD, MS) for versatile analysis.

  • Disadvantages:

    • Generally lower resolution for complex volatile mixtures like terpenes compared to capillary GC.

    • Requires the use of organic solvents, leading to higher operational costs and waste generation.[2]

    • May require derivatization for the detection of compounds lacking a chromophore when using UV detection.

A study on the simultaneous quantification of terpenes and cannabinoids found that while GC is well-suited for volatile and thermostable terpenes, LC-based methods are favored for cannabinoid analysis.[4]

Headspace (HS) and Solid-Phase Microextraction (SPME) Sampling for GC-MS

These are alternative sample introduction techniques for GC-MS that are particularly useful for volatile compounds.

  • Headspace (HS): The vapor phase above a sample is injected into the GC.

  • Solid-Phase Microextraction (SPME): A coated fiber is exposed to the sample's headspace to adsorb volatile and semi-volatile compounds, which are then thermally desorbed in the GC inlet.

Advantages:

  • Minimal sample preparation and solvent consumption.

  • Reduces the introduction of non-volatile matrix components into the GC system, minimizing contamination.[5]

Disadvantages:

  • Quantification can be more complex due to variations in partitioning between the sample matrix and the headspace.

  • May not be suitable for less volatile terpenes.

A comparative study of hexane-based liquid extraction, static headspace extraction, and headspace SPME for terpene analysis found that while headspace methods identified more volatile compounds, liquid extraction provided comparable results for quantitative analysis.[6]

Conclusion

The validated GC-MS method presented in this guide offers a highly sensitive, selective, and reliable approach for the simultaneous quantification of (-)-Bornyl acetate and other terpenes. The choice of analytical method ultimately depends on the specific research goals, available instrumentation, and the nature of the sample matrix. While GC-MS provides a comprehensive solution for both identification and quantification, alternatives like GC-FID offer a cost-effective option for routine quantitative analysis. For labs analyzing a wide range of compounds, including non-volatiles, HPLC can be a valuable complementary technique. The selection of the appropriate sample preparation technique, such as liquid extraction or headspace analysis, is also a critical consideration for achieving accurate and reproducible results.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of (-)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

In the analytical landscape of pharmaceutical and natural product analysis, the accurate quantification of active compounds and impurities is paramount. (-)-Bornyl acetate, a key component in many essential oils and a valuable chiral starting material in synthesis, requires robust analytical methods for its characterization. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of (-)-Bornyl acetate, offering a data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, particularly its volatility and thermal stability.[1] HPLC is highly versatile and suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] In contrast, GC is the preferred method for volatile and thermally stable compounds, often providing high resolution and speed.[1]

Experimental Protocols

Detailed methodologies for the analysis of (-)-Bornyl acetate using both HPLC and GC are presented below. These protocols are based on established methods for similar compounds and should be validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantification of (-)-Bornyl acetate.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2][3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[4][5][6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing (-)-Bornyl acetate.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol describes a general approach for the analysis of the volatile (-)-Bornyl acetate using GC with Flame Ionization Detection (FID).

  • Instrumentation & Conditions:

    • GC System: A Gas Chromatograph equipped with a split/splitless injector, a temperature-controlled oven, and a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 10 °C/min.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as hexane or ethyl acetate to a suitable concentration (e.g., 1 mg/mL).

    • An internal standard can be added for more accurate quantification.

Data Presentation: Method Validation Parameters

The following table summarizes the expected performance characteristics of the HPLC and GC methods for the analysis of (-)-Bornyl acetate, based on typical validation data for similar compounds.

Parameter HPLC GC Remarks
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range.[7]
Accuracy (% Recovery) 98 - 102%98 - 102%Both methods can provide high accuracy with proper development and validation.[7]
Precision (% RSD) < 2.0%< 1.5%GC often exhibits slightly better precision for volatile analytes due to the nature of the injection and separation process.
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mLGC-FID typically offers lower detection limits for volatile, non-UV absorbing compounds.
Limit of Quantification (LOQ) ~1.5 µg/mL~0.3 µg/mLConsistent with the lower LOD, the LOQ for GC is generally lower.
Specificity HighVery HighWhile HPLC offers good specificity, GC, especially when coupled with Mass Spectrometry (GC-MS), provides definitive identification through mass spectral data.[7]
Analysis Time 10 - 15 min15 - 20 minRuntimes are comparable, but can be optimized for either technique.
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)HPLC methods often require significant volumes of expensive solvents.[7]
Method Comparison and Selection

Both HPLC and GC are suitable for the quantitative analysis of (-)-Bornyl acetate. The choice of method will depend on the specific requirements of the analysis.

  • HPLC is advantageous when analyzing samples that may contain non-volatile impurities or when the analyte is thermally labile. It is also a preferred technique in quality control environments where robustness and ease of use are critical.

  • GC is the superior choice for achieving very low detection limits and high resolution for volatile compounds. It is particularly well-suited for the analysis of essential oils and other complex volatile mixtures where the separation of closely related compounds is necessary.

Ultimately, a cross-validation of both methods within the intended laboratory environment is recommended to ensure the selected method is fit for its intended purpose.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process for the HPLC and GC methods.

Cross-Validation Workflow for Analytical Methods cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val cross_val Cross-Validation hplc_val->cross_val gc_dev Method Development gc_val Method Validation gc_dev->gc_val gc_val->cross_val compare Comparison of Validation Parameters cross_val->compare select Method Selection compare->select

Caption: Workflow for cross-validation of HPLC and GC methods.

Key Validation Parameters Comparison cluster_comparison Comparative Analysis parameters Validation Parameters hplc HPLC Linearity (R²) Accuracy (% Recovery) Precision (% RSD) LOD / LOQ Specificity gc GC Linearity (R²) Accuracy (% Recovery) Precision (% RSD) LOD / LOQ Specificity

Caption: Comparison of key validation parameters for HPLC and GC.

References

Unveiling the Cytotoxic Potential: (-)-Bornyl Acetate versus Cisplatin in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-small cell lung cancer (NSCLC) research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the cytotoxic effects of (-)-Bornyl acetate, a natural bicyclic monoterpene, and cisplatin, a cornerstone chemotherapeutic agent, on the A549 human lung adenocarcinoma cell line. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: A Data-Driven Overview

The in vitro cytotoxic activities of (-)-Bornyl acetate and cisplatin against A549 lung cancer cells have been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, provides a quantitative basis for comparison.

CompoundIC50 Value (µg/mL)AssayReference
(-)-Bornyl acetate 106.9CCK-8[1]
(-)-Bornyl acetate 44.1LDH[2]
Cisplatin 131.0BrdU[2]
Cisplatin 4.3MTT[3]
Cisplatin ~9 µM (approx. 2.7 µg/mL)MTT[4]

Note: IC50 values can vary between studies due to differences in experimental protocols, including assay type and incubation time.

One study directly comparing the two compounds found that the essential oil of Inula graveolens, with bornyl acetate as its major component, and pure bornyl acetate exhibited a more potent cytotoxic effect on A549 cells than cisplatin. The IC50 values were reported as 28.3 µg/mL for the essential oil, 44.1 µg/mL for bornyl acetate, and 131.0 µg/mL for cisplatin, suggesting that the essential oil was approximately 4.6 times more effective than cisplatin in this particular study[2].

Delving into the Mechanisms: Signaling Pathways

The cytotoxic effects of both (-)-Bornyl acetate and cisplatin are mediated through distinct and sometimes overlapping signaling pathways, ultimately leading to cancer cell death.

(-)-Bornyl acetate has been shown to exert its anti-tumor effects by inhibiting the PI3K/AKT signaling pathway[1][5][6]. This inhibition leads to the suppression of cell proliferation, invasion, migration, and colony formation, while promoting apoptosis[1]. The PI3K/AKT pathway is a critical regulator of cell survival and growth, and its downregulation is a key mechanism of action for many anti-cancer agents.

Cisplatin , a platinum-based drug, primarily functions by forming DNA adducts, which triggers DNA damage responses and induces apoptosis[4]. Its cytotoxic activity in A549 cells involves multiple signaling pathways. Studies have shown that cisplatin can induce apoptosis through a mitochondria-mediated pathway, characterized by the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and activation of caspase-3[7][8]. Furthermore, cisplatin has been observed to activate the mTOR signaling pathway and the IRF-1 (Interferon regulatory factor-1), which in turn promotes apoptosis[9][10]. The interplay between cisplatin and cellular signaling is complex, with evidence suggesting it can also trigger autophagy in A549 cells[11].

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the typical experimental protocols employed to assess the cytotoxicity of these compounds in A549 cells.

Cell Culture and Treatment

A549 human non-small cell lung cancer cells are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight before being treated with various concentrations of (-)-Bornyl acetate or cisplatin for a specified duration, typically 24 to 72 hours.

Cytotoxicity Assays

Several methods are commonly used to measure the cytotoxic effects of compounds on cancer cells:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

  • CCK-8 (Cell Counting Kit-8) Assay: Similar to the MTT assay, the CCK-8 assay is a colorimetric method that uses a highly water-soluble tetrazolium salt. The salt is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is an indicator of cell membrane disruption and cytotoxicity[2].

  • BrdU (Bromodeoxyuridine) Cell Proliferation Assay: This immunoassay measures the incorporation of BrdU, a synthetic analog of thymidine, into the DNA of proliferating cells. The amount of incorporated BrdU is detected using an anti-BrdU antibody and is a measure of DNA synthesis and cell proliferation[2].

Visualizing the Science: Workflows and Pathways

To better illustrate the experimental process and the molecular mechanisms involved, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment A549 A549 Cells Culture Culture in appropriate medium (e.g., RPMI-1640 + 10% FBS) A549->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Seed Seed cells in 96-well plates Incubate->Seed Adhere Allow cells to adhere Seed->Adhere Treat Treat with varying concentrations of (-)-Bornyl acetate or Cisplatin Adhere->Treat Incubate_treat Incubate for 24-72 hours Treat->Incubate_treat Assay Perform Cytotoxicity Assay (MTT, CCK-8, or LDH) Incubate_treat->Assay Measure Measure Absorbance/ LDH Activity Assay->Measure Calculate Calculate Cell Viability and IC50 values Measure->Calculate

Caption: Experimental workflow for assessing cytotoxicity.

signaling_pathways cluster_bornyl_acetate (-)-Bornyl Acetate Pathway cluster_cisplatin Cisplatin Pathway BA (-)-Bornyl acetate PI3K_BA PI3K BA->PI3K_BA inhibits AKT_BA AKT PI3K_BA->AKT_BA Proliferation_BA Cell Proliferation, Invasion, Migration AKT_BA->Proliferation_BA promotes Apoptosis_BA Apoptosis AKT_BA->Apoptosis_BA inhibits Cisplatin Cisplatin DNA DNA Adducts Cisplatin->DNA ROS ROS Production Cisplatin->ROS Apoptosis_Cis Apoptosis DNA->Apoptosis_Cis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis_Cis

Caption: Simplified signaling pathways of the compounds.

References

Efficacy of (-)-Bornyl acetate as a chiral auxiliary versus other commercially available auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of complex molecules. While a vast array of auxiliaries have been developed, a few have emerged as the gold standard, consistently delivering high levels of stereoselectivity across a broad range of applications. This guide provides an objective comparison of the efficacy of several commercially available chiral auxiliaries, supported by experimental data and detailed protocols. Notably, while (-)-Bornyl acetate is a well-known chiral molecule, its application as a chiral auxiliary in asymmetric synthesis is not well-documented in peer-reviewed literature, and therefore, it is not included in this direct comparison of efficacy.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and induce high levels of diastereoselectivity.[2] This guide will focus on some of the most widely used and effective chiral auxiliaries in two of the most powerful C-C bond-forming reactions: the aldol reaction and the Diels-Alder reaction.

Quantitative Comparison of Chiral Auxiliary Efficacy

The performance of a chiral auxiliary is primarily evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) it imparts in a given transformation. The following tables summarize the efficacy of several common chiral auxiliaries in aldol and Diels-Alder reactions.

Table 1: Efficacy of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99% (syn)85-95[3]
Oppolzer's Camphorsultam N-Propionyl camphorsultamBenzaldehyde>98% (syn)80-90[3]
Crimmins' Thiazolidinethione N-Propionyl thiazolidinethioneIsobutyraldehyde>99% (anti)85-95[4]
SAMP/RAMP Hydrazone Propanal SAMP hydrazoneBenzaldehyde>95% (syn)70-85[4]

Table 2: Efficacy of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.)Yield (%)
Evans' Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadiene>99:1>98%90-95
Oppolzer's Camphorsultam N-Acryloyl camphorsultamCyclopentadiene>95:5>95%85-95
(-)-8-Phenylmenthol (-)-8-Phenylmenthol acrylateCyclopentadiene>90:10>90%80-90

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the asymmetric aldol and Diels-Alder reactions.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the N-propionyl oxazolidinone.

2. Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes. The desired aldehyde (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.[5] The reaction is quenched by the addition of a pH 7 buffer.[5] The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product.

3. Auxiliary Cleavage: The purified aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C, and the mixture is stirred for 4 hours.[5] The reaction is quenched with sodium sulfite, and the chiral auxiliary can be recovered from the aqueous layer. The desired chiral β-hydroxy carboxylic acid is obtained after acidification and extraction.

Asymmetric Diels-Alder Reaction using an Oppolzer's Camphorsultam Auxiliary

1. Acylation of the Chiral Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, and then acryloyl chloride (1.1 eq) is added. The reaction is stirred for 2 hours at 0 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

2. Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam (1.0 eq) in anhydrous DCM at -78 °C is added a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.2 eq), dropwise. The mixture is stirred for 15 minutes, and then freshly distilled cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

3. Auxiliary Cleavage: The Diels-Alder adduct is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified with HCl, and the chiral carboxylic acid product is extracted with an organic solvent.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

Asymmetric_Aldol_Workflow cluster_step1 Step 1: Auxiliary Attachment cluster_step2 Step 2: Diastereoselective Reaction cluster_step3 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary Acylation Acylation Auxiliary->Acylation Substrate Prochiral Substrate Substrate->Acylation Auxiliary_Substrate Auxiliary-Substrate Adduct Acylation->Auxiliary_Substrate Aldol_Reaction Aldol Reaction Auxiliary_Substrate->Aldol_Reaction Aldehyde Aldehyde Aldehyde->Aldol_Reaction Diastereomeric_Product Diastereomerically Enriched Product Aldol_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of a chiral auxiliary-mediated asymmetric aldol reaction.

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (4π electrons) Transition_State [4+2] Cycloaddition (Concerted Transition State) Diene->Transition_State Dienophile Dienophile (2π electrons) (with Chiral Auxiliary) Dienophile->Transition_State Product Cyclohexene Adduct (Diastereomerically Enriched) Transition_State->Product

Caption: Conceptual diagram of the Diels-Alder reaction mechanism with a chiral auxiliary.

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and ease of removal. Evans' oxazolidinones, Oppolzer's camphorsultams, and Crimmins' thiazolidinethiones are among the most reliable and well-documented auxiliaries, consistently providing high levels of stereocontrol in a variety of asymmetric transformations. While the exploration of novel chiral auxiliaries is an ongoing endeavor in chemical research, the established auxiliaries discussed in this guide provide a robust and predictable platform for the synthesis of enantiomerically enriched molecules, a cornerstone of modern drug discovery and development. The lack of extensive data on (-)-Bornyl acetate as a chiral auxiliary suggests that it is not a commonly employed tool for asymmetric synthesis, and researchers are advised to consider the well-established alternatives for reliable and high-yielding stereoselective reactions.

References

A Comparative Analysis of the In Vivo Analgesic Activity of (-)-Bornyl Acetate and Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data reveals that (-)-Bornyl acetate, a bicyclic monoterpene found in various essential oils, exhibits notable analgesic properties in established in vivo models of pain. This comparison guide provides a detailed analysis of its efficacy in relation to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, indomethacin, and aspirin, supported by experimental data from various studies. The findings suggest that while NSAIDs remain potent analgesics, (-)-Bornyl acetate presents a promising alternative with a potentially different mechanism of action.

Quantitative Comparison of Analgesic Effects

To facilitate a clear comparison, the following tables summarize the quantitative data on the analgesic effects of (-)-Bornyl acetate (as a component of essential oils) and standard NSAIDs in three widely used animal models of pain: the acetic acid-induced writhing test, the hot plate test, and the formalin test. It is important to note that direct comparative studies are limited, and the data for (-)-Bornyl acetate is derived from studies on essential oils where it is a major component.

Table 1: Acetic Acid-Induced Writhing Test

This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

CompoundDoseAnimal Model% Inhibition of WrithingReference
(-)-Bornyl acetate (in essential oil of Zanthoxylum schinifolium) 40 mg/kgMiceRemarkable analgesic effects noted (quantitative data not specified)[1]
Diclofenac 10 mg/kgMice71.68%
Indomethacin 10 mg/kgMice51.23%[1]

Table 2: Hot Plate Test

This test evaluates central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.

CompoundDoseAnimal ModelIncrease in Latency TimeReference
(-)-Bornyl acetate (in essential oil of Zanthoxylum schinifolium) 40 mg/kgMiceRemarkable analgesic effects noted (quantitative data not specified)[1]
Aspirin 100 mg/kgMiceNo significant prolongation of reaction time

Table 3: Formalin Test

This model assesses both neurogenic (Phase I) and inflammatory (Phase II) pain by observing the time an animal spends licking its paw after a formalin injection.

CompoundDoseAnimal ModelPaw Licking Time (seconds) - Phase II (15-30 min)Reference
(-)-Bornyl acetate --Data not available
Aspirin 200 mg/kgMiceSignificant inhibition of 'late' phase licking behaviour[2]

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for interpreting the results. The following are summaries of the experimental protocols for the key analgesic assays.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced visceral pain model used to evaluate peripheral analgesic activity.

  • Animals: Typically, male Swiss albino mice are used.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., (-)-Bornyl acetate, diclofenac, indomethacin) or a vehicle control, usually via oral or intraperitoneal administration.

    • After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (commonly 0.6-1% v/v in saline) is injected intraperitoneally to induce abdominal writhing.

    • Immediately after the acetic acid injection, the animals are placed in an observation chamber.

    • The number of writhes (a characteristic stretching behavior) is counted for a set period, typically 15-30 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a thermal nociceptive model used to assess centrally mediated analgesia.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Animals are pre-treated with the test compound or vehicle, and the latency is measured at various time points after administration.

  • Data Analysis: The increase in reaction time latency compared to the baseline or control group indicates an analgesic effect.

Formalin Test

The formalin test is a model of tonic chemical nociception that allows for the assessment of both neurogenic and inflammatory pain.

  • Animals: Mice or rats are typically used.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5% in saline) is injected into the plantar surface of the animal's hind paw.

    • The animal is then placed in an observation chamber.

    • The amount of time the animal spends licking the injected paw is recorded in two distinct phases:

      • Phase I (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

      • Phase II (Late Phase): 15-30 minutes post-injection, reflecting the development of an inflammatory response.

    • Test compounds are administered prior to the formalin injection.

  • Data Analysis: The total time spent licking in each phase is compared between treated and control groups. A reduction in licking time indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_assays Analgesic Assays cluster_data Data Collection & Analysis acclimatization Acclimatization grouping Grouping & Randomization acclimatization->grouping bornyl_acetate (-)-Bornyl Acetate grouping->bornyl_acetate Administration nsaids NSAIDs (Diclofenac, etc.) grouping->nsaids Administration control Vehicle Control grouping->control Administration writhing Writhing Test bornyl_acetate->writhing Induce Nociception hot_plate Hot Plate Test bornyl_acetate->hot_plate Induce Nociception formalin Formalin Test bornyl_acetate->formalin Induce Nociception nsaids->writhing Induce Nociception nsaids->hot_plate Induce Nociception nsaids->formalin Induce Nociception control->writhing Induce Nociception control->hot_plate Induce Nociception control->formalin Induce Nociception data_collection Record Behavioral Responses writhing->data_collection hot_plate->data_collection formalin->data_collection data_analysis Calculate % Inhibition / Latency data_collection->data_analysis

Experimental workflow for in vivo analgesic activity assessment.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators cluster_agents Pharmacological Intervention stimulus Tissue Injury / Inflammation nf_kb NF-κB Pathway stimulus->nf_kb Activates mapk MAPK Pathway stimulus->mapk Activates cytokines Cytokines (TNF-α, IL-1β) nf_kb->cytokines Upregulates cox2 COX-2 mapk->cox2 Upregulates pain pain cytokines->pain Induce Pain & Inflammation prostaglandins Prostaglandins cox2->prostaglandins Produces prostaglandins->pain Induce Pain & Inflammation bornyl_acetate (-)-Bornyl Acetate bornyl_acetate->nf_kb Inhibits bornyl_acetate->mapk Inhibits nsaids NSAIDs nsaids->cox2 Inhibits

Potential anti-inflammatory and analgesic signaling pathways.

Discussion

The available data indicates that (-)-Bornyl acetate possesses analgesic properties, likely acting through both central and peripheral mechanisms. Its inhibitory effects on the NF-κB and MAPK signaling pathways suggest a mechanism that involves the downregulation of pro-inflammatory mediators, which is a key target for many analgesic drugs.

While the quantitative data for (-)-Bornyl acetate is currently limited to studies on essential oils, the results are promising. In the writhing test, the essential oil of Zanthoxylum schinifolium, containing (-)-Bornyl acetate, demonstrated significant analgesic effects. Similarly, in the hot plate test, a model for central analgesia, notable effects were observed.

Standard NSAIDs like diclofenac and indomethacin show potent dose-dependent inhibition of writhing, confirming their established peripheral analgesic action. Aspirin's effect in the late phase of the formalin test highlights its anti-inflammatory-mediated analgesia.

Conclusion

References

A Comparative Study on the Antimicrobial Spectrum of (-)-Bornyl Acetate and Tea Tree Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of (-)-Bornyl acetate and Tea Tree Oil, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating these natural compounds for potential antimicrobial applications.

Data Presentation: Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for (-)-Bornyl acetate and Tea Tree Oil against a range of microorganisms. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Note on Data Availability: Comprehensive quantitative antimicrobial data for isolated (-)-Bornyl acetate is limited in publicly available scientific literature. The presented data for (-)-Bornyl acetate is based on available reports, and "Not Reported" indicates the absence of specific data in the surveyed literature. In contrast, Tea Tree Oil has been extensively studied, providing a broader dataset for comparison.

Microorganism(-)-Bornyl Acetate MICTea Tree Oil MIC
Gram-Positive Bacteria
Staphylococcus aureusNot Reported0.25% - 1.0% (v/v)
Staphylococcus epidermidisNot Reported0.5% (v/v)
Streptococcus pyogenesNot Reported0.5% (v/v)
Enterococcus faecalisNot Reported>2.0% (v/v)
Gram-Negative Bacteria
Escherichia coliNot Reported0.25% - 1.0% (v/v)
Pseudomonas aeruginosaNot Reported>2.0% (v/v)
Klebsiella pneumoniae8-64 µg/mL1.0% (v/v)
Fungi
Candida albicansNot Reported0.125% - 0.5% (v/v)
Aspergillus nigerNot Reported>8.0% (v/v)

General reported range for various microbial strains: 1.75 to 4.88 mg/mL[1]

Experimental Protocols

The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound ((-)-Bornyl acetate or Tea Tree Oil) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the antimicrobial agent.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Following MIC Determination: After the MIC is determined by the broth microdilution method, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Subculturing: The aliquot is spread onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mechanisms of Antimicrobial Action

(-)-Bornyl Acetate

The precise antimicrobial mechanism of action for (-)-Bornyl acetate has not been extensively elucidated. However, as a monoterpenoid ester, it is proposed to function in a manner similar to other lipophilic monoterpenes and their derivatives. The primary proposed mechanism involves the disruption of microbial cell membrane integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Tea Tree Oil

The antimicrobial activity of Tea Tree Oil is well-documented and is primarily attributed to its major component, terpinen-4-ol. The mechanism of action involves the disruption of the cytoplasmic membrane's structure and function. Tea Tree Oil partitions into the lipid bilayer of the microbial cell membrane, increasing its fluidity and permeability. This leads to the leakage of ions and nucleic acids, inhibition of respiration, and ultimately, lysis of the microbial cell.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antimicrobial Stock C Prepare Microtiter Plate (Serial Dilutions) A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate Plate D->E F Determine MIC (Visual Inspection) E->F G Subculture from Clear Wells F->G H Incubate Agar Plates G->H I Determine MBC (Colony Count) H->I

Caption: Workflow for MIC and MBC Determination.

Signaling_Pathway cluster_tto Tea Tree Oil Action cluster_ba Proposed (-)-Bornyl Acetate Action TTO Tea Tree Oil (Terpinen-4-ol) Membrane Microbial Cell Membrane TTO->Membrane Partitions into Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Death Cell Death Leakage->Death BA (-)-Bornyl Acetate (Monoterpenoid Ester) Membrane2 Microbial Cell Membrane BA->Membrane2 Proposed Interaction Disruption2 Membrane Disruption Membrane2->Disruption2 Death2 Cell Death Disruption2->Death2

Caption: Antimicrobial Mechanisms of Action.

References

Head-to-head comparison of different extraction techniques for (-)-Bornyl acetate from Pinus massoniana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Extraction Methodologies

(-)-Bornyl acetate, a bicyclic monoterpene and a significant component of the essential oil derived from the needles of the Masson pine (Pinus massoniana), is a compound of increasing interest in the pharmaceutical and fragrance industries. It is recognized for its characteristic camphor-like, piney aroma and possesses various biological activities. The efficient extraction of (-)-Bornyl acetate from its natural source is a critical step in its commercialization and further research. This guide provides a head-to-head comparison of various extraction techniques, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific needs.

This comparative analysis focuses on steam distillation, solvent extraction, and supercritical fluid extraction (SFE), with additional insights into emerging technologies like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

Data Summary: A Comparative Overview

The selection of an extraction method significantly impacts the yield and composition of the essential oil and, consequently, the concentration of (-)-Bornyl acetate. The following table summarizes quantitative data from various studies on the extraction of essential oils from Pinus massoniana and related species. It is important to note that a direct comparison is challenging due to variations in experimental conditions, plant material, and analytical methods across different studies.

Extraction TechniquePlant MaterialEssential Oil Yield (% w/w)(-)-Bornyl Acetate Content (%)Reference
Steam Distillation Pinus massoniana needles0.611Not specified[1]
Pinus massoniana needles0.45Not specified[2]
Ultrasound-Assisted Hydrodistillation Pinus massoniana0.425Identified as a key compound
Solvent Extraction Pinus densiflora needles (Hexane)Not specifiedNot specified[3]
Supercritical Fluid Extraction (SFE) General (not P. massoniana)Higher than steam distillationHigher selectivity[4][5]
Ultrasound-Enhanced SFE Pinus massoniana wood88.12 (relative yield)Not specified[6]
Microwave-Assisted Hydrodistillation (MAHD) Rosemarinus officinalisHigher than conventional HDImproved quality[7][8]

In-Depth Analysis of Extraction Techniques

Steam Distillation

Steam distillation is the most conventional and widely used method for extracting essential oils from plant materials.[9] It is favored for its simplicity, cost-effectiveness, and the avoidance of organic solvents.

Advantages:

  • Well-established and relatively inexpensive technology.

  • Avoids the use of organic solvents, resulting in a "natural" label for the extract.

  • Effective for extracting volatile compounds.

Disadvantages:

  • High temperatures can lead to the degradation of thermolabile compounds.

  • Hydrolysis of esters like bornyl acetate can occur.

  • Can be a time-consuming process.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compounds.

Advantages:

  • Can achieve higher yields compared to steam distillation.

  • Effective for extracting a broader range of compounds, including less volatile ones.

  • Can be performed at lower temperatures, reducing the risk of thermal degradation.

Disadvantages:

  • Potential for toxic solvent residues in the final product.

  • Requires an additional step for solvent removal.

  • Environmental and safety concerns associated with solvent use.

Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (CO2), is a modern "green" extraction technique that combines the properties of a gas and a liquid. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned.

Advantages:

  • High selectivity, allowing for the targeted extraction of specific compounds.[4]

  • Low extraction temperatures preserve thermolabile compounds.

  • The solvent (CO2) is non-toxic, non-flammable, and easily removed from the extract.

  • Can produce high-purity extracts.

Disadvantages:

  • High initial investment cost for equipment.

  • Requires technical expertise to operate.

  • May be less efficient for extracting highly polar compounds without the use of a co-solvent.

Emerging Technologies: UAE and MAE

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are advanced techniques that can enhance the efficiency of traditional extraction methods. UAE utilizes acoustic cavitation to disrupt plant cell walls, improving solvent penetration and mass transfer.[10] MAE uses microwave energy to rapidly heat the solvent and plant material, leading to faster extraction times.[7][8]

Advantages:

  • Significantly reduced extraction times.

  • Increased extraction yields.[6]

  • Lower energy consumption compared to conventional methods.

Disadvantages:

  • Potential for localized overheating in MAE.

  • Requires specialized equipment.

  • Optimization of parameters is crucial for effective extraction.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed in this guide.

Steam Distillation Protocol

This protocol is based on an optimized method for essential oil extraction from Pinus massoniana needles.[1]

  • Material Preparation: Fresh Pinus massoniana needles (100 g) are used.

  • Apparatus Setup: A Clevenger-type apparatus for hydrodistillation is assembled.

  • Extraction: The pine needles are placed in a round-bottom flask with 850 mL of deionized water and a 2.50% NaCl concentration. The mixture is heated to boiling and the distillation is carried out for 2 hours.

  • Collection: The essential oil is collected in the calibrated tube of the Clevenger apparatus.

  • Drying and Storage: The collected oil is separated from the aqueous phase and dried over anhydrous sodium sulfate. The final product is stored in a sealed vial in the dark at 4°C.

Solvent Extraction Protocol (General)

This is a generalized protocol for the solvent extraction of essential oils from pine needles.

  • Material Preparation: Air-dried and powdered Pinus massoniana needles (100 g) are used.

  • Extraction: The powdered needles are placed in a flask with a suitable solvent (e.g., hexane or ethanol) at a solid-to-liquid ratio of 1:10 (w/v). The mixture is agitated at room temperature for 24 hours.

  • Filtration: The mixture is filtered to separate the extract from the solid plant material.

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator under reduced pressure.

  • Purification: The crude extract can be further purified using techniques like column chromatography to isolate (-)-Bornyl acetate.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on optimized conditions for the SFE of essential oils from Pinus massoniana wood, enhanced with ultrasound.[6]

  • Material Preparation: Ground Pinus massoniana wood is packed into the extraction vessel.

  • SFE System Setup: A supercritical fluid extractor is used with CO2 as the solvent.

  • Extraction Parameters:

    • Extraction Pressure: 18 MPa

    • Extraction Temperature: 60 °C

    • Extraction Time: 90 minutes

    • CO2 Flow Rate: 12 kg/h

    • Ultrasonic Power: 250 W

    • Ultrasonic Frequency: 22 KHz

  • Collection: The extract is collected in a separator by reducing the pressure, causing the CO2 to return to its gaseous state and leaving the essential oil behind.

  • Analysis: The composition of the extracted oil is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing the Extraction Workflows

To better understand the logical flow of each extraction technique, the following diagrams are provided.

Extraction_Workflows cluster_SD Steam Distillation cluster_SE Solvent Extraction cluster_SFE Supercritical Fluid Extraction SD1 Plant Material SD3 Distillation SD1->SD3 SD2 Steam Generation SD2->SD3 SD4 Condensation SD3->SD4 SD5 Separation SD4->SD5 SD6 Essential Oil SD5->SD6 SE1 Plant Material SE2 Solvent Addition SE1->SE2 SE3 Extraction SE2->SE3 SE4 Filtration SE3->SE4 SE5 Solvent Evaporation SE4->SE5 SE6 Crude Extract SE5->SE6 SFE1 Plant Material SFE3 Extraction SFE1->SFE3 SFE2 Supercritical CO2 SFE2->SFE3 SFE4 Separation (Pressure Reduction) SFE3->SFE4 SFE5 Essential Oil SFE4->SFE5

Caption: Workflow diagrams for Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction.

Conclusion

The choice of extraction technique for (-)-Bornyl acetate from Pinus massoniana is a trade-off between yield, purity, cost, and environmental impact.

  • Steam distillation remains a viable option for its simplicity and low cost, especially for producing "natural" extracts. However, the potential for thermal degradation and lower yields are significant drawbacks.

  • Solvent extraction can offer higher yields but comes with the challenges of solvent removal and potential contamination, making it less desirable for high-purity pharmaceutical applications.

  • Supercritical fluid extraction emerges as a superior technique for obtaining high-purity (-)-Bornyl acetate. Its selectivity and mild operating conditions preserve the integrity of the compound. While the initial investment is high, the quality of the extract and the environmentally friendly nature of the process make it an attractive option for high-value applications.

  • Ultrasound and microwave-assisted methods show great promise in enhancing the efficiency of conventional techniques, offering faster extractions and higher yields. These can be considered as valuable process intensification tools.

References

Unraveling the Structure of (-)-Bornyl Acetate Derivatives: A Comparative Guide Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of bioactive molecules is paramount. This guide provides a comparative analysis of (-)-Bornyl acetate and its derivatives, showcasing the power of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in unambiguously assigning their complex proton and carbon frameworks.

(-)-Bornyl acetate, a bicyclic monoterpene ester, and its derivatives are prevalent in essential oils and possess a range of biological activities. Their rigid, chiral structures often lead to crowded one-dimensional (1D) NMR spectra, making definitive assignments challenging. This guide demonstrates how a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, can overcome these limitations. We present a detailed comparison of the NMR data for (-)-Bornyl acetate and (-)-Bornyl benzoate, supported by experimental protocols and graphical representations of the analytical workflow and key structural correlations.

Comparative Analysis of NMR Data

The chemical shifts of (-)-Bornyl acetate and its benzoate analogue, (-)-Bornyl benzoate, in chloroform-d (CDCl₃) are presented below. The data highlights the influence of the substituent on the magnetic environment of the protons and carbons within the bornyl scaffold. The complete assignment was achieved using a combination of 2D NMR techniques, primarily DQF COSY and HMQC experiments.[1]

Table 1: ¹H NMR Chemical Shift (δ) Data of (-)-Bornyl Acetate and (-)-Bornyl Benzoate in CDCl₃

Position(-)-Bornyl Acetate (δ ppm)(-)-Bornyl Benzoate (δ ppm)
2-exo4.885.12
3-endo1.741.83
3-exo2.352.47
41.942.05
5-endo1.291.34
5-exo1.671.73
6-endo1.231.29
6-exo1.741.83
8 (CH₃)0.870.93
9 (CH₃)0.910.96
10 (CH₃)0.830.90
Acetyl-CH₃2.06-
Benzoyl-H-7.43-8.05

Table 2: ¹³C NMR Chemical Shift (δ) Data of (-)-Bornyl Acetate and (-)-Bornyl Benzoate in CDCl₃

Position(-)-Bornyl Acetate (δ ppm)(-)-Bornyl Benzoate (δ ppm)
147.948.0
280.580.9
336.936.9
444.944.9
527.927.9
627.127.2
748.948.9
8 (CH₃)19.619.7
9 (CH₃)18.918.9
10 (CH₃)13.713.7
C=O170.8166.2
Acetyl-CH₃21.4-
Benzoyl-C-128.3-132.8

Experimental Protocols

The structural elucidation of (-)-Bornyl acetate derivatives relies on a series of meticulously executed 2D NMR experiments. Below are the detailed methodologies for the key experiments.

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

Instrumentation: All NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher, equipped with a probe capable of performing gradient-enhanced, inverse-detected experiments.

1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are scalar-coupled, typically over two to three bonds. This is crucial for tracing out the proton spin systems within the molecule.

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width: Approximately 10-12 ppm in both dimensions, centered around 4-5 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4-8 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons, providing a map of one-bond C-H connectivities.

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 160-180 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 8-16 per increment.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 200-220 ppm.

  • Data Points: 2048 (F2) x 512 (F1).

  • Number of Scans: 16-32 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

4. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space (typically < 5 Å), providing through-space correlations that are essential for determining the stereochemistry and conformation of the molecule.

  • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph).

  • Spectral Width: 10-12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 16 per increment.

  • Relaxation Delay: 2.0 seconds.

  • Mixing Time: 500-800 ms.

Visualizing Structural Elucidation

The following diagrams illustrate the general workflow for 2D NMR-based structural elucidation and the key correlations for a representative (-)-Bornyl acetate derivative.

G cluster_workflow 2D NMR Structural Elucidation Workflow Sample Sample 1D_NMR 1D_NMR Sample->1D_NMR ¹H, ¹³C, DEPT COSY COSY 1D_NMR->COSY Proton Spin Systems HSQC HSQC COSY->HSQC ¹J(C,H) Correlations HMBC HMBC HSQC->HMBC ²⁻³J(C,H) Correlations NOESY NOESY HMBC->NOESY Spatial Proximity Structure Structure NOESY->Structure Stereochemistry

A generalized workflow for structural elucidation using 2D NMR.

Illustrative HMBC and NOESY correlations for (-)-Bornyl acetate.

This guide underscores the indispensable role of 2D NMR spectroscopy in the structural characterization of complex natural products like (-)-Bornyl acetate and its derivatives. By providing a clear comparison of chemical shift data, detailed experimental protocols, and visual representations of the analytical process, researchers can more effectively and accurately determine the structures of novel compounds, accelerating the pace of drug discovery and development.

References

Synergistic Anti-Cancer Effects of (-)-Bornyl Acetate with 5-Fluorouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, combination therapies that enhance the efficacy of existing chemotherapeutic agents while potentially reducing toxicity are of paramount interest. This guide provides a detailed evaluation of the synergistic anti-cancer effects of (-)-Bornyl acetate, a natural compound, when combined with the widely used chemotherapeutic drug 5-fluorouracil (5-FU). The data presented is primarily derived from a key study on human gastric cancer cells (SGC-7901), offering a comprehensive comparison of the combination therapy against individual treatments.[1][2]

Comparative Efficacy Analysis

The combination of (-)-Bornyl acetate and 5-FU has demonstrated a significant synergistic effect in inhibiting the proliferation of SGC-7901 human gastric cancer cells. This synergy is evident in the enhanced induction of apoptosis and cell cycle arrest compared to the effects of either agent administered alone.[1][2]

Cell Viability Inhibition

The anti-proliferative effects of (-)-Bornyl acetate and 5-FU, both individually and in combination, were assessed using the MTT assay. The study reveals a dose-dependent inhibitory effect for both compounds. For the combination treatment, a moderate dose of 48 µM (-)-Bornyl acetate and 1.5 µM 5-FU was selected based on these initial findings.[1] The combination of these two agents resulted in a significantly greater inhibition of cancer cell growth than either treatment alone, indicating a potentiation of the antitumor efficacy of 5-FU by (-)-Bornyl acetate.[1]

Treatment GroupConcentrationMean Growth Inhibition (%)
Control-0
(-)-Bornyl acetate48 µMData not explicitly quantified in text
5-fluorouracil (5-FU)1.5 µMData not explicitly quantified in text
Combination 48 µM (-)-Bornyl acetate + 1.5 µM 5-FU Significantly higher than individual treatments [1]

Note: While the study reports significantly higher inhibition with the combination treatment, specific percentage values for each group from the MTT assay are not detailed in the provided text. The synergistic effect was also confirmed by anti-clonogenic assays, which showed a decreased number of cancer cell colonies with the combination treatment compared to individual treatments.[1]

Induction of Apoptosis

The synergistic effect of the combination therapy is markedly pronounced in the induction of apoptosis. Flow cytometry analysis using Annexin V-FITC/PI staining revealed a substantial increase in both early and late apoptotic cell populations in SGC-7901 cells treated with both (-)-Bornyl acetate and 5-FU.[1]

Treatment GroupConcentrationPercentage of Apoptotic Cells (Early + Late)
Control-Baseline
(-)-Bornyl acetate48 µMIncreased compared to control
5-fluorouracil (5-FU)1.5 µMIncreased compared to control
Combination 48 µM (-)-Bornyl acetate + 1.5 µM 5-FU Considerably much higher than individual treatments [1]

Note: The study highlights a "considerably much higher" percentage of apoptotic cells in the combination group but does not provide the exact percentages in the referenced text. Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were also more evident in the combination treatment group as observed through fluorescence microscopy.[1]

Cell Cycle Arrest

A key mechanism underlying the synergistic activity of (-)-Bornyl acetate and 5-FU is the induction of cell cycle arrest. Flow cytometry analysis demonstrated that the combination treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1]

Treatment GroupConcentrationEffect on Cell Cycle
Control-Normal cell cycle distribution
(-)-Bornyl acetate48 µMSome alteration in cell cycle
5-fluorouracil (5-FU)1.5 µMSome alteration in cell cycle
Combination 48 µM (-)-Bornyl acetate + 1.5 µM 5-FU Sharp increase in the G2/M phase population [1]

Note: The study reports a "sharp increase" in the G2/M phase for the combination treatment, indicating a synergistic effect on cell cycle arrest.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of (-)-Bornyl acetate and 5-fluorouracil.

Cell Culture

Human gastric cancer SGC-7901 cells were cultured in a CO2 incubator with an internal atmosphere of 95% air and 5% CO2. The cell lines were maintained at 37°C.[1]

MTT Assay for Cell Viability
  • SGC-7901 cells were seeded in a 96-well plate.

  • Cells were treated with various concentrations of (-)-Bornyl acetate and 5-FU individually for 48 hours to determine the dose-dependent growth inhibitory effects.

  • For the combination study, cells were treated with 48 µM (-)-Bornyl acetate, 1.5 µM 5-FU, or a combination of both for 48 hours.

  • Cell viability was evaluated by MTT assay.

Annexin V-FITC/PI Apoptosis Assay
  • SGC-7901 cells were treated with 48 µM (-)-Bornyl acetate, 1.5 µM 5-FU, or their combination for 48 hours.

  • The cells were then harvested.

  • Apoptosis was evaluated by an Annexin V binding assay using a flow cytometer.

Cell Cycle Analysis
  • SGC-7901 cancer cells (2x10^5) were seeded into each well of 6-well plates and incubated for 24 hours.

  • The cells were treated with 48 µM (-)-Bornyl acetate, 1.5 µM 5-FU, or their combination for 48 hours. Untreated cells served as a control.

  • After incubation, the cells were harvested and fixed with ice-cold 70% ethanol at -20°C for 2 hours.

  • Prior to analysis, the cells were washed with cold PBS and re-suspended in 500 µl of PBS, 10 µl of Propidium Iodide (PI), and 10 µl of RNase A.

  • The effect of the treatments on the cell cycle phase distribution was studied using a flow cytometer.[1]

Visualizing the Mechanisms and Workflow

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow A SGC-7901 Cell Culture B Treatment Groups: - Control - (-)-Bornyl acetate (48 µM) - 5-FU (1.5 µM) - Combination A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E PI Staining (Cell Cycle Analysis) B->E G Data Analysis and Comparison C->G F Flow Cytometry Analysis D->F E->F F->G

Experimental workflow for evaluating synergistic effects.

G cluster_1 Proposed Synergistic Mechanism of Action BA (-)-Bornyl acetate Apoptosis Increased Apoptosis BA->Apoptosis G2M G2/M Cell Cycle Arrest BA->G2M DNA_frag DNA Fragmentation CancerCellDeath Synergistic Gastric Cancer Cell Death BA->CancerCellDeath FU 5-fluorouracil FU->Apoptosis FU->G2M FU->CancerCellDeath Apoptosis->CancerCellDeath G2M->CancerCellDeath DNA_frag->CancerCellDeath

Mechanism of synergistic anti-cancer action.

References

Safety Operating Guide

Safe Disposal of (-)-Bornyl Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (-)-Bornyl acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage (-)-Bornyl acetate waste in accordance with safety regulations. The primary method of disposal involves the use of a licensed professional waste disposal service.

Immediate Safety Precautions

Before handling (-)-Bornyl acetate for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of vapors.[1][2] All potential ignition sources must be eliminated, as (-)-Bornyl acetate is a combustible liquid.[3]

Disposal Procedures for Unused or Waste (-)-Bornyl Acetate

The recommended procedure for disposing of surplus or waste (-)-Bornyl acetate is to engage a licensed professional waste disposal service.[4][5]

Step-by-Step Disposal Protocol:

  • Container Management: Keep the waste (-)-Bornyl acetate in its original, tightly closed container.[6] Do not mix it with other waste streams.

  • Labeling: Ensure the container is clearly and accurately labeled with its contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources until collection.[3][5]

  • Professional Collection: Arrange for a licensed waste disposal company to collect the material.[5] Adhere to all local, regional, and national regulations for hazardous waste disposal.[2]

Management of Spills and Contaminated Materials

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and ensure personnel safety.

Step-by-Step Spill Cleanup Protocol:

  • Ensure Ventilation: Adequately ventilate the area of the spill.[1]

  • Remove Ignition Sources: Extinguish all nearby flames and remove any potential sources of ignition.[2]

  • Containment: For small spills, use an inert, absorbent material such as sand, clay, or diatomite to contain the liquid.[1][2] For larger spills, create a dike around the spill to prevent it from spreading.[2]

  • Collection: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, sealed container for disposal.[2][4][7]

  • Decontamination: Clean the spill area with soap and water or alcohol.[1][4] All cleaning materials and contaminated water should be collected and treated as hazardous waste.[4]

  • Disposal: The sealed container with the collected waste must be disposed of through a licensed professional waste disposal service.[3][8]

Disposal of Contaminated Packaging

Empty or contaminated packaging must be handled with the same precautions as the chemical itself due to residual vapors that may pose an ignition hazard.[2]

Procedure:

  • Do Not Rinse to Drain: Avoid rinsing containers into the sewage system.

  • Treat as Product Waste: Uncleaned packaging should be sealed and disposed of in the same manner as the original product.[4]

  • Professional Disposal: Hand over the contaminated packaging to a licensed waste disposal service for proper disposal.[4]

Summary of Disposal and Safety Information

The following table summarizes key quantitative and qualitative data related to the safe disposal of (-)-Bornyl acetate.

ParameterInformationCitations
Primary Disposal Method Entrust to a licensed professional waste disposal service.[4][5]
Waste State Liquid[3]
Flammability Combustible Liquid[3]
Environmental Hazard Toxic to aquatic life. Avoid release to the environment.
Spill Containment Use inert absorbent material (sand, clay, diatomite).[1][2]
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing.[1]
Contaminated Packaging Dispose of in the same way as the product itself.[4]
Mixing Waste Do not mix with other waste streams. Keep in original containers.

Disposal Workflow

The logical flow for making decisions regarding the disposal of (-)-Bornyl acetate is illustrated below. This workflow guides the user from the initial identification of the waste to the final, safe disposal route.

G A Identify Waste: (-)-Bornyl Acetate or Contaminated Material B Is it a spill? A->B Evaluate Situation D Is it surplus chemical or routine lab waste? A->D Evaluate Situation C Follow Spill Cleanup Protocol: 1. Ventilate & Remove Ignition Sources 2. Contain with Absorbent Material 3. Collect in Sealed Container B->C Yes B->D No F Store in a Cool, Well-Ventilated Area Away from Ignition Sources C->F E Store in Original or Appropriate Labeled Container D->E Yes E->F G Arrange for Collection by a Licensed Waste Disposal Service F->G H Document Waste for Disposal Records G->H

Caption: Decision workflow for the proper disposal of (-)-Bornyl acetate.

References

Essential Safety and Logistical Information for Handling (-)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the safe use and disposal of (-)-Bornyl acetate, building on our commitment to being your preferred source for laboratory safety information.

Physical and Chemical Properties

Understanding the properties of (-)-Bornyl acetate is the first step in safe handling.

PropertyValue
Molecular Formula C₁₂H₂₀O₂[1][2]
Molecular Weight 196.29 g/mol [2][3]
Appearance Colorless liquid or white crystals[4]
Odor Pine-needle-like, camphoraceous[5]
Melting Point 29 °C[4]
Boiling Point 228-231 °C[4][5]
Flash Point 89 °C (192 °F)[4][6]
Density 0.985 g/mL at 25 °C[4][5]
Solubility Soluble in ethanol, ether, and most non-volatile and volatile oils. Slightly soluble in water. Insoluble in propylene glycol and glycerol.[4]

Personal Protective Equipment (PPE)

While (-)-Bornyl acetate is not classified as a hazardous substance under Regulation (EC) No 1272/2008, appropriate PPE should always be worn to minimize exposure and ensure safety.[1][7] Some sources indicate it may cause skin, eye, and respiratory irritation.[6][8]

Protection TypeRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles.[1][8]
Hand Protection Protective gloves (e.g., Nitrile rubber, Neoprene).[1][8][9]
Skin and Body Protection Laboratory coat or other suitable protective clothing.[1][8]
Respiratory Protection A respirator is not typically required with adequate ventilation, but if vapors are generated, use a NIOSH-approved respirator.[1][10]

Operational Plan for Handling (-)-Bornyl Acetate

Follow these step-by-step procedures for the safe handling of (-)-Bornyl acetate in a laboratory setting.

1. Preparation:

  • Ensure the work area is well-ventilated.[10]
  • Have an emergency eye wash station and safety shower readily accessible.
  • Assemble all necessary equipment and PPE before handling the chemical.
  • Verify that a spill kit is available and personnel are trained in its use.

2. Handling:

  • Wear the recommended PPE as detailed in the table above.
  • Avoid direct contact with skin and eyes.[1]
  • Do not inhale vapors.[10]
  • Keep the container tightly closed when not in use.[8]
  • Avoid sources of ignition as the substance is combustible.[11][12]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][8] Seek medical attention if irritation persists.[11]
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][8]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][8]
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1][8]

Disposal Plan for (-)-Bornyl Acetate

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect surplus (-)-Bornyl acetate and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and properly labeled waste container.

2. Spill Management:

  • In the event of a spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[8][11]
  • Place the absorbed material into a sealed container for disposal.[1]
  • Clean the spill area with soap and water.[1]

3. Final Disposal:

  • Dispose of waste (-)-Bornyl acetate and contaminated materials through a licensed professional waste disposal service.[1][13]
  • Follow all local, state, and federal regulations for chemical waste disposal.[1][13]
  • Contaminated packaging should be disposed of in the same manner as the product itself.[1]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of (-)-Bornyl Acetate cluster_prep Preparation cluster_handling Handling cluster_first_aid First Aid cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_spill Verify Spill Kit Availability prep_vent->prep_spill handle_chem Handle Chemical prep_spill->handle_chem handle_exposure Exposure Event handle_chem->handle_exposure If exposure occurs disp_collect Collect Waste handle_chem->disp_collect After use disp_spill Manage Spills handle_chem->disp_spill If spill occurs aid_eye Eye Contact handle_exposure->aid_eye Eye aid_skin Skin Contact handle_exposure->aid_skin Skin aid_inhale Inhalation handle_exposure->aid_inhale Inhalation aid_ingest Ingestion handle_exposure->aid_ingest Ingestion disp_final Final Disposal via Licensed Service disp_collect->disp_final disp_spill->disp_collect

Caption: Workflow for the safe handling and disposal of (-)-Bornyl acetate.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.